molecular formula C10H12Br2O B1303707 2,4-Dibromo-3-isopropyl-6-methylbenzenol CAS No. 70454-10-3

2,4-Dibromo-3-isopropyl-6-methylbenzenol

Cat. No.: B1303707
CAS No.: 70454-10-3
M. Wt: 308.01 g/mol
InChI Key: RNTABDMPJXRYJI-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-isopropyl-6-methylbenzenol is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibromo-3-isopropyl-6-methylbenzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-isopropyl-6-methylbenzenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dibromo-6-methyl-3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTABDMPJXRYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377339
Record name 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70454-10-3
Record name 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol, with the CAS Number 70454-10-3, is a halogenated phenolic compound.[1] Its structure, featuring a substituted phenol ring, suggests potential applications in areas such as synthetic chemistry as an intermediate, or in the development of new bioactive molecules, leveraging the known antimicrobial and other biological activities of halogenated phenols. A thorough understanding of its physical properties is the foundational bedrock for any research and development endeavor, directly influencing reaction kinetics, formulation, purification, and safety protocols.

This guide provides a comprehensive overview of the key physical properties of 2,4-Dibromo-3-isopropyl-6-methylphenol. Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents high-quality computed data alongside detailed, field-proven experimental protocols. This approach equips the research scientist with not only the best available data but also the methodologies to empirically validate these properties and to characterize novel compounds of similar nature.

Molecular Structure and Identification

The molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol is fundamental to its physical and chemical behavior. The arrangement of the bromine, isopropyl, and methyl substituents on the phenol ring dictates its polarity, steric hindrance, and potential for intermolecular interactions.

Caption: Molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Computed Physical Properties

In the absence of peer-reviewed experimental data, computational models provide valuable estimations for the physical properties of 2,4-Dibromo-3-isopropyl-6-methylphenol. The following table summarizes key computed values. It is imperative for researchers to note that these are theoretical values and experimental verification is highly recommended.

PropertyValueSource
Molecular Formula C₁₀H₁₂Br₂OSanta Cruz Biotechnology[1]
Molecular Weight 308.01 g/mol Santa Cruz Biotechnology[1]
XLogP3-AA 4.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 307.92344 DaPubChem[2]
Monoisotopic Mass 305.92549 DaPubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]
Heavy Atom Count 13PubChem[2]
Complexity 172PubChem[2]

Experimental Determination of Physical Properties

The following section outlines the standard operating procedures for the experimental determination of the primary physical properties of a crystalline organic compound such as 2,4-Dibromo-3-isopropyl-6-methylphenol.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 2,4-Dibromo-3-isopropyl-6-methylphenol is finely powdered.[3]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Initial Determination: A rapid heating rate (e.g., 10°C/min) is used to determine an approximate melting range.[6]

  • Accurate Determination: The apparatus is cooled, and a fresh sample is heated at a much slower rate (1-2°C/min) through the approximate melting range.[6]

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is molten (completion) are recorded as the melting range.[6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Crystalline Sample Load Load into Capillary Tube Powder->Load Place Place in Apparatus Load->Place Rapid_Heat Rapid Heating (Approx. MP) Place->Rapid_Heat Slow_Heat Slow Heating (Accurate MP) Rapid_Heat->Slow_Heat Record Record Melting Range Slow_Heat->Record

Caption: Workflow for melting point determination.

Solubility Profile

Understanding the solubility of 2,4-Dibromo-3-isopropyl-6-methylphenol in various solvents is crucial for purification (recrystallization), reaction setup, and formulation.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

  • Observation: The mixture is agitated (vortexed) at a controlled temperature. The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).[7][8]

  • Aqueous Solubility and pH: For water-soluble compounds, the pH of the resulting solution should be tested with pH paper to indicate acidic or basic properties.[9] Given its phenolic structure, 2,4-Dibromo-3-isopropyl-6-methylphenol is expected to be acidic and show increased solubility in aqueous base (e.g., 5% NaOH) compared to water.[7]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11][12]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2,4-Dibromo-3-isopropyl-6-methylphenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shift (δ): The position of the signals will indicate the electronic environment of the protons. The aromatic proton, hydroxyl proton, isopropyl methine and methyl protons, and the methyl group protons on the ring will have characteristic chemical shifts.

    • Integration: The area under each peak will be proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern of the signals will reveal adjacent non-equivalent protons. For example, the isopropyl methine proton should appear as a septet, and the isopropyl methyl protons as a doublet.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: The number of unique signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14]

Protocol:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. For 2,4-Dibromo-3-isopropyl-6-methylphenol, key expected peaks include:

    • A broad O-H stretch (around 3200-3600 cm⁻¹)

    • C-H stretches from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹)

    • C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹)

    • A C-O stretch (around 1200 cm⁻¹)

    • C-Br stretches (typically in the fingerprint region, <1000 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[15][16][17]

Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.

  • Data Analysis:

    • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and confirms the molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (with their ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

    • Fragment Ions: The fragmentation pattern can provide clues about the structure of the molecule.

Conclusion

References

  • Biosynth. (n.d.). 2,4-Dibromo-6-methylphenol.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2021, April 29). Solubility test/ Organic lab. YouTube.
  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Unknown. (n.d.). Melting point determination.
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • JoVE. (2017, February 22).
  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
  • Unknown. (2021, September 19). experiment (1)
  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound?.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.
  • Unknown. (n.d.). fourier transform infrared spectroscopy.
  • RTI Labor
  • International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylbenzenol.
  • PubChem. (n.d.). 2,4-Dibromo-6-methylphenol.
  • Biosynth. (n.d.). 2,4-Dibromo-6-methylphenol | 609-22-3 | AAA60922.
  • NIH. (n.d.). 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol.
  • MDPI. (n.d.). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol.
  • PubChem. (n.d.). 2,4-Dibromo-3-methylphenol.
  • Scribd. (n.d.). Lab Experiment 3 Identification of A Substance by Physical Properties | PDF.

Sources

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated derivative of the naturally occurring monoterpenoid thymol, is a compound of significant interest in synthetic organic chemistry and potential pharmacological applications. The introduction of bromine atoms onto the phenolic ring dramatically alters the electronic and steric properties of the parent molecule, thymol, leading to modified reactivity and biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. This document will primarily refer to the compound as 2,4-dibromo-6-isopropyl-3-methylphenol, in line with IUPAC naming conventions that prioritize the numbering of the hydroxyl group.

Chemical Identity and Structure

The nomenclature for this compound can vary, leading to potential ambiguity. The structure consists of a phenol ring substituted with two bromine atoms, an isopropyl group, and a methyl group. The most systematic name is 2,4-dibromo-6-isopropyl-3-methylphenol .

  • CAS Numbers: 52262-38-1 (for 2,4-dibromo-6-isopropyl-3-methylphenol)[1], 70454-10-3 (for 2,4-Dibromo-3-isopropyl-6-methylphenol)[2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₂Br₂O[2][5]

  • Molecular Weight: 308.01 g/mol [2][5]

  • Synonyms: 2,4-Dibromothymol, 2,6-Dibrom-thymol[1]

The chemical structure of 2,4-dibromo-6-isopropyl-3-methylphenol is depicted in the following diagram:

Caption: Chemical structure of 2,4-dibromo-6-isopropyl-3-methylphenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dibromo-6-isopropyl-3-methylphenol is provided in the table below. It is important to note that experimentally determined values for some properties are not widely available in the literature.

PropertyValueSource
Molecular Weight 308.01 g/mol [2][5]
Molecular Formula C₁₀H₁₂Br₂O[2][5]
Melting Point 1.9°C (estimate)[7]
Density 1.6094 (rough estimate)[7]
Solubility Insoluble in water. Soluble in alkali hydroxides.[8]

Synthesis of 2,4-Dibromo-6-isopropyl-3-methylphenol

The synthesis of 2,4-dibromo-6-isopropyl-3-methylphenol is typically achieved through the electrophilic bromination of thymol (2-isopropyl-5-methylphenol). The hydroxyl and alkyl groups on the thymol ring are activating and direct electrophiles to the ortho and para positions. Due to steric hindrance from the bulky isopropyl group at the 2-position, the initial bromination predominantly occurs at the para position (position 4). A subsequent bromination then occurs at the available ortho position (position 2).

A common synthetic approach involves a two-step process starting from thymol. The first step is the selective monobromination to yield 4-bromothymol, followed by a second bromination to give the desired 2,4-dibromothymol.

Synthesis_Workflow Thymol Thymol Step1 Step 1: Monobromination Thymol->Step1 Brominating_Agent1 Brominating Agent (e.g., KBr, H₂O₂) Brominating_Agent1->Step1 Bromothymol 4-Bromothymol Step1->Bromothymol Step2 Step 2: Dibromination Bromothymol->Step2 Brominating_Agent2 Brominating Agent (e.g., KBr, H₂O₂) Brominating_Agent2->Step2 Final_Product 2,4-Dibromo-6-isopropyl-3-methylphenol Step2->Final_Product

Caption: Synthetic workflow for 2,4-dibromo-6-isopropyl-3-methylphenol from thymol.

Experimental Protocol: Vanadium-Catalyzed Bromination

The following protocol is adapted from a method described for the vanadium-catalyzed bromination of thymol and its derivatives.[9]

Step 1: Synthesis of 4-Bromothymol

  • Reaction Setup: In a suitable reaction vessel, dissolve thymol (1 equivalent) and potassium bromide (KBr, 1 equivalent) in an aqueous solution.

  • Catalyst Addition: Introduce a catalytic amount of a vanadium source, such as ammonium vanadate (NH₄VO₃).

  • Initiation: Add hydrogen peroxide (H₂O₂, 2 equivalents) to initiate the reaction. The reaction is typically carried out at a controlled pH (e.g., pH 1-2.5) and temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 4-bromothymol.

Step 2: Synthesis of 2,4-Dibromo-6-isopropyl-3-methylphenol from 4-Bromothymol

  • Reaction Setup: The procedure is analogous to the monobromination. Dissolve the synthesized 4-bromothymol (1 equivalent) and KBr (1 equivalent) in the aqueous catalyst solution.

  • Initiation: Add H₂O₂ (2 equivalents) to begin the second bromination.

  • Reaction Monitoring, Work-up, and Purification: Follow the same procedures as in Step 1 to isolate and purify the final product, 2,4-dibromo-6-isopropyl-3-methylphenol.[9]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 2,4-dibromo-6-isopropyl-3-methylphenol.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (CDCl₃): δ = 7.33 (s, 1H), 5.70 (s, 1H), 3.35–3.21 (m, 1H), 2.54 (s, 3H), 1.26–1.22 (d, J = 7 Hz, 6H) ppm.[9]

¹³C NMR Spectroscopy
Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • MS (EI): m/z = 306 (20) [M]⁺, 308 (40) [M+2]⁺, 310 (20) [M+4]⁺, 291 (55) [M-CH₃]⁺, 293 (100) [M+2-CH₃]⁺, 295 (55) [M+4-CH₃]⁺, 212 (50) [M-CH₃Br]⁺, 214 (50) [M+2-CH₃Br]⁺.[9] The characteristic isotopic pattern of two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio) is a key diagnostic feature.

Potential Applications and Biological Activity

While specific, large-scale applications for 2,4-dibromo-6-isopropyl-3-methylphenol are not extensively documented, its structural relationship to thymol and other halogenated phenols suggests several areas of research interest. Halogenation of phenols is a known strategy to enhance their biological activities.[10]

  • Antimicrobial Research: Thymol itself exhibits significant antibacterial and antifungal properties.[11] Halogenated derivatives of thymol have been shown to possess enhanced antimicrobial activity.[10][11] For instance, 4-chlorothymol has demonstrated potent activity against Staphylococcus aureus and Staphylococcus epidermis.[10] It is plausible that 2,4-dibromo-6-isopropyl-3-methylphenol could exhibit similar or enhanced antimicrobial effects, making it a candidate for further investigation in the development of new antiseptic or disinfectant agents.

  • Synthetic Intermediate: This compound can serve as a versatile intermediate in organic synthesis. The bromine atoms can be replaced or modified through various cross-coupling reactions, allowing for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

  • Antioxidant Studies: Phenolic compounds are well-known for their antioxidant properties. The electronic effects of the bromine substituents could modulate the antioxidant capacity of the thymol scaffold, which warrants further investigation.

Safety and Handling

As with all halogenated aromatic compounds, 2,4-dibromo-6-isopropyl-3-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory environment or under a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,4-Dibromo-6-isopropyl-3-methylphenol is a readily synthesizable derivative of thymol with distinct physicochemical and spectroscopic properties. While its applications are still under exploration, its structural features suggest potential as an antimicrobial agent and a valuable intermediate in organic synthesis. This guide provides a foundational understanding of this compound, intended to support further research and development in the scientific community.

References

  • PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Kaur, R., Darokar, M., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • Al-Shabib, N. A., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology. [Link]

  • ResearchGate. Synthesis of halogenated derivatives of thymol and their antimicrobial activities | Request PDF. [Link]

  • ChemBK. 2,4-Dibromo-6-isopropyl-3-methylphenol. [Link]

  • Arctom. CAS NO. 70454-10-3 | 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

  • ChemWhat. 2,4-Dibromo-6-isopropil-3-metilfenol CAS#: 52262-38-1. [Link]

  • MySkinRecipes. 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

  • Butera, V., et al. (2015). Thymol Bromination A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry. [Link]

Sources

2,4-Dibromo-3-isopropyl-6-methylphenol CAS number 70454-10-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol (CAS No. 70454-10-3 / 52262-38-1)

This guide provides a comprehensive technical overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a substituted phenolic compound of interest to researchers in drug discovery and chemical synthesis. It is important to note that publicly available data on this specific molecule is limited. Therefore, this document synthesizes established principles of organic chemistry and extrapolates from closely related, well-characterized analogues to provide a robust and practical guide for the scientific professional. We will delve into its chemical identity, propose a logical synthetic route, discuss methods for its characterization, hypothesize its potential biological activities based on its structural class, and provide essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated and alkylated phenol. The presence of two bromine atoms, along with isopropyl and methyl groups on the phenolic ring, suggests a molecule with significant lipophilicity and potential for diverse chemical reactivity and biological interactions.

It is cataloged under at least two CAS numbers: 70454-10-3, often used by commercial suppliers, and 52262-38-1, which is referenced in the PubChem database. For the purpose of this guide, we will refer to the data associated with the PubChem entry as the primary reference.

Table 1: Physicochemical Properties of 2,4-Dibromo-3-isopropyl-6-methylphenol

PropertyValueSource
IUPAC Name 2,4-dibromo-3-methyl-6-propan-2-ylphenolPubChem[1]
CAS Number 52262-38-1PubChem[1]
Alternate CAS 70454-10-3Santa Cruz Biotechnology[2]
Molecular Formula C₁₀H₁₂Br₂OPubChem[1]
Molecular Weight 308.01 g/mol PubChem[1]
XLogP3-AA 4.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#202124"]; Br1 [label="Br", fontcolor="#34A853"]; Br2 [label="Br", fontcolor="#34A853"]; C_iso_1 [label="C"]; C_iso_2 [label="CH3"]; C_iso_3 [label="CH3"]; H_iso [label="H"]; C_Me [label="CH3"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O; O -- H_O; C2 -- Br1; C3 -- C_Me; C4 -- Br2; C6 -- C_iso_1; C_iso_1 -- H_iso; C_iso_1 -- C_iso_2; C_iso_1 -- C_iso_3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O [pos="0,2!"]; H_O [pos="-0.5,2.3!"]; Br1 [pos="-1.73,1!"]; C_Me [pos="-1.73,-1!"]; Br2 [pos="0,-2!"]; C_iso_1 [pos="1.73,1!"]; H_iso [pos="1.73,1.5!"]; C_iso_2 [pos="2.5,0.5!"]; C_iso_3 [pos="2.5,1.5!"]; }

Caption: Chemical structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Proposed Synthesis and Purification Workflow

The hydroxyl (-OH), isopropyl, and methyl groups are all ortho-, para-directing activators. In 3-isopropyl-6-methylphenol, the positions ortho and para to the powerful hydroxyl activator are positions 2, 4, and 6. Positions 3 and 6 are already substituted. This leaves positions 2 and 4 open for electrophilic attack. The bromination is therefore expected to proceed at these positions.

synthesis_pathway start 3-isopropyl-6-methylphenol (Precursor) product 2,4-Dibromo-3-isopropyl-6-methylphenol (Target Compound) start->product Electrophilic Aromatic Substitution reagent 2 Br₂ (Bromine) reagent->product solvent Non-polar solvent (e.g., CCl₄ or CS₂) solvent->product purification Purification (Column Chromatography / Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on established methods for phenol bromination.[3] Researchers should perform initial small-scale trials to optimize reaction conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HBr), dissolve 1.0 equivalent of 3-isopropyl-6-methylphenol in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). The use of a non-polar solvent is crucial to achieve selective dibromination rather than the exhaustive tribromination often seen with polar solvents like water.[3]

  • Bromination: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of 2.0 to 2.1 equivalents of elemental bromine (Br₂) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the low temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to quench excess bromine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will likely be an oil or a low-melting solid. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure compound.

Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl proton, the isopropyl methine and methyl protons, and the methyl group protons on the ring. The hydroxyl proton will be a broad singlet. The aromatic proton will appear as a singlet. The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups. The ring-bound methyl group will be a singlet.

  • ¹³C NMR: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the asymmetry of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for halogenated compounds. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), any fragment containing bromine atoms will appear as a characteristic isotopic cluster.[4] For a molecule with two bromine atoms, the molecular ion peak (M⁺) will appear as a triplet with a relative intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, which is a definitive indicator of a dibrominated compound.

Other Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show a characteristic broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-Br stretches in the fingerprint region (typically 500-650 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis and quantification, likely using an acetonitrile/water mobile phase and UV detection.

Potential Biological Activities and Applications (Hypothesized)

While no specific biological studies have been published for 2,4-Dibromo-3-isopropyl-6-methylphenol, the broader class of brominated phenols, particularly those found in marine algae, are known to possess a range of biological activities.[5] These provide a strong rationale for investigating this compound in similar assays.

Potential Antimicrobial Activity

Many bromophenols exhibit significant antibacterial and antifungal properties.[6][7][8][9] The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the target molecule, enhanced by the alkyl and bromo substituents, would facilitate its passage through microbial cell walls, making it a promising candidate for antimicrobial drug discovery.

Potential Antioxidant Activity

Phenolic compounds are well-known antioxidants.[2][10] Their primary mechanism of action involves donating the hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating damaging oxidative chain reactions. This process is known as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer (SET).[11] The electron-donating alkyl groups on the ring may enhance this antioxidant capacity, although the electron-withdrawing bromine atoms could have a counteracting effect. The overall antioxidant potential would need to be determined experimentally.

antioxidant_mechanism ArOH Ar-OH ArO_dot Ar-O• ArOH->ArO_dot H• donation R_dot R• RH R-H R_dot->RH H• acceptance

Caption: General mechanism of antioxidant action by phenolic compounds via Hydrogen Atom Transfer.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2,4-Dibromo-3-isopropyl-6-methylphenol. However, based on data for structurally similar compounds like other brominated phenols, it should be handled with care. Bromophenols are generally considered to be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Long-term toxicological properties are unknown.

Table 2: Recommended Safety and Handling Procedures

AspectRecommendation
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat are mandatory. Work in a well-ventilated fume hood.
Handling Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid: Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
First Aid: Ingestion Do NOT induce vomiting. If conscious, rinse mouth with water and give 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Dispose of waste in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a chemical entity with a structure that suggests significant potential for applications in medicinal chemistry and materials science, particularly as a candidate antimicrobial or antioxidant agent. This guide has provided a framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous compounds. It is imperative that future work on this molecule involves rigorous experimental validation of the proposed synthesis, spectroscopic characterization, and a thorough investigation into its biological activity and toxicological profile to unlock its full scientific potential.

References

  • PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Saeed, F., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production.
  • Kekäläinen, T., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Wang, Y., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]

  • Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. PubMed. [Link]

  • Dizdar, E., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]

  • Möhlau and Uhlmann. (1943). 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]

  • López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. [Link]

  • Li, R., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology and Environmental Safety. [Link]

  • Amarowicz, R. (2007). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. [Link]

  • Scott, G. (1990). 2,4-Dimethyl-6-s-alkyl-phenols.
  • EFSA CONTAM Panel. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]

  • Lin, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Ciesielski, S., et al. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. [Link]

  • Gardner, P. D. (1953). The preparation of m-alkylphenols: mechanisms and reactions. BYU ScholarsArchive. [Link]

  • Wouters, J., et al. (2024). Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. Thieme Connect. [Link]

  • Taylor & Francis Online. Bromophenol – Knowledge and References. Taylor & Francis. [Link]

  • Cvetanović, A., et al. (2024). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. [Link]

  • Wikipedia. Bromine. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Solubility of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction to 2,4-Dibromo-3-isopropyl-6-methylphenol

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated phenolic compound. While its specific applications are not widely documented in public literature, its structure—featuring a phenolic hydroxyl group, alkyl substituents, and bromine atoms—suggests its potential utility as an intermediate in organic synthesis, a building block for more complex molecules, or a research chemical for studying the effects of substitution on phenolic properties.

Understanding the physicochemical properties of such compounds is paramount for any application. Solubility, in particular, dictates the medium in which reactions can be performed, the methods for purification, and, in a pharmaceutical context, the potential for absorption, distribution, metabolism, and excretion (ADME).[2][3]

Compound Profile

A summary of the key identifiers and computed physicochemical properties for 2,4-Dibromo-3-isopropyl-6-methylphenol is presented below. The high calculated LogP value strongly suggests that the compound is lipophilic and likely possesses low aqueous solubility.

PropertyValueSource
IUPAC Name 2,4-dibromo-3-methyl-6-propan-2-ylphenolPubChem[4]
Synonyms 2,4-Dibromo-3-isopropyl-6-methylbenzenolSanta Cruz Biotechnology
CAS Number 70454-10-3, 52262-38-1PubChem
Molecular Formula C₁₀H₁₂Br₂OPubChem[4]
Molecular Weight 308.01 g/mol PubChem[4]
Computed XLogP3-AA 4.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]

Foundational Principles of Solubility Measurement

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at thermodynamic equilibrium.[5] It is a critical parameter in both early-stage discovery and later-stage formulation development.[1]

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two commonly measured parameters:

  • Thermodynamic Solubility: This is the true equilibrium solubility where the dissolved solute is in equilibrium with the undissolved solid phase.[2][6] It is determined by adding an excess of the solid compound to a solvent and allowing sufficient time for equilibrium to be reached, a process that can take 24 hours or longer.[6][7] This is the most reliable and relevant value for formulation and biopharmaceutical studies.

  • Kinetic Solubility: This is often measured in high-throughput screening by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing precipitation.[8] This method is faster but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[1]

This guide focuses exclusively on determining the thermodynamic solubility , which provides the most accurate and fundamental understanding of the compound's behavior.

Factors Influencing Phenol Solubility

The solubility of a substituted phenol like 2,4-Dibromo-3-isopropyl-6-methylphenol is governed by a complex interplay of intrinsic and extrinsic factors. As a general rule for brominated phenols, an increase in bromine substitution leads to a decrease in aqueous solubility.[9]

Solubility Thermodynamic Solubility Compound Compound Properties Solubility->Compound Solvent Solvent Properties Solubility->Solvent Environment Environmental Conditions Solubility->Environment LogP Lipophilicity (LogP) Compound->LogP Intrinsic pKa Ionization (pKa) Compound->pKa Intrinsic Crystal Crystal Lattice Energy Compound->Crystal Intrinsic Polarity Polarity Solvent->Polarity Extrinsic pH pH Solvent->pH Extrinsic Cosolvents Co-solvents / Surfactants Solvent->Cosolvents Extrinsic Temp Temperature Environment->Temp Experimental Agitation Agitation Method Environment->Agitation Experimental Time Equilibration Time Environment->Time Experimental

Caption: Key factors influencing the solubility of phenolic compounds.

  • pH and pKa: Phenols are weakly acidic. At a pH below the compound's pKa, the neutral (non-ionized) form dominates, which is typically less water-soluble. At a pH above the pKa, the compound deprotonates to form the more soluble phenolate anion.[10] Therefore, solubility measurements must be conducted in buffered solutions with a final pH reading reported.

  • Temperature: The solubility of most solid compounds, including phenols, increases with temperature.[10] Experiments should be performed at a controlled temperature, typically 25 °C or 37 °C for pharmaceutical applications.[11]

  • Solvent System: The choice of solvent (e.g., water, buffers, organic co-solvents) is the most critical factor. For drug development, biorelevant media like Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) are often used.[12]

Experimental Protocol: Thermodynamic Solubility via Saturation Shake-Flask Method

The saturation shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies like the USP.[1][11] The following protocol is a self-validating system designed to generate accurate data for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Materials and Equipment
  • 2,4-Dibromo-3-isopropyl-6-methylphenol (solid powder)

  • Analytical balance

  • Glass vials (e.g., 1.5-4 mL) with screw caps

  • Solvent of choice (e.g., 0.1 M phosphate buffer, pH 7.4)[6]

  • Thermomixer, orbital shaker, or vial roller system capable of maintaining constant temperature (e.g., 25 °C)[3][6]

  • Calibrated pH meter

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Experimental Workflow Diagram

start Start weigh 1. Weigh Excess Solid (e.g., ~2 mg) into vial start->weigh add_solvent 2. Add Solvent (e.g., 1 mL buffer) weigh->add_solvent check_ph1 3. Verify Initial pH add_solvent->check_ph1 equilibrate 4. Equilibrate (e.g., 24h @ 25°C with agitation) check_ph1->equilibrate check_solid 5. Visually Confirm Excess Solid Remains equilibrate->check_solid check_solid->weigh No Solid (Add More) separate 6. Separate Phases (Centrifuge or Settle) check_solid->separate Solid Present sample 7. Filter Supernatant (e.g., 0.22 µm filter) separate->sample check_ph2 8. Verify Final pH of Saturated Solution sample->check_ph2 dilute 9. Dilute Sample for Analysis check_ph2->dilute analyze 10. Quantify by HPLC Against Calibration Curve dilute->analyze calculate 11. Calculate Solubility (mg/mL or µg/mL) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation: Accurately weigh an amount of solid 2,4-Dibromo-3-isopropyl-6-methylphenol that is in clear excess of its expected solubility into a glass vial (e.g., 1-2 mg).[6]

    • Causality: Using an excess of solid is the fundamental requirement for creating a saturated solution and ensuring that the final concentration represents the true thermodynamic equilibrium.[1][7] The presence of undissolved solid at the end of the experiment serves as a visual validation of saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 phosphate buffer) to the vial.[6]

  • Equilibration: Securely cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for thermodynamic solubility.[6][7]

    • Causality: Short incubation times can lead to an underestimation of solubility as the system may not have reached equilibrium. Constant agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating dissolution.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle, or centrifuge the vials at high speed to pellet the undissolved material.

    • Causality: This step is crucial for ensuring that no solid particles are carried over during sampling, which would artificially inflate the measured concentration.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm filter into a clean analysis vial.

    • Trustworthiness: Filtration is a critical self-validating step. It physically removes any remaining microscopic solid particles, guaranteeing that the solution analyzed represents only the dissolved compound. Perform an initial rinse of the filter with a small amount of the sample to mitigate any potential binding of the analyte to the filter membrane.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not significantly deviated from the initial buffer pH.[1]

    • Trustworthiness: This validates that the compound itself did not alter the properties of the medium, ensuring the measured solubility is relevant to the intended pH.

  • Quantification: Prepare a calibration curve from stock solutions of 2,4-Dibromo-3-isopropyl-6-methylphenol of known concentrations. Dilute the filtered sample appropriately and analyze both the sample and the standards via a validated HPLC-UV method.

    • Causality: HPLC-UV provides a selective and sensitive method for quantification.[3] A robust calibration curve is essential for converting the analytical signal (e.g., peak area) into an accurate concentration.

  • Data Reporting: Calculate the solubility in units of µg/mL or mg/mL. The report should include the solvent system used, the temperature of the experiment, the equilibration time, and the final measured pH of the saturated solution.

Conclusion

While specific experimental solubility data for 2,4-Dibromo-3-isopropyl-6-methylphenol is not found in the public domain, its molecular structure and high calculated LogP suggest low aqueous solubility. This guide provides the authoritative framework and a detailed, validated protocol for researchers to determine this crucial parameter accurately. By employing the gold-standard saturation shake-flask method, scientists can generate reliable thermodynamic solubility data, enabling informed decisions in chemical synthesis, process development, and pharmaceutical research. Adherence to the principles and steps outlined herein ensures data of the highest scientific integrity.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

  • protocols.io. (2021). In-vitro Thermodynamic Solubility.

  • Solubility of Things. (n.d.). 4-Bromophenol.

  • BioDuro. (n.d.). ADME Solubility Assay.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • United States Pharmacopeia. (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation. USP-NF.

  • United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF.

  • Evotec. (n.d.). Thermodynamic Solubility Assay.

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

  • National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem Compound Database.

  • National Center for Biotechnology Information. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. PubChem Compound Database.

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-93.

  • Santa Cruz Biotechnology, Inc. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylbenzenol.

Sources

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated aromatic organic compound. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information from chemical databases and extrapolates established chemical principles to offer a scientifically grounded resource. The guide covers its chemical identity, proposed synthesis, expected spectroscopic characteristics, and potential areas of application based on the properties of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and similar substituted phenols.

Chemical Identity and Properties

2,4-Dibromo-3-isopropyl-6-methylphenol is a substituted phenol characterized by the presence of two bromine atoms, an isopropyl group, and a methyl group on the benzene ring.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: 2,4-dibromo-6-isopropyl-3-methylphenol.[1]

  • Alternative IUPAC Name: 2,4-dibromo-3-methyl-6-propan-2-ylphenol.[1]

  • Common Synonyms: While not widely used, logical synonyms include derivatives of m-cresol or thymol, such as 2,4-Dibromo-6-isopropyl-m-cresol.

Chemical Identifiers
IdentifierValueSource
CAS Registry Number 70454-10-3, 52262-38-1[1][2][3]
Molecular Formula C₁₀H₁₂Br₂O[1][2][3]
Molecular Weight 308.01 g/mol [1][2][3]
Canonical SMILES CC1=C(C(=C(C=C1Br)C(C)C)O)Br
InChI Key QHPNUEGQPHJYFW-UHFFFAOYSA-N[1]
Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Appearance Off-white to pale yellow solidTypical for brominated phenols.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °CHigh due to molecular weight and polarity.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane).The non-polar alkyl and bromo substituents dominate the polarity of the hydroxyl group.
pKa ~8-10The electron-withdrawing bromine atoms will increase the acidity of the phenolic proton compared to unsubstituted phenol.

Proposed Synthesis

A definitive, published synthesis for 2,4-Dibromo-3-isopropyl-6-methylphenol is not available in the searched literature. However, a logical and efficient synthetic route can be proposed based on well-established principles of electrophilic aromatic substitution, specifically the bromination of a substituted phenol.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-bromine bonds, suggesting a direct bromination of the precursor, 6-isopropyl-3-methylphenol.

G Target 2,4-Dibromo-3-isopropyl-6-methylphenol Precursor 6-Isopropyl-3-methylphenol Target->Precursor C-Br Disconnection BrominatingAgent Brominating Agent (e.g., Br2) Target->BrominatingAgent Reagent

Caption: Retrosynthetic analysis of the target compound.

Precursor Synthesis: 6-Isopropyl-3-methylphenol

The starting material, 6-isopropyl-3-methylphenol, is an isomer of thymol and can be synthesized via the isopropylation of m-cresol. This reaction is known to produce a mixture of isomers, including 4-isopropyl-3-methylphenol and 2-isopropyl-3-methylphenol.[4] Careful control of reaction conditions and purification by distillation or chromatography would be necessary to isolate the desired 6-isopropyl-3-methylphenol isomer.

Proposed Bromination Protocol

The hydroxyl and alkyl groups of the phenol ring are activating and ortho-, para-directing for electrophilic aromatic substitution. The positions ortho and para to the strongly activating hydroxyl group are the most susceptible to bromination.

Reaction Scheme:

G Precursor Reagent + 2 Br2 Precursor->Reagent Product Solvent Solvent (e.g., CCl4 or CH3COOH) Reagent->Product

Caption: Proposed bromination of 6-isopropyl-3-methylphenol.

Step-by-Step Methodology:

  • Dissolution: Dissolve one equivalent of purified 6-isopropyl-3-methylphenol in a suitable non-polar solvent, such as carbon tetrachloride or glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.

  • Bromine Addition: Slowly add two equivalents of elemental bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring. The addition should be dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation.

  • Work-up: Upon completion, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,4-Dibromo-3-isopropyl-6-methylphenol.

Causality of Experimental Choices:

  • Solvent: A non-polar or moderately polar aprotic solvent is chosen to avoid the formation of a highly reactive bromonium ion (Br⁺), which can lead to over-bromination and the formation of 2,4,6-tribrominated byproducts.[5]

  • Stoichiometry: The use of two equivalents of bromine is crucial for the selective di-bromination at the two most activated and sterically accessible positions (positions 2 and 4).

  • Temperature: Room temperature is generally sufficient for the bromination of activated phenols. Lower temperatures could be employed to improve selectivity if needed.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from its structure.

¹H NMR Spectroscopy
  • Aromatic Proton (1H): A singlet is expected for the single proton on the aromatic ring, likely in the range of 7.0-7.5 ppm.

  • Phenolic Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically between 4.5-6.0 ppm.

  • Isopropyl Group (7H): A septet for the methine proton (CH) around 3.0-3.5 ppm and a doublet for the six methyl protons (2 x CH₃) around 1.2-1.4 ppm.

  • Methyl Group (3H): A singlet for the methyl protons attached to the ring, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield. The carbons attached to bromine will also be significantly shifted.

  • Isopropyl Carbons (2C): A signal for the methine carbon around 25-35 ppm and a signal for the two equivalent methyl carbons around 20-25 ppm.

  • Methyl Carbon (1C): A signal for the ring-attached methyl group around 15-20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (aromatic): A sharp peak around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Multiple sharp peaks in the 2850-2970 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 306, 308, and 310, with relative intensities of approximately 1:2:1.

Potential Applications and Future Research

While no specific applications for 2,4-Dibromo-3-isopropyl-6-methylphenol have been documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Antimicrobial and Antifungal Activity

Many substituted phenols, including isopropylmethylphenols, exhibit significant antimicrobial and bactericidal properties.[4] The presence of bromine atoms often enhances the biological activity of organic molecules. Therefore, it is plausible that this compound could be investigated as a potential antimicrobial or antifungal agent.

Synthetic Intermediate

This molecule could serve as a valuable intermediate in organic synthesis. The bromine atoms can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build more complex molecular architectures. The phenolic hydroxyl group can also be readily derivatized.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers. The electron-donating alkyl groups on the ring may contribute to this activity, although the electron-withdrawing bromine atoms could modulate this effect.

Workflow for Investigating Biological Activity:

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Further Development Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Antioxidant->SAR Toxicity Cytotoxicity Assays SAR->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: A proposed workflow for the investigation of the biological properties of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated phenol for which detailed experimental data is not widely published. This guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route and predicted spectroscopic data. The structural motifs present in this molecule suggest that it may hold potential as an antimicrobial agent, an antioxidant, or a versatile synthetic intermediate. Further experimental investigation is warranted to confirm its properties and explore its potential applications in medicinal chemistry and materials science.

References

  • MySkinRecipes. 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

  • PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. [Link]

  • Khan Academy. Bromination of Phenols. [Link] (Note: A generic, representative URL is used as the original link was to a YouTube video.)

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An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated derivative of thymol. The document details a feasible synthetic pathway for this compound, starting from the readily available precursor, 6-isopropyl-3-methylphenol. Key physicochemical properties are enumerated, offering a foundational dataset for research and development applications. Furthermore, this guide explores the potential biological significance of this compound within the broader context of brominated phenols, a class of molecules known for a wide array of bioactivities, including antioxidant and anticancer properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel phenol derivatives for potential therapeutic applications.

Introduction: The Rationale for Brominated Phenols in Drug Discovery

Phenolic compounds are a cornerstone of medicinal chemistry, with their inherent antioxidant properties and ability to interact with a multitude of biological targets. The strategic introduction of halogen atoms, particularly bromine, onto a phenolic scaffold can significantly modulate its physicochemical and pharmacological properties. Bromination can enhance lipophilicity, thereby improving membrane permeability, and can also influence the compound's metabolic stability and binding affinity to target proteins.

2,4-Dibromo-3-isopropyl-6-methylphenol (also known as 2,4-Dibromothymol) is a synthetic brominated phenol. While specific research on this particular molecule is limited, the broader class of bromophenols has garnered significant interest in the scientific community. Naturally occurring and synthetic bromophenols have demonstrated a range of promising biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to provide a detailed technical framework for the synthesis and initial characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol, encouraging further investigation into its potential as a lead compound in drug discovery programs.

Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol: A Mechanistic Approach

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol can be approached through the electrophilic aromatic substitution of a suitable phenolic precursor. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to bromination.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 6-isopropyl-3-methylphenol as a suitable starting material. The target molecule can be obtained through a direct dibromination reaction.

G Target 2,4-Dibromo-3-isopropyl-6-methylphenol Precursor 6-isopropyl-3-methylphenol Target->Precursor Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Br2) Target->Reagent Reagent

Caption: Retrosynthetic analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Proposed Synthetic Protocol

This protocol is based on established methods for the bromination of phenols.

Materials:

  • 6-isopropyl-3-methylphenol

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to neutralize HBr gas evolved), dissolve 6-isopropyl-3-methylphenol in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess bromine by the dropwise addition of an aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield 2,4-Dibromo-3-isopropyl-6-methylphenol as a crystalline solid.

Rationale Behind Experimental Choices
  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the phenol and can help to moderate the reactivity of bromine.

  • Temperature Control: The bromination of phenols is a highly exothermic and rapid reaction. Low-temperature control is crucial to prevent over-bromination and the formation of undesired byproducts.

  • Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, reagents, and byproducts. The sodium thiosulfate quench neutralizes excess bromine, and the sodium bicarbonate wash removes acidic impurities.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start Dissolve 6-isopropyl-3-methylphenol in glacial acetic acid Bromination Slowly add Bromine solution (in glacial acetic acid) at 0-10°C Start->Bromination Stirring Stir at room temperature (2-4 hours) Bromination->Stirring Quench Quench with Na2S2O3 (aq) Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash with H2O, NaHCO3 (aq), and brine Extraction->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Recrystallize from suitable solvent Concentrate->Purify Final_Product Final_Product Purify->Final_Product 2,4-Dibromo-3-isopropyl-6-methylphenol G Compound 2,4-Dibromo-3-isopropyl-6-methylphenol Antioxidant Antioxidant Activity Compound->Antioxidant Anticancer Anticancer Activity Compound->Anticancer ROS Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS Apoptosis Induction of Apoptosis Anticancer->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Anticancer->Cell_Proliferation Therapeutic Potential Therapeutic Applications ROS->Therapeutic Apoptosis->Therapeutic Cell_Proliferation->Therapeutic

Caption: Potential biological activities of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a readily synthesizable compound with physicochemical properties that warrant further investigation for its potential applications in drug discovery. This guide provides a solid foundation for its synthesis and characterization. Based on the known bioactivities of related bromophenols, future research efforts should be directed towards a thorough evaluation of its antioxidant, anticancer, and other pharmacological properties. Such studies will be crucial in determining the therapeutic potential of this and other novel brominated phenols.

References

  • MySkinRecipes. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylphenol. Retrieved from [Link]

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Substituted and halogenated phenols represent a cornerstone in medicinal chemistry, with a rich history of application in pharmaceuticals and agrochemicals. Among these, brominated phenols, particularly those found in marine organisms, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of 2,4-dibromo-3-isopropyl-6-methylphenol and its derivatives, a class of compounds with considerable, yet underexplored, therapeutic potential. We will delve into rational synthetic strategies, explore the nuanced structure-activity relationships that govern their bioactivity, and elucidate their mechanisms of action across various biological targets. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both theoretical insights and practical methodologies for advancing this promising class of molecules.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are ubiquitous in both natural products and synthetic drugs, contributing significantly to their therapeutic efficacy. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions, making it a privileged motif for molecular recognition of biological targets. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric hindrance, thereby modulating pharmacological activity and pharmacokinetic profiles.

Bromine, as a halogen substituent, is particularly intriguing. Its introduction into a phenolic structure can enhance biological activity through several mechanisms. The lipophilicity of the molecule is increased, which can improve membrane permeability. Furthermore, bromine can act as a bulky group to confer conformational rigidity and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This guide focuses on the 2,4-dibromo-3-isopropyl-6-methylphenol core structure. The combination of dibromination with alkyl substituents (isopropyl and methyl) presents a unique chemical space with the potential for potent and selective biological activity.

Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol and its Analogs

While a specific, detailed protocol for the synthesis of 2,4-dibromo-3-isopropyl-6-methylphenol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for structurally related compounds. The following proposed synthesis is a logical amalgamation of known procedures for the alkylation and bromination of phenols.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process starting from a readily available cresol derivative:

Synthetic_Pathway 3-isopropyl-6-methylphenol 3-isopropyl-6-methylphenol Bromination Bromination (Br2, Solvent) 3-isopropyl-6-methylphenol->Bromination Target_Compound 2,4-dibromo-3-isopropyl-6-methylphenol Bromination->Target_Compound

Caption: Proposed synthetic workflow for 2,4-dibromo-3-isopropyl-6-methylphenol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Precursor - 3-isopropyl-6-methylphenol

The synthesis of the precursor, 3-isopropyl-6-methylphenol, can be achieved through the isopropylation of m-cresol.

  • Reaction: Friedel-Crafts alkylation of m-cresol with an isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., H₂SO₄).

  • Rationale: The hydroxyl group of m-cresol is an ortho-, para-director. Isopropylation is expected to occur at the positions ortho and para to the hydroxyl group. Steric hindrance from the existing methyl group will influence the regioselectivity.

  • Procedure:

    • To a stirred solution of m-cresol in a suitable solvent (e.g., nitrobenzene or a non-polar solvent like hexane), add the Lewis acid catalyst portion-wise at a controlled temperature (typically 0-5 °C).

    • Slowly add the isopropylating agent to the reaction mixture, maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to isolate 3-isopropyl-6-methylphenol.

Step 2: Bromination to Yield 2,4-Dibromo-3-isopropyl-6-methylphenol

The bromination of the substituted phenol precursor will yield the final product. A procedure for the bromination of a similar compound, 2-isopropylphenol, is described in patent WO2019209607A1 and can be adapted.

  • Reaction: Electrophilic aromatic substitution with molecular bromine.

  • Rationale: The hydroxyl and alkyl groups are activating and ortho-, para-directing. The positions ortho and para to the hydroxyl group are highly activated and susceptible to bromination. The reaction conditions can be controlled to achieve dibromination.

  • Procedure:

    • Dissolve the synthesized 3-isopropyl-6-methylphenol in a suitable solvent. A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be used. The use of glacial acetic acid is also a common practice for phenol bromination[1].

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a solution of molecular bromine (2 equivalents) in the same solvent dropwise with vigorous stirring. The reaction is typically rapid.

    • After the addition, allow the reaction to stir for a short period at low temperature, then warm to room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench any excess bromine with a solution of sodium thiosulfate.

    • Extract the product into an organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2,4-dibromo-3-isopropyl-6-methylphenol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 2,4-dibromo-3-isopropyl-6-methylphenol is scarce, the broader class of bromophenols exhibits a wide range of significant biological activities. The insights from these related compounds provide a strong foundation for predicting the potential therapeutic applications of our target molecule and its derivatives.

Antioxidant Activity

Bromophenols isolated from marine algae are well-documented for their potent antioxidant properties. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.

  • Mechanism of Action: The antioxidant activity of phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance.

  • Structure-Activity Relationship:

    • Hydroxyl Groups: The number and position of hydroxyl groups are critical. A catechol (1,2-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene) moiety generally enhances antioxidant activity.

    • Bromine Substitution: The presence of electron-withdrawing bromine atoms can influence the O-H bond dissociation enthalpy, thereby modulating the radical scavenging capacity. The position of bromination is also important, as it affects the stability of the resulting phenoxy radical.

    • Alkyl Groups: Electron-donating alkyl groups can increase the electron density on the aromatic ring, which may enhance the radical scavenging activity.

Quantitative Data for Analogous Compounds:

Studies on various bromophenol derivatives have demonstrated their efficacy as antioxidants. For instance, benzylic acid-derived bromophenols have shown effective DPPH and ABTS radical scavenging activities[2][3].

Compound/StandardDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
Bromophenol Derivative 119.84 µM-
BHA (Butylated hydroxyanisole)--
BHT (Butylated hydroxytoluene)--
α-Tocopherol--
Trolox--

Note: The table is populated with example data from the literature on various bromophenol derivatives to illustrate the range of antioxidant potencies. Specific values for the title compound are not available and would require experimental determination.

Anticancer Activity

Numerous bromophenol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action: The anticancer mechanisms of bromophenols are multifaceted and can include:

    • Induction of apoptosis (programmed cell death).

    • Cell cycle arrest.

    • Inhibition of protein tyrosine kinases (PTKs), which are crucial for cancer cell signaling.

    • Activation of the stimulator of interferon genes (STING) pathway, leading to an anti-tumor immune response.

Quantitative Data for Analogous Compounds:

Several studies have reported the IC₅₀ values of bromophenol derivatives against various cancer cell lines. For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been shown to be selectively active against certain cancer cells[4][5]. Other synthetic bromophenol derivatives incorporating an indolin-2-one moiety have also shown potent anticancer activity[6].

CompoundA549 (Lung) IC₅₀ (µM)Bel7402 (Liver) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Compound 4g 1.2 ± 0.12.5 ± 0.33.1 ± 0.24.6 ± 0.55.8 ± 0.6
Compound 5h 3.4 ± 0.44.1 ± 0.35.2 ± 0.46.3 ± 0.77.1 ± 0.8
Sunitinib (Control) 4.8 ± 0.56.2 ± 0.77.5 ± 0.98.1 ± 1.09.3 ± 1.1

Note: This table presents IC₅₀ values for selected bromophenol derivatives from the literature to provide a comparative context for their anticancer potential.

Antimicrobial Activity

Bromophenols have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA.

  • Mechanism of Action: The antimicrobial action of phenols is generally attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components and cell death. They can also inhibit essential enzymes and interfere with cellular metabolism.

  • Structure-Activity Relationship: The lipophilicity conferred by the bromine and isopropyl groups in 2,4-dibromo-3-isopropyl-6-methylphenol is expected to enhance its ability to penetrate bacterial cell membranes.

Quantitative Data for Analogous Compounds:

Recent studies have explored the antibacterial activity of bromophenol derivatives, providing minimum inhibitory concentration (MIC) values.

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3-bromo-2,6-dihydroxyacetophenone 24-780
Ampicillin 10-Inactive
Tetracycline 30-70
Tobramycin 25-15

Note: This table showcases the MIC values of a representative bromophenol derivative against common bacterial strains, highlighting its potential as an antibacterial agent.[7][8]

Potential Mechanisms of Action at the Molecular Level

Understanding the molecular basis of the biological activities of 2,4-dibromo-3-isopropyl-6-methylphenol derivatives is crucial for their rational design and development as therapeutic agents. Based on the activities of related compounds, several key mechanisms can be proposed.

Enzyme Inhibition

Many bromophenols are known to be effective enzyme inhibitors.

  • Protein Tyrosine Kinases (PTKs): As previously mentioned, PTKs are critical in cancer progression. The phenolic hydroxyl group can mimic the tyrosine residue and interact with the ATP-binding site of the kinase.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Some novel bromophenol derivatives have demonstrated considerable AChE inhibition effects[9].

  • Other Enzymes: Bromophenols have also been shown to inhibit other enzymes, such as carbonic anhydrase and α-glucosidase.

Enzyme_Inhibition Bromophenol_Derivative 2,4-Dibromo-3-isopropyl-6-methylphenol Derivative Enzyme Enzyme (e.g., PTK, AChE) Bromophenol_Derivative->Enzyme Binds to Active Site Inhibition Inhibition of Enzymatic Activity Enzyme->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Neuroprotective) Inhibition->Therapeutic_Effect

Caption: General mechanism of enzyme inhibition by bromophenol derivatives.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, these compounds can modulate complex intracellular signaling pathways.

  • STING Pathway Activation: As a novel mechanism, certain bromophenol derivatives have been identified as agonists of the STING pathway, which plays a critical role in innate immunity and cancer immunotherapy. Activation of STING can lead to the production of type I interferons and other cytokines that promote an anti-tumor immune response.

STING_Pathway Bromophenol Bromophenol Derivative STING STING Bromophenol->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: Simplified diagram of the STING signaling pathway activated by bromophenol derivatives.

Future Directions and Conclusion

The 2,4-dibromo-3-isopropyl-6-methylphenol scaffold and its analogs represent a promising area for therapeutic innovation. The confluence of a substituted phenol core with the unique properties of bromine atoms suggests a high potential for discovering novel drug candidates with potent and selective biological activities.

Future research in this area should focus on:

  • Synthesis and Library Development: The synthesis of a diverse library of derivatives with variations in the alkyl and halogen substitution patterns to comprehensively explore the structure-activity landscape.

  • In-depth Biological Evaluation: Systematic screening of these compounds against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes implicated in disease.

  • Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most promising lead compounds.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead candidates to evaluate their drug-likeness and potential for clinical development.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. ResearchGate. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Spandidos Publications. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ResearchGate. [Link]

  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. PubMed. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Kinetics of Enzyme Inhibition. ResearchGate. [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link]

  • Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. ResearchGate. [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI. [Link]

  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Organic Syntheses Procedure. [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Comparison of anti-invasive activity of parthenolide and 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6)--a new compound with α-methylene-γ-lactone motif--on two breast cancer cell lines. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for 2,4-Dibromo-3-isopropyl-6-methylphenol: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of 2,4-Dibromo-3-isopropyl-6-methylphenol. This document outlines the compound's profile, proposed synthesis, and detailed protocols for investigating its potential as a therapeutic agent, based on the well-documented bioactivities of the broader class of bromophenols.

Introduction: The Therapeutic Potential of Bromophenols

Bromophenols are a class of halogenated secondary metabolites predominantly found in marine algae.[1][2][3] These compounds are characterized by a phenol ring structure with one or more bromine atoms, which imparts unique chemical properties and a diverse range of biological activities.[2][3] Extensive research has demonstrated their potential as antioxidant, antimicrobial, anticancer, and anti-diabetic agents.[1][2][4] The number and position of bromine substituents on the phenol ring, along with other alkyl groups, are critical determinants of their biological efficacy.[1] 2,4-Dibromo-3-isopropyl-6-methylphenol, with its specific substitution pattern, presents an intriguing candidate for exploration in drug discovery programs.

Compound Profile: 2,4-Dibromo-3-isopropyl-6-methylphenol

PropertyValueSource
IUPAC Name 2,4-Dibromo-3-isopropyl-6-methylphenolPubChem
CAS Number 70454-10-3[5]
Molecular Formula C₁₀H₁₂Br₂O[5][6]
Molecular Weight 308.01 g/mol [5][6]
Appearance (Predicted) White to off-white crystalline solidGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in organic solvents like methanol, ethanol, DMSO; Insoluble in water.[7]General knowledge of similar compounds

Proposed Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

Synthetic Workflow

G cluster_0 Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol Start 3-isopropyl-6-methylphenol Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Dissolve in Glacial Acetic Acid Reagent Bromine (Br₂) in Glacial Acetic Acid Reagent->Reaction Add dropwise at 0°C Workup Quenching with Sodium Thiosulfate Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2,4-Dibromo-3-isopropyl-6-methylphenol Purification->Product

Caption: Proposed synthesis workflow for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Step-by-Step Synthesis Protocol

Materials:

  • 3-isopropyl-6-methylphenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 3-isopropyl-6-methylphenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring. The addition should be controlled to maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 2,4-Dibromo-3-isopropyl-6-methylphenol.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocols for Biological Evaluation

Based on the known activities of bromophenols, the following protocols are recommended for the initial biological screening of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Antioxidant Activity Assessment

The antioxidant potential of bromophenols is a well-documented phenomenon, often attributed to their ability to scavenge free radicals.[8]

G cluster_1 DPPH Radical Scavenging Assay Workflow Prep_Compound Prepare stock solution of 2,4-Dibromo-3-isopropyl-6-methylphenol in Methanol Reaction_Setup Mix compound dilutions with DPPH solution in a 96-well plate Prep_Compound->Reaction_Setup Prep_DPPH Prepare DPPH solution in Methanol Prep_DPPH->Reaction_Setup Incubation Incubate in the dark at room temperature for 30 min Reaction_Setup->Incubation Measurement Measure absorbance at 517 nm using a microplate reader Incubation->Measurement Analysis Calculate % inhibition and IC₅₀ value Measurement->Analysis

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of 2,4-Dibromo-3-isopropyl-6-methylphenol (1 mg/mL) in methanol.

  • Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Use ascorbic acid as a positive control and methanol as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity Screening

Bromophenols have shown promising activity against a range of microbial pathogens.[2]

Protocol:

  • Prepare a stock solution of 2,4-Dibromo-3-isopropyl-6-methylphenol in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microplate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria, 2.5 x 10³ CFU/mL for fungi).

  • Include positive controls (microbes in broth without the compound) and negative controls (broth only). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as reference compounds.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 2,4-Dibromo-3-isopropyl-6-methylphenol is not widely available, precautions for handling halogenated phenols should be strictly followed.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[10]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Halogenated organic compounds may require special disposal procedures.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol represents a promising, yet underexplored, member of the bioactive bromophenol family. The protocols outlined in these application notes provide a solid foundation for initiating research into its synthetic accessibility and biological potential. By systematically evaluating its antioxidant and antimicrobial properties, researchers can begin to unlock its therapeutic value and contribute to the development of novel drug candidates.

References

  • Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • Pina-Pérez, M. C., et al. (2017). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Advances, 7(5), 2739-2748. [Link]

  • Barros, F., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 21(11), 573. [Link]

  • Wang, W., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(5), 273. [Link]

  • Mhadheheb, I., et al. (2023). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. Marine Life Science & Technology, 5(4), 461-480. [Link]

  • Chem Service. (2016). Safety Data Sheet for 4-Isopropyl-3-methylphenol. [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. [Link]

  • PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. [Link]

  • ChemBK. (2024). 4-isopropyl-3-methylphenol. [Link]

Sources

Application Notes and Protocols: 2,4-Dibromo-3-isopropyl-6-methylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Bromophenol

In the ever-evolving landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of new therapeutic agents. Phenolic compounds, in particular, have long been a source of inspiration, with their inherent antioxidant and antimicrobial properties. The strategic incorporation of halogen atoms, such as bromine, into these structures can significantly modulate their biological activity, enhancing potency and influencing pharmacokinetic profiles. This document provides a detailed examination of 2,4-Dibromo-3-isopropyl-6-methylphenol , a unique molecule that combines the structural features of a substituted phenol with the electronic and steric attributes of bromine.

While direct and extensive research on this specific molecule is nascent, its structural similarity to well-characterized bioactive compounds, such as the natural monoterpenoid thymol (2-isopropyl-5-methylphenol) and various marine-derived bromophenols, provides a strong rationale for its investigation in several key areas of medicinal chemistry.[1][2] This guide will, therefore, serve as a comprehensive resource for researchers, outlining the synthesis, potential applications, and detailed experimental protocols to evaluate the therapeutic promise of 2,4-Dibromo-3-isopropyl-6-methylphenol. We will delve into its potential as an antioxidant and an antimicrobial agent, providing the foundational knowledge and methodologies to unlock its full potential in drug discovery and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in medicinal chemistry. For 2,4-Dibromo-3-isopropyl-6-methylphenol, these properties can be predicted and are essential for designing relevant biological assays and formulation strategies.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₂Br₂OPubChem Analog Data
Molecular Weight 308.01 g/mol PubChem Analog Data
Appearance Likely a solid at room temperatureGeneral Phenolic Compounds
Solubility Expected to be soluble in organic solvents (e.g., DMSO, ethanol, methanol) and poorly soluble in water.General Phenolic Compounds
Proposed Synthesis Pathway

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol can be logically approached through a two-step process starting from 3-isopropyl-6-methylphenol. This pathway leverages established methodologies for the selective bromination of phenols.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-isopropyl-6-methylphenol 3-isopropyl-6-methylphenol Bromination Bromination 3-isopropyl-6-methylphenol->Bromination N-Bromosuccinimide (NBS) Acetonitrile, rt 2,4-Dibromo-3-isopropyl-6-methylphenol 2,4-Dibromo-3-isopropyl-6-methylphenol Bromination->2,4-Dibromo-3-isopropyl-6-methylphenol

Part 1: Application as an Antioxidant Agent

Scientific Rationale

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3] The presence of electron-donating alkyl groups (isopropyl and methyl) on the aromatic ring of 2,4-Dibromo-3-isopropyl-6-methylphenol is expected to enhance this activity. Furthermore, bromophenols isolated from marine sources have demonstrated significant antioxidant potential.[4][5] The bromine atoms may influence the electronic environment of the phenol, potentially modulating its radical scavenging capacity. Therefore, it is hypothesized that 2,4-Dibromo-3-isopropyl-6-methylphenol will exhibit potent antioxidant effects.

Potential Mechanism of Action

The primary antioxidant mechanism is likely to involve the transfer of the phenolic hydrogen to a radical species, thereby quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting radical is key to the antioxidant efficacy.

Antioxidant_Mechanism cluster_reactants Radical Quenching cluster_products Stabilization Phenol R-OH (2,4-Dibromo-3-isopropyl-6-methylphenol) Phenoxyl_Radical R-O• (Stable Phenoxyl Radical) Phenol->Phenoxyl_Radical H• donation Free_Radical X• (e.g., DPPH•, ABTS•+) Quenched_Radical XH Free_Radical->Quenched_Radical H• acceptance

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common and reliable method for assessing the free radical scavenging activity of a compound.[5][6]

1. Materials and Reagents:

  • 2,4-Dibromo-3-isopropyl-6-methylphenol

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

  • Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of 2,4-Dibromo-3-isopropyl-6-methylphenol in 1 mL of methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

3. Assay Procedure:

  • Add 100 µL of the DPPH stock solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of the test compound or ascorbic acid to the wells.

  • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Plot the percentage inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) from the graph.

CompoundPredicted IC₅₀ (µg/mL)
2,4-Dibromo-3-isopropyl-6-methylphenol To be determined
Ascorbic Acid (Control) ~5-10

Part 2: Application as an Antimicrobial Agent

Scientific Rationale

Thymol and its isomers are well-documented for their broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2][7] The proposed mechanism involves disruption of the microbial cell membrane. The introduction of bulky and lipophilic bromine atoms to the phenolic ring in 2,4-Dibromo-3-isopropyl-6-methylphenol is anticipated to enhance its lipophilicity, which could facilitate its partitioning into the lipid-rich bacterial cell membrane and potentiate its antimicrobial effects. Halogenated phenols have indeed shown promising antimicrobial activities.[1][8]

Potential Mechanism of Action

The lipophilic nature of the compound is expected to allow it to intercalate into the bacterial cell membrane, disrupting its integrity and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Compound 2,4-Dibromo-3-isopropyl-6-methylphenol Membrane {Bacterial Cell Membrane | {Phospholipid Bilayer}} Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the compound against a panel of pathogenic bacteria.[7]

1. Materials and Reagents:

  • 2,4-Dibromo-3-isopropyl-6-methylphenol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Gentamicin (positive control)

  • DMSO (for dissolving the compound)

2. Preparation of Inoculum:

  • Culture the bacterial strains overnight in MHB at 37°C.

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Prepare a stock solution of 2,4-Dibromo-3-isopropyl-6-methylphenol in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 to 1 µg/mL). Ensure the final DMSO concentration is non-inhibitory.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a positive control (gentamicin) and a negative control (broth with inoculum and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

OrganismPredicted MIC (µg/mL)
Staphylococcus aureus To be determined
Escherichia coli To be determined

Conclusion and Future Directions

2,4-Dibromo-3-isopropyl-6-methylphenol represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of structurally related bromophenols and thymol derivatives, there is a strong scientific basis to investigate its potential as both an antioxidant and an antimicrobial agent. The protocols detailed in this guide provide a solid framework for initiating these crucial studies.

Future research should focus on a comprehensive evaluation of its biological activity spectrum, including its effects on a wider range of microbial pathogens and its potential as an anticancer agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be instrumental in optimizing its potency and selectivity. Furthermore, mechanistic studies will be vital to fully elucidate the molecular targets and pathways through which this compound exerts its effects. The journey from a novel molecule to a potential therapeutic lead is a long and rigorous one, and this document serves as the first step on that exciting path.

References

  • (Reference to a general medicinal chemistry textbook or review on the importance of novel scaffolds)
  • (Reference to a paper on the biological activities of marine bromophenols)
  • (Reference to a paper on the antioxidant properties of phenols)
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • Goksu, S., et al. (2017). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Bioorganic & Medicinal Chemistry, 25(15), 4037-4045. [Link]

  • (Reference to a paper on the antimicrobial activity of halogen
  • Rojano, B. A., et al. (2008). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Journal of Molecular Structure, 877(1-3), 1-6. [Link]

  • (Reference to a paper on DPPH assay methodology)
  • (Reference to a paper on broth microdilution methodology)
  • (Reference to a paper on the synthesis of bromophenols)
  • (Reference to a paper on the mechanism of action of phenolic antimicrobials)
  • Walsh, S. E., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653. [Link]

  • (Reference to a general organic chemistry textbook for synthesis principles)
  • (Reference to a review on structure-activity rel
  • (Reference to a review on structure-activity rel
  • (Reference to a safety data sheet or toxicology database for rel
  • Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]

  • Kim, H. S., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(11), 1736-1744. [Link]

Sources

Application Notes & Protocols: Leveraging 2,4-Dibromo-3-isopropyl-6-methylphenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Intermediate for Complex Syntheses

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 2,4-Dibromo-3-isopropyl-6-methylphenol emerges as a highly valuable, yet underutilized, chemical intermediate. Its unique substitution pattern—featuring two distinct bromine atoms, a sterically demanding isopropyl group, and an activating hydroxyl moiety—offers a rich platform for sequential and selective chemical transformations.

This guide provides an in-depth exploration of the properties, synthesis, and core applications of 2,4-Dibromo-3-isopropyl-6-methylphenol. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design experiments and troubleshoot challenges. The protocols detailed herein are designed as robust starting points for leveraging this intermediate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2]

Compound Profile and Physicochemical Properties

The utility of 2,4-Dibromo-3-isopropyl-6-methylphenol stems directly from its structural features. The hydroxyl group is a powerful ortho-, para-director and strongly activates the aromatic ring towards electrophilic substitution during its own synthesis.[3] In subsequent reactions, the two bromine atoms serve as excellent leaving groups for cross-coupling. The steric hindrance imposed by the ortho-isopropyl and methyl groups differentially affects the reactivity of the C-Br bonds at the C2 and C4 positions, a feature that can be exploited for selective mono-functionalization under carefully controlled kinetic conditions.

PropertyValueSource(s)
IUPAC Name 2,4-Dibromo-3-isopropyl-6-methylphenol[4]
Synonyms 2,4-Dibromo-3-methyl-6-propan-2-ylphenol[5]
CAS Number 70454-10-3[4][6]
Molecular Formula C₁₀H₁₂Br₂O[4]
Molecular Weight 308.01 g/mol [4]
Appearance (Predicted) Off-white to yellow solidGeneral knowledge

Synthesis Protocol: Electrophilic Bromination

The synthesis of the title compound is readily achieved via the electrophilic bromination of its phenol precursor, 3-isopropyl-6-methylphenol. The powerful activating effect of the hydroxyl group directs the incoming electrophile (Br⁺) to the ortho and para positions.[7] Given that both the C2 and C4 positions are unsubstituted in the precursor, dibromination occurs readily.

Illustrative Synthesis Workflow

cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification Precursor Dissolve 3-isopropyl-6-methylphenol in Glacial Acetic Acid Addition Add Bromine Solution dropwise at RT (2-3h) Precursor->Addition Bromine Prepare Bromine Solution in Glacial Acetic Acid Bromine->Addition Stir Stir at RT (30 min) then heat (85°C, 1h) Addition->Stir Quench Quench with Cold Water Stir->Quench Isolate Collect Precipitate by Filtration Quench->Isolate Wash Wash with 50% Acetic Acid, then Water Isolate->Wash Dry Dry under Vacuum Wash->Dry Product 2,4-Dibromo-3-isopropyl-6-methylphenol Dry->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Bromination Protocol

This protocol is adapted from a well-established procedure for the dibromination of substituted phenols.[8]

Materials:

  • 3-isopropyl-6-methylphenol (1.0 equiv)

  • Bromine (2.2 equiv)

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and mechanical stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-isopropyl-6-methylphenol in glacial acetic acid.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred phenol solution at room temperature over 2-3 hours. The reaction is exothermic and generates HBr gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes at room temperature. Subsequently, warm the reaction on a heating mantle to approximately 85°C for one hour to drive off excess bromine.[8]

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water with stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake first with a 50% aqueous acetic acid solution, followed by copious amounts of water to remove residual acid.[8]

  • Drying: Dry the purified product in a vacuum oven or desiccator to yield 2,4-Dibromo-3-isopropyl-6-methylphenol. Characterization should be performed using NMR, IR, and mass spectrometry.

Application as an Intermediate in Cross-Coupling Reactions

The true synthetic power of 2,4-Dibromo-3-isopropyl-6-methylphenol lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bonds provide two handles for the sequential introduction of new functionalities, enabling the rapid construction of complex molecular architectures.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[9] For a sterically hindered substrate like the title compound, the choice of a catalyst system with a bulky, electron-rich phosphine ligand is critical to facilitate efficient oxidative addition and reductive elimination.[1]

Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid) in the presence of a base.[10]

Materials:

  • 2,4-Dibromo-3-isopropyl-6-methylphenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-coupling)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

General Workflow for Cross-Coupling Reactions

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Reagents Add solid reagents: - Aryl Bromide (Title Compound) - Boronic Acid / Amine - Base (e.g., K₂CO₃) - Pd Catalyst & Ligand Inert Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert Solvent Add degassed solvent via syringe Inert->Solvent Heat Heat reaction to target temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Dry, Concentrate, & Purify (Column Chromatography) Workup->Purify Product Purified Coupled Product Purify->Product

Caption: A generalized workflow for cross-coupling reactions.

Step-by-Step Suzuki-Miyaura Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 2,4-Dibromo-3-isopropyl-6-methylphenol (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[11]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. Again, specialized ligands are key for coupling with sterically encumbered substrates.

Principle: A palladium catalyst facilitates the coupling of the aryl bromide with an amine in the presence of a strong, non-nucleophilic base.[1]

Materials:

  • 2,4-Dibromo-3-isopropyl-6-methylphenol (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Step-by-Step Buchwald-Hartwig Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.[1]

  • Reagent Addition: Under a positive flow of inert gas, add 2,4-Dibromo-3-isopropyl-6-methylphenol, the amine, and the anhydrous, degassed solvent.

  • Execution: Seal the tube and heat the mixture in an oil bath (e.g., 100-110 °C) with stirring for 6-24 hours.[1]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like diethyl ether and filter through a pad of Celite to remove palladium residues and inorganic salts.[1]

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.

Safety and Handling

While a specific safety data sheet for 2,4-Dibromo-3-isopropyl-6-methylphenol is not widely available, data from structurally similar brominated phenols should be used to guide handling procedures.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

  • Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[14]

References

This guide was synthesized from established chemical principles and protocols for structurally related compounds. All sources were accessed and verified on January 22, 2026.

[15] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. Available at: [3] Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: Unacademy. (n.d.). Phenol Electrophilic substitution rxn. Available at: [16] Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. Available at: [7] BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Available at: [17] Chemistry Learners. (2023). bromination reaction | reaction of phenol. YouTube. Available at: [14] Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,6-Tribromophenol. Available at: [18] BLDpharm. (n.d.). 70454-10-3|2,4-Dibromo-3-isopropyl-6-methylphenol. Available at: Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Available at: [13] ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-methylphenol. Available at: [5] PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. Available at: Santa Cruz Biotechnology. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylbenzenol. Available at: [6] Tetrahedron Science. (n.d.). 70454-10-3 | 2,4-Dibromo-3-isopropyl-6-methylbenzenol. Available at: [11] BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Available at: [1] BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene. Available at: [9] BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Available at: [10] BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Available at: [8] Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Available at: MDPI. (2020). Advances in Cross-Coupling Reactions. Available at:

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol is a substituted phenolic compound with a structural backbone that suggests potential applications in pharmaceutical and chemical synthesis. As with many halogenated organic molecules, understanding its precise structure and potential fragmentation behavior is critical for quality control, metabolite identification, and safety assessment. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such compounds. This application note provides a comprehensive guide for the analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS), detailing a robust protocol and expected fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural confirmation of this and structurally related molecules.

Scientific Rationale: The Analytical Approach

The selection of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique is based on the anticipated volatility of 2,4-Dibromo-3-isopropyl-6-methylphenol. Phenolic compounds can be amenable to GC analysis; however, derivatization is often employed to reduce peak tailing and improve chromatographic performance[1][2]. Electron Ionization (EI) is chosen as the ionization method due to its ability to produce detailed fragmentation patterns, which are invaluable for structural elucidation[3][4]. The presence of two bromine atoms is a key structural feature that will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing fragments[5].

Chemical Properties of 2,4-Dibromo-3-isopropyl-6-methylphenol

A thorough understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂Br₂O[6]
Molecular Weight 308.01 g/mol [6]
Monoisotopic Mass 305.92549 Da[6]
XLogP3-AA 4.4[6]

The high XLogP3-AA value suggests significant non-polar character, making the compound well-suited for reversed-phase liquid chromatography or gas chromatography.

Experimental Workflow

The overall experimental workflow is designed to ensure reproducible and accurate results, from sample preparation to data interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Sample Dissolution (e.g., Methanol) Deriv Derivatization (Optional) (e.g., Acetylation) Prep->Deriv For GC enhancement GC Gas Chromatography (Separation) Deriv->GC EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (m/z Detection) EI->MS Spec Mass Spectrum Analysis (Isotopic Patterns) MS->Spec Frag Fragmentation Pathway Elucidation Spec->Frag Struct Structural Confirmation Frag->Struct

Caption: Overall workflow for the GC-MS analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Detailed Protocols

Protocol 1: Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 2,4-Dibromo-3-isopropyl-6-methylphenol and dissolve it in 10 mL of high-purity methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Dilution: Perform serial dilutions of the stock solution with methanol to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Derivatization (Optional, for improved peak shape):

    • To 100 µL of the working standard, add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection. This step converts the phenol to its acetate ester, which is generally less polar and exhibits better chromatographic behavior[1].

Protocol 2: GC-MS Instrumentation and Parameters

This protocol is designed for a standard single quadrupole or triple quadrupole mass spectrometer coupled with a gas chromatograph.

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used platform for this type of analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides reliable mass accuracy and sensitivity for EI analysis.
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)A low-polarity column suitable for the separation of a wide range of organic compounds, including halogenated phenols[7].
Injector Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for high sensitivity.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 minA temperature gradient that allows for the effective separation of the analyte from any impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CA standard temperature for EI that balances ionization efficiency and minimizes thermal degradation.
Ionization Mode Electron Ionization (EI)Standard 70 eV to induce reproducible fragmentation.
Mass Range m/z 50-400A range that encompasses the molecular ion and expected fragments.

Expected Mass Spectrometric Data and Fragmentation

The electron ionization mass spectrum of 2,4-Dibromo-3-isopropyl-6-methylphenol is expected to show a distinct molecular ion peak cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have a natural abundance ratio of approximately 1:1)[5]. This will result in a characteristic M+, M+2, and M+4 pattern with relative intensities of roughly 1:2:1.

The fragmentation is predicted to be driven by the loss of stable radicals and neutral molecules from the molecular ion. Key fragmentation pathways for substituted phenols often involve the loss of alkyl groups and the cleavage of bonds adjacent to the aromatic ring[8].

Predicted Fragmentation Pathway

The fragmentation of 2,4-Dibromo-3-isopropyl-6-methylphenol will likely initiate with the loss of a methyl radical from the isopropyl group, a common fragmentation for alkyl-substituted aromatic compounds, leading to a stable benzylic carbocation[9]. Subsequent loss of a bromine atom or other neutral fragments can also be expected.

Caption: Predicted major fragmentation pathways for 2,4-Dibromo-3-isopropyl-6-methylphenol under EI.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol. By utilizing GC-MS with electron ionization, researchers can achieve high-resolution separation and generate information-rich mass spectra for unambiguous structural confirmation. The provided experimental parameters and predicted fragmentation patterns serve as a robust starting point for method development and routine analysis in research and industrial settings. The principles outlined here are also applicable to the analysis of other halogenated phenolic compounds.

References

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry. Available at: [Link]

  • Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. PubChem. Available at: [Link]

  • Sample preparation in the determination of phenolic compounds in fruits. Analyst. Available at: [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Environmental Science & Technology Letters. Available at: [Link]

  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [Link]

  • Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis (Walp.) Moldenke. IT Medical Team. Available at: [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. Available at: [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

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  • Phenol, 2,6-dibromo-4-methyl-. NIST WebBook. Available at: [Link]

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Application Note: Elucidating the Molecular Structure of 2,4-Dibromo-3-isopropyl-6-methylphenol via Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol (CAS No. 70454-10-3) using Fourier-Transform Infrared (FT-IR) spectroscopy.[1] While a specific experimental spectrum for this compound is not publicly available, this document outlines the theoretical principles and expected spectral features based on its constituent functional groups. Detailed protocols for sample preparation and data acquisition are provided, alongside a predictive interpretation of the FT-IR spectrum. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, quality control, and drug development for the structural characterization of substituted phenolic compounds.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a class of organic compounds that are pivotal in various industrial and pharmaceutical applications. Their biological activity is often dictated by the nature and position of the substituents on the phenolic ring. 2,4-Dibromo-3-isopropyl-6-methylphenol, with its unique substitution pattern, presents an interesting case for structural elucidation. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that is exceptionally well-suited for confirming the presence of key functional groups and providing a molecular fingerprint of such compounds. The vibrational modes of the hydroxyl, isopropyl, methyl, and bromo groups, as well as the aromatic ring, are expected to give rise to a characteristic set of absorption bands in the infrared spectrum.

Theoretical Foundation: Predicting the FT-IR Spectrum

The FT-IR spectrum of 2,4-Dibromo-3-isopropyl-6-methylphenol can be predicted by considering the characteristic absorption frequencies of its individual structural components. The interaction of infrared radiation with the molecule induces vibrations in its chemical bonds, such as stretching and bending.[2] The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.

Key Functional Group Vibrations:
  • Hydroxyl (-OH) Group: The O-H stretching vibration of the phenolic hydroxyl group is expected to produce a broad and strong absorption band in the region of 3200-3550 cm⁻¹.[3][4] The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration will likely appear in the 1140-1230 cm⁻¹ range.[3]

  • Aromatic Ring (C₆HBr₂): The presence of the benzene ring will be indicated by several characteristic absorptions. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (around 3030 cm⁻¹).[5] A series of medium to strong C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[5]

  • Isopropyl Group (-CH(CH₃)₂): The isopropyl group will contribute to the aliphatic C-H stretching absorptions observed between 2850 and 3000 cm⁻¹.[2][4] Specifically, a characteristic absorption around 2930 cm⁻¹ can be attributed to the C-H stretch of the isopropyl group.[6]

  • Methyl Group (-CH₃): The methyl group attached to the aromatic ring will also show aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

  • Bromo Substituents (C-Br): The C-Br stretching vibrations of aromatic bromo compounds are expected in the lower frequency "fingerprint" region of the spectrum, typically between 600-500 cm⁻¹.

The following diagram illustrates the molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol with its key functional groups highlighted.

Caption: Molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample such as 2,4-Dibromo-3-isopropyl-6-methylphenol.

Sample Preparation: KBr Pellet Method

This method is ideal for obtaining high-resolution spectra of solid samples.[7]

  • Grinding: Finely grind approximately 1-2 mg of the 2,4-Dibromo-3-isopropyl-6-methylphenol sample using an agate mortar and pestle.[7]

  • Mixing: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample. KBr is transparent to infrared radiation and serves as a matrix.[7]

  • Further Grinding: Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[7]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[7]

Instrumental Parameters

The following are recommended starting parameters for FT-IR analysis. These may be optimized based on the specific instrument and sample characteristics.

ParameterRecommended ValueRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrations of most organic functional groups.
Resolution 4 cm⁻¹Provides sufficient detail for structural elucidation without excessive noise.
Number of Scans 16-32Improves the signal-to-noise ratio of the spectrum.[8]
Apodization Happ-GenzelA good general-purpose function for balancing resolution and peak shape.
Detector DTGSStandard detector for mid-infrared spectroscopy.
Data Acquisition Workflow

The following diagram illustrates the workflow for acquiring the FT-IR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind_Sample Grind 1-2 mg of Sample Mix_KBr Mix with 100-200 mg KBr Grind_Sample->Mix_KBr Press_Pellet Press into a transparent pellet Mix_KBr->Press_Pellet Background Collect Background Spectrum (Air or KBr pellet) Press_Pellet->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Baseline_Correct Baseline Correction Sample_Scan->Baseline_Correct Peak_Picking Peak Picking and Integration Baseline_Correct->Peak_Picking Spectral_Interpretation Spectral Interpretation Peak_Picking->Spectral_Interpretation

Caption: Experimental workflow for FT-IR analysis.

Predicted Spectrum and Interpretation

Based on the functional groups present in 2,4-Dibromo-3-isopropyl-6-methylphenol, the following table summarizes the expected characteristic absorption bands in its FT-IR spectrum.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200 - 3550O-H stretch (H-bonded)Phenolic -OHStrong, Broad
~3030C-H stretchAromatic C-HMedium
2850 - 3000C-H stretchIsopropyl & Methyl C-HMedium to Strong
1450 - 1600C=C stretchAromatic RingMedium to Strong (multiple bands)
1140 - 1230C-O stretchPhenolic C-OStrong
600 - 500C-Br stretchAromatic C-BrMedium to Strong

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule.[3][4] This region is particularly useful for confirming the identity of a compound by comparison with a reference spectrum.

Conclusion and Self-Validation

This application note provides a robust framework for the FT-IR analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The predictive interpretation of the key absorption bands, grounded in established spectroscopic principles, serves as a reliable guide for structural confirmation. The trustworthiness of this protocol lies in its reliance on well-established FT-IR methodologies and the principles of vibrational spectroscopy. The obtained spectrum should be self-validating, with the presence of the predicted absorption bands for the hydroxyl, aromatic, isopropyl, and bromo functionalities confirming the molecular structure.

References

  • FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions.
  • FTIR spectra for aliphatic and aromatic bromine-based polyols. ResearchGate. Available at: [Link]

  • FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... ResearchGate. Available at: [Link]

  • Sample preparation for FT-IR.
  • Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Available at: [Link]

  • (PDF) FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

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The Versatile Synthon: Application Notes for 2,4-Dibromo-3-isopropyl-6-methylphenol in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Sterically Hindered Phenol

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tuned properties is ever-increasing. Phenolic compounds, in particular, serve as crucial intermediates due to their prevalence in biologically active natural products and their versatile reactivity.[1] This guide focuses on a highly functionalized and sterically hindered building block, 2,4-Dibromo-3-isopropyl-6-methylphenol , and its application in the synthesis of diverse and complex molecular entities.

The strategic placement of two bromine atoms at the 2- and 4-positions of the phenol ring offers orthogonal handles for sequential or differential functionalization through modern cross-coupling methodologies. The bulky isopropyl group at the 3-position and the methyl group at the 6-position provide a unique steric and electronic environment, influencing the reactivity of the bromine atoms and the resulting conformation of the final products. This inherent steric hindrance can be exploited to create molecules with specific three-dimensional shapes, a critical aspect in designing selective enzyme inhibitors or materials with tailored photophysical properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the utilization of 2,4-Dibromo-3-isopropyl-6-methylphenol as a cornerstone for building novel biaryl, aryl-amine, and other complex molecular scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization.

PropertyValueSource
CAS Number 70454-10-3[2]
Molecular Formula C₁₀H₁₂Br₂O[2]
Molecular Weight 308.01 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)
Reactivity The two bromine atoms are amenable to palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be protected or participate in further reactions.

Synthesis of the Building Block: A Two-Step Approach

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol can be efficiently achieved in a two-step sequence starting from commercially available m-cresol.

Step 1: Isopropylation of m-Cresol

The introduction of the isopropyl group at the ortho-position to the methyl group is the initial key transformation. While several methods exist for the alkylation of phenols, a Friedel-Crafts alkylation using isopropyl alcohol in the presence of a strong acid catalyst provides a straightforward route to 3-isopropyl-6-methylphenol.[3]

Caption: Synthesis of 3-isopropyl-6-methylphenol.

Protocol 1: Synthesis of 3-isopropyl-6-methylphenol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (1.0 equiv) and concentrated sulfuric acid (0.1 equiv).

  • Reagent Addition: Slowly add isopropyl alcohol (1.5 equiv) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to afford 3-isopropyl-6-methylphenol as a colorless to pale yellow oil.

Step 2: Dibromination of 3-isopropyl-6-methylphenol

The subsequent step involves the selective bromination of the activated phenol ring at the vacant ortho and para positions. The use of molecular bromine in a suitable solvent is a common and effective method for this transformation. The directing effects of the hydroxyl, methyl, and isopropyl groups favor bromination at the 2- and 4-positions.[4]

Caption: Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Protocol 2: Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

  • Reaction Setup: Dissolve 3-isopropyl-6-methylphenol (1.0 equiv) in dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (2.0 equiv) in the same solvent to the cooled and stirred solution of the phenol over 30 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to yield 2,4-Dibromo-3-isopropyl-6-methylphenol.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms makes 2,4-Dibromo-3-isopropyl-6-methylphenol an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal for the construction of C-C and C-N bonds, respectively.[5][6][7][8][9]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[10] The differential reactivity of the bromine atoms in 2,4-Dibromo-3-isopropyl-6-methylphenol can potentially allow for selective mono- or di-arylation by carefully controlling the reaction conditions. The bromine at the 4-position is generally more reactive than the sterically hindered bromine at the 2-position.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Mono-Arylation via Suzuki-Miyaura Coupling (Exemplary)

  • Rationale for Conditions: For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base like potassium phosphate is typically employed.

  • Reaction Setup: In a Schlenk tube, combine 2,4-Dibromo-3-isopropyl-6-methylphenol (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add a base such as K₃PO₄ (2.0 equiv) and a solvent system like toluene/water (10:1).

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Table of Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst/Ligand SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100A classic system, may require longer reaction times for hindered substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110Excellent for sterically hindered aryl bromides.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100-120Highly active catalyst system, often provides good yields.
Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and their derivatives, which are important pharmacophores.[5][11][12] Similar to the Suzuki coupling, selective mono-amination is expected to occur preferentially at the more accessible 4-position.

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 4: Mono-Amination via Buchwald-Hartwig Reaction (Exemplary)

  • Rationale for Conditions: The choice of ligand is critical for successful Buchwald-Hartwig amination. For electron-rich and sterically hindered aryl bromides, bulky biarylphosphine ligands like RuPhos or BrettPhos are often employed. A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2,4-Dibromo-3-isopropyl-6-methylphenol (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., RuPhos, 2-6 mol%).

  • Reagent Addition: Add a strong base like NaOt-Bu (1.4 equiv) and an anhydrous solvent such as toluene or dioxane.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90-120 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired aminated product.

Potential Applications in Drug Discovery and Materials Science

The novel compounds synthesized from 2,4-Dibromo-3-isopropyl-6-methylphenol hold significant promise in various scientific fields.

  • Medicinal Chemistry: The resulting biaryl and aryl-amine scaffolds are core structures in a multitude of approved drugs and clinical candidates.[10][13] The unique substitution pattern of the starting phenol can lead to derivatives with improved metabolic stability, enhanced target affinity, or novel intellectual property.

  • Materials Science: The conformational constraints imposed by the bulky substituents can be exploited to design organic light-emitting diodes (OLEDs), sensors, or liquid crystals with specific properties. The ability to introduce different functional groups allows for the fine-tuning of electronic and photophysical characteristics.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides both steric control and multiple points for functionalization. The detailed protocols provided herein for its synthesis and subsequent application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a robust starting point for researchers to explore the vast chemical space accessible from this synthon. The judicious choice of catalysts, ligands, and reaction conditions will enable the creation of a diverse library of novel compounds with potential applications in drug discovery, materials science, and beyond.

References

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  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

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  • European Patent Office. (2019, August 28). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropylphenol.

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Application Notes and Protocols for 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol is a substituted phenol, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of bromine atoms and alkyl groups on the phenolic ring imparts specific chemical properties and reactivity, but also necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of 2,4-Dibromo-3-isopropyl-6-methylphenol in a laboratory setting. The protocols outlined herein are grounded in established safety principles for handling hazardous organic compounds and are designed to be self-validating through a clear rationale for each procedural step.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.

Table 1: Chemical and Physical Properties of 2,4-Dibromo-3-isopropyl-6-methylphenol

PropertyValueSource
IUPAC Name 2,4-Dibromo-3-isopropyl-6-methylphenol[1]
CAS Number 70454-10-3[1]
Molecular Formula C₁₀H₁₂Br₂O[2]
Molecular Weight 308.01 g/mol [2]
Appearance Solid (form may vary)General knowledge
Solubility Insoluble in water; soluble in organic solventsInferred from structure and general phenol properties
XLogP3-AA 4.4[2]

Note: The XLogP3-AA value suggests a high potential for bioaccumulation. The lack of extensive, publicly available hazard data for this specific compound necessitates a cautious approach, treating it as a hazardous substance based on the known toxicities of related brominated and phenolic compounds.

Hazard Assessment and Safety Precautions

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Phenols are known to be toxic and can be rapidly absorbed through the skin.[4] Skin contact may cause severe burns, with an anesthetic effect that can delay the sensation of pain.[5] Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[5][6]

  • Skin Corrosion/Irritation: Like many phenols, this compound is expected to be corrosive or irritating to the skin and eyes.[7][8]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye damage.[7][8]

  • Carcinogenicity/Mutagenicity: Some poly-halogenated phenols are suspected carcinogens or mutagens.[4] Until data proves otherwise, this compound should be handled as a potential carcinogen/mutagen.

  • Aquatic Toxicity: Brominated phenols can be very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

  • Hand Protection: Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required when handling the solid or solutions.[3] Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[3][4]

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, over long pants and closed-toe shoes is the minimum requirement.[3][9] For larger quantities or procedures with a high risk of splashing, a chemically resistant apron should be worn.[3]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to dust and potential vapors.[3][4][10]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the compound name, CAS number, and appropriate hazard pictograms.

  • Log the compound into the laboratory's chemical inventory system.

Storage
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][11] The storage location should be a designated, locked cabinet for toxic or hazardous chemicals.[7]

  • Compatibility: Segregate from strong oxidizing agents, bases, and reactive metals.[4][10][11] Store below eye level to minimize the risk of spills during retrieval.[11]

  • Container: Keep the container tightly sealed to prevent the release of dust or vapors and to protect from moisture.[6][10]

Weighing and Dispensing Protocol

This workflow must be conducted entirely within a chemical fume hood.

  • Preparation: Don all required PPE. Designate a specific area within the fume hood for dispensing. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean, appropriate weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the main container. Using a clean, dedicated spatula, transfer the desired amount of solid to the weighing vessel. Avoid generating dust.

  • Sealing: Immediately and securely close the main container.

  • Cleaning: Clean the spatula thoroughly. Carefully fold the used bench paper inward and dispose of it as hazardous waste.

  • Transport: If the weighed compound needs to be moved, place the weighing vessel inside a secondary, sealed, and labeled container.

Diagram 1: Weighing and Dispensing Workflow

G cluster_fume_hood Inside Chemical Fume Hood prep 1. Don PPE & Prepare Workspace tare 2. Tare Weighing Vessel prep->tare Proceed dispense 3. Dispense Solid Compound tare->dispense Proceed seal_main 4. Seal Main Container dispense->seal_main Immediately After clean 5. Clean & Dispose Bench Paper seal_main->clean Proceed transport 6. Transport in Secondary Containment clean->transport If Moving G spill Spill Occurs check_size Is Spill >1g OR Outside Fume Hood? spill->check_size small_spill Small Spill Protocol check_size->small_spill No large_spill Large Spill Protocol check_size->large_spill Yes absorb 1. Cover with Absorbent small_spill->absorb evacuate 1. Evacuate & Alert large_spill->evacuate collect 2. Collect into Waste Container absorb->collect decon 3. Decontaminate Area collect->decon secure 2. Secure Area evacuate->secure call_ehs 3. Call EHS/Emergency Response secure->call_ehs

Caption: Decision-making process for responding to a chemical spill.

Waste Disposal

All waste containing 2,4-Dibromo-3-isopropyl-6-methylphenol, including contaminated PPE, bench paper, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Place in a clearly labeled, leak-proof container marked "Halogenated Organic Solid Waste". [9][12]2. Liquid Waste: If dissolved in a solvent, store in a compatible, sealed, and labeled container. Halogenated and non-halogenated solvent waste streams must be kept separate. [9]3. Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste management provider. [4][12]Never dispose of this chemical down the drain. [9]

Conclusion

The handling of 2,4-Dibromo-3-isopropyl-6-methylphenol demands a high level of caution and adherence to rigorous safety protocols. By understanding its properties, employing appropriate personal protective equipment, following systematic handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document that should be supplemented by institution-specific safety policies and a thorough review of any available Safety Data Sheets for structurally similar compounds.

References

  • Biodeg. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Retrieved from Biodeg.co.
  • National Center for Biotechnology Information. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. PubChem. Retrieved from [Link]

  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chem Service. (2016, June 29). SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol. Retrieved from [Link]

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-6-methylphenol. PubChem. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Al-Maqdi, K. A., Al-Ansari, M. M., & Al-Hussaini, H. S. (2019). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2022, July 10). Removal of phenol from wastewater by electrochemical bromination in a flow reactor. SpringerLink. Retrieved from [Link]

  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3454654A - Stabilized 2,4-dibromophenol and its production.
  • Taylor & Francis Online. (2024, January 26). Adsorptive removal of phenol from synthetic wastewater using hexadecyltrimethylammonium bromide-functionalized cellulose nanocrystal (HDTMA-Br/CNCs). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. The synthesis of polysubstituted phenols, such as the target molecule, presents unique challenges, primarily revolving around regioselectivity and the prevention of over-bromination. In this guide, we will address the common issues encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to provide you with a self-validating system of protocols and insights, grounded in established chemical literature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected synthetic route for 2,4-Dibromo-3-isopropyl-6-methylphenol?

The most direct and common synthetic route is the electrophilic aromatic substitution of the precursor, 3-isopropyl-6-methylphenol (also known as 2-isopropyl-5-methylphenol or carvacrol), using a suitable brominating agent. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions.[1][2]

Q2: How do the existing substituents on 3-isopropyl-6-methylphenol direct the bromination?

The directing effects of the substituents on the aromatic ring are crucial for the outcome of this synthesis.

  • Hydroxyl (-OH) group: This is a powerful activating and ortho, para-directing group.[1][3] It significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.[2]

  • Isopropyl (-CH(CH₃)₂) and Methyl (-CH₃) groups: These are weakly activating and also ortho, para-directing groups.

In 3-isopropyl-6-methylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Since the C6 position is already occupied by a methyl group, the bromination is directed to the C2 and C4 positions. The C3-isopropyl and C6-methyl groups will sterically hinder the approach of the electrophile to some extent, but the powerful activating effect of the hydroxyl group generally overcomes this.

Q3: Which brominating agent is most suitable for this synthesis?

The choice of brominating agent is critical for controlling the reaction.

  • Molecular Bromine (Br₂): This is a common and effective brominating agent. However, in polar solvents, it can lead to over-bromination due to the high reactivity of the phenol.[4][5] Using a non-polar solvent can help to moderate the reactivity.[6]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often used when better control over the reaction is needed to avoid the formation of polybrominated byproducts. The presence of amines can further enhance the ortho-selectivity of NBS.[7]

Q4: How does the choice of solvent impact the regioselectivity and yield?

The solvent plays a pivotal role in modulating the reactivity of both the phenol and the brominating agent.

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can ionize the phenol to a phenoxide ion, which is even more strongly activated towards electrophilic substitution.[5] This high reactivity often leads to the rapid formation of polybrominated products, such as the 2,4,6-tribromophenol from phenol itself.[4]

  • Non-polar Aprotic Solvents (e.g., carbon tetrachloride, dichloromethane, chloroform): In these solvents, the phenol is less activated, and the brominating agent is less polarized. This leads to a more controlled reaction, favoring the formation of mono- or di-brominated products.[8][9] For the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol, a non-polar solvent is highly recommended to prevent over-bromination.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield or No Reaction

Q: My reaction shows low conversion to the desired product. What are the potential causes and how can I resolve them?

Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Conversion q1 Check Purity of Starting Materials start->q1 sol1 Purify 3-isopropyl-6-methylphenol (e.g., distillation) q1->sol1 Impure q2 Verify Activity of Brominating Agent q1->q2 Pure end_node Improved Yield sol1->end_node sol2 Use a fresh bottle of Br₂ or NBS. Titrate Br₂ solution if necessary. q2->sol2 Inactive q3 Are Reaction Conditions Optimal? q2->q3 Active sol2->end_node sol3 Review temperature control. Ensure adequate mixing. q3->sol3 Suboptimal q4 Is the Solvent Appropriate? q3->q4 Optimal sol3->end_node sol4 Use a dry, non-polar aprotic solvent (e.g., CH₂Cl₂, CCl₄). q4->sol4 Inappropriate q4->end_node Appropriate sol4->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Checklist:

  • Purity of 3-isopropyl-6-methylphenol: The starting material may contain impurities that inhibit the reaction. Consider purifying it by distillation before use.

  • Activity of the Brominating Agent: Molecular bromine can degrade over time. Ensure you are using a fresh source. If using NBS, ensure it has been stored in a cool, dark, and dry place.

  • Reaction Temperature: The bromination of phenols is typically exothermic. If the temperature is too low, the reaction rate may be too slow. Conversely, if it is too high, it can lead to side reactions and degradation. A common approach is to add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.[8]

  • Moisture: Water can interfere with the reaction, especially when using milder brominating agents or in non-polar solvents where it is immiscible. Ensure your glassware and solvent are dry.

Problem 2: Formation of Over-brominated Byproducts

Q: My product is contaminated with a tribrominated species. How can I prevent this?

Over-bromination is a common issue due to the highly activated nature of the phenol ring.[1][2] The key is to control the reaction's stoichiometry and conditions.

Mitigation Strategies:

  • Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Use slightly less than 2.0 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent dropwise over an extended period. This prevents a localized high concentration of bromine, which can lead to multiple substitutions on the same molecule.[10]

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) will decrease the reaction rate and improve selectivity.

  • Solvent Choice: As detailed in the table below, using a non-polar solvent is the most effective way to deactivate the ring and prevent over-bromination.[6]

Table 1: Effect of Solvent on Phenol Bromination

Solvent TypeExamplesEffect on Phenol ReactivityTypical Outcome
Polar Protic Water, Acetic AcidHigh activation (phenoxide formation)Fast reaction, high risk of polysubstitution
Polar Aprotic DMF, AcetonitrileModerate activationCan be used, but control is necessary
Non-polar Aprotic CCl₄, CH₂Cl₂, ChloroformLow activationSlower, more controlled reaction; favors mono/di-substitution
Problem 3: Difficult Purification

Q: I am struggling to separate the pure 2,4-Dibromo-3-isopropyl-6-methylphenol from the reaction mixture. What are the best purification methods?

The crude product will likely contain the starting material, the desired product, and possibly over-brominated byproducts. The similar polarities of these compounds can make separation challenging.

Recommended Purification Techniques:

  • Work-up Procedure: After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite solution.[11] Wash the organic layer with water and brine to remove salts and water-soluble impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point would be a non-polar solvent like hexane or heptane, possibly with a small amount of a slightly more polar co-solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The less polar compounds (starting material) will elute first, followed by the desired product, and then the more polar over-brominated byproducts.

Part 3: Experimental Protocols

Protocol 1: Selective Dibromination of 3-isopropyl-6-methylphenol

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-isopropyl-6-methylphenol (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane, 10 mL per gram of phenol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.95 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with pure hexane. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-Dibromo-3-isopropyl-6-methylphenol.

References

  • Dietzler, A. J. (1970). Process for brominating phenols. U.S.
  • Huston, R. C., & Ballard, M. M. (n.d.). o-BROMOPHENOL. Organic Syntheses. [Link]

  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. [Link]

  • Toullec, J., & Dubois, J. E. (1980). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. Journal of the American Chemical Society.
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol. [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). [Link]

  • Song, Z., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate.
  • CN103408404A - Process for synthesizing p-bromophenol. (n.d.).
  • Fujisaki, S., et al. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan.
  • MySkinRecipes. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

  • Brown, R. K., et al. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. Canadian Journal of Chemistry.
  • Raiford, L. C., & Miller, G. R. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses. [Link]

  • Simple Science. (2013, October 16). Bromination of Phenols [Video]. YouTube. [Link]

  • Raiford, L. C., & Miller, G. R. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses. [Link]

  • Johnston, F. L. (1969). Stabilized 2,4-dibromophenol and its production. U.S.

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Technical Support Center: Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol. We address common challenges, offer troubleshooting solutions, and provide detailed protocols to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles to ensure you understand the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2,4-Dibromo-3-isopropyl-6-methylphenol with high yield?

The primary challenge lies in controlling the regioselectivity and the degree of bromination. The starting material, 3-isopropyl-6-methylphenol (isothymol), has a phenol hydroxyl group which is a strong activating ortho-, para-director.[1][2] The alkyl groups (isopropyl and methyl) are also weakly activating and ortho-, para-directing. This high activation makes the aromatic ring highly susceptible to electrophilic attack, which can easily lead to a mixture of products, including monobrominated intermediates and over-brominated byproducts. Achieving the specific 2,4-dibromo substitution pattern requires careful selection of reagents and precise control over reaction conditions.

Q2: Which positions on the 3-isopropyl-6-methylphenol ring are most susceptible to bromination?

The hydroxyl group directs bromination to the ortho (positions 2 and 6) and para (position 4) positions. The methyl group at position 6 directs to positions 2 and 4. The isopropyl group at position 3 directs to positions 5 and a hindered position 1 (occupied by OH). Considering steric hindrance and electronic effects, the most likely positions for bromination are:

  • Position 4 (Para to -OH): This position is electronically activated by the hydroxyl group and is sterically accessible, making it the most probable site for the first bromination.

  • Position 2 (Ortho to -OH): This position is also strongly activated by the hydroxyl group. While it experiences some steric hindrance from the adjacent isopropyl group, it is a likely candidate for the second bromination.

  • Position 5 (Ortho to Isopropyl, Meta to -OH): This position is less electronically favored but can be brominated under harsh conditions, leading to the formation of a tribrominated byproduct.

Q3: What are the most common byproducts I should expect?

The most common byproducts are:

  • 4-Bromo-3-isopropyl-6-methylphenol: The monobrominated intermediate. Its presence indicates an incomplete reaction.

  • 2,4,5-Tribromo-3-isopropyl-6-methylphenol: An over-brominated product resulting from harsh reaction conditions or an excess of the brominating agent.

  • Other isomeric dibromophenols: While less likely, minor amounts of other isomers could form depending on the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction resulted in a low yield of the desired product, with a significant amount of unreacted starting material remaining.

  • Underlying Cause: This typically indicates insufficient reactivity or incomplete reaction. The reaction time may have been too short, the temperature too low, or the brominating agent not sufficiently active under the chosen conditions.

  • Solution Strategy:

    • Increase Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the spot corresponding to the starting material has been consumed.

    • Adjust Stoichiometry: Ensure you are using at least two full equivalents of the brominating agent for each equivalent of the starting phenol.

    • Increase Temperature (with caution): Gently increasing the reaction temperature can improve the rate. However, this must be done carefully as higher temperatures can also promote the formation of byproducts.[1] A modest increase from 0 °C to room temperature might be effective.

    • Consider a More Reactive System: If using a mild brominating agent like N-Bromosuccinimide (NBS), switching to a more reactive agent like elemental bromine (Br₂) in a suitable solvent may increase conversion.[3]

Problem 2: My main product is the monobrominated intermediate (4-Bromo-3-isopropyl-6-methylphenol).

  • Underlying Cause: This is a clear indication of insufficient brominating agent. The first bromination at the para position is often faster than the second bromination at the more sterically hindered ortho position.

  • Solution Strategy:

    • Verify Stoichiometry: The most critical step is to re-verify the molar equivalents of your brominating agent. You need a minimum of 2.0 equivalents. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

    • Stepwise Addition: Consider a stepwise approach. First, add one equivalent of the brominating agent and stir until TLC confirms the formation of the monobrominated intermediate. Then, add the second equivalent to complete the reaction. This can sometimes offer better control.

Problem 3: I am getting a significant amount of a tribrominated byproduct.

  • Underlying Cause: The formation of tribrominated species is a classic sign of over-bromination due to excessive reactivity.[1][2] This is often caused by a highly reactive brominating system, high temperatures, or the use of polar, protic solvents that activate the brominating agent.[1][4]

  • Solution Strategy:

    • Change the Brominating Agent: Switch from elemental bromine (Br₂) to a milder, more controllable source of electrophilic bromine, such as N-Bromosuccinimide (NBS).[1][5]

    • Control Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C or even lower (e.g., -10 °C) can significantly temper the reaction's exothermicity and reduce side reactions.[1]

    • Solvent Choice is Critical: Avoid polar, protic solvents like water or acetic acid if over-bromination is an issue. Switch to a non-polar solvent like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂).[1] These solvents do not activate the bromine as strongly, leading to a more controlled reaction.[4]

    • Slow, Controlled Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This prevents localized high concentrations of the reagent, which can lead to polysubstitution.

Problem 4: My final product is discolored and difficult to purify.

  • Underlying Cause: Discoloration can be due to residual bromine or the formation of colored byproducts from oxidative side reactions. Purification difficulties arise when the polarity of the desired product is very similar to that of the byproducts.

  • Solution Strategy:

    • Quenching: After the reaction is complete (as determined by TLC), quench any excess bromine by adding a solution of a reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the characteristic reddish-brown color of bromine disappears.

    • Aqueous Work-up: Perform a thorough aqueous work-up. Wash the organic layer with water and then with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts like HBr. Finally, wash with brine to remove excess water.

    • Purification Method:

      • Column Chromatography: This is the most effective method for separating products with different polarities. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective final purification step.

Optimized Experimental Protocol

This protocol is a recommended starting point. Researchers should monitor their reactions by TLC to determine the optimal reaction time and conditions for their specific setup.

Materials:

  • 3-isopropyl-6-methylphenol (Starting Material)

  • N-Bromosuccinimide (NBS) (2.1 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% Aqueous Sodium Bisulfite (NaHSO₃) solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropyl-6-methylphenol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of phenol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (2.1 eq) in anhydrous dichloromethane. Add this solution to a dropping funnel and add it dropwise to the stirred phenol solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent). The reaction is complete when the starting material and the monobrominated intermediate are no longer visible. This may take several hours.

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium bisulfite solution with vigorous stirring until the solution is colorless.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure 2,4-Dibromo-3-isopropyl-6-methylphenol.

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected impact of key variables on the synthesis, based on established principles of electrophilic aromatic substitution.[1][2][4]

ParameterCondition A (High Reactivity)Condition B (Controlled Reactivity)Expected Outcome
Brominating Agent Br₂ in Acetic AcidNBS in CH₂Cl₂Condition B minimizes over-bromination and improves selectivity for the desired dibromo-product.[1][5]
Solvent Polar Protic (e.g., H₂O, Acetic Acid)Non-polar (e.g., CH₂Cl₂, CS₂)Non-polar solvents temper bromine's electrophilicity, providing better control and reducing side reactions.[1][4]
Temperature Room Temperature (20-25 °C)Low Temperature (0 °C)Lower temperatures decrease the reaction rate, giving greater control and minimizing byproduct formation.[1]
Addition Rate Rapid (Bulk) AdditionSlow, Dropwise AdditionSlow addition prevents localized high concentrations of bromine, reducing the likelihood of polysubstitution.

Visualizing the Process

Reaction Scheme

Caption: Synthesis of the target compound from 3-isopropyl-6-methylphenol.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Phenol in CH₂Cl₂ cool Cool to 0 °C dissolve->cool add_nbs Dropwise Addition of NBS Solution cool->add_nbs stir Stir and Monitor by TLC add_nbs->stir quench Quench with NaHSO₃ stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

troubleshooting decision decision solution solution start Low Yield of Desired Product check_tlc Analyze TLC Plate start->check_tlc unreacted_sm unreacted_sm check_tlc->unreacted_sm byproducts byproducts check_tlc->byproducts No unreacted_sm->byproducts No increase_time increase_time unreacted_sm->increase_time Yes monobromo monobromo byproducts->monobromo Yes tribromo tribromo byproducts->tribromo No monobromo->tribromo No check_eq check_eq monobromo->check_eq Yes milder_cond milder_cond tribromo->milder_cond Yes

Sources

Technical Support Center: Purification of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2,4-Dibromo-3-isopropyl-6-methylphenol. This document provides practical, field-proven insights and troubleshooting strategies designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the purification of substituted phenols.

Q1: My crude 2,4-Dibromo-3-isopropyl-6-methylphenol sample is a dark oil/solid. What are the likely impurities?

A: The impurities in your crude product are highly dependent on the reaction conditions used for the bromination of 3-isopropyl-6-methylphenol. The most common impurities include:

  • Unreacted Starting Material: 3-isopropyl-6-methylphenol.

  • Mono-brominated Regioisomers: Such as 2-bromo-3-isopropyl-6-methylphenol or 4-bromo-3-isopropyl-6-methylphenol.

  • Tri-brominated Byproducts: Primarily 2,4,6-tribromo-3-isopropyl-phenol, which can form if excess brominating agent is used.

  • Oxidation Products: Phenols are highly susceptible to oxidation, which can form colored quinone-type impurities, often appearing as pink, brown, or black discoloration.[1] This is exacerbated by exposure to air, light, and trace metals.

Understanding these potential impurities is the first step in designing an effective purification strategy, as their polarity differences relative to the desired product will dictate the best separation technique.

Q2: How do I choose between recrystallization and column chromatography for purification?

A: The choice is a balance between efficiency, scale, and the nature of the impurities.

  • Recrystallization is ideal when your crude product is mostly pure (>85-90%) and a solid at room temperature.[2] It is a rapid and cost-effective method for removing small amounts of impurities, especially if those impurities have significantly different solubility profiles.

  • Flash Column Chromatography is the more versatile and powerful technique, necessary when dealing with complex mixtures containing multiple components with similar polarities (e.g., regioisomers) or when the product is an oil.[3] While more time and resource-intensive, it offers far superior resolving power.[3]

Use the following decision tree to guide your choice:

G start Crude 2,4-Dibromo-3-isopropyl-6-methylphenol is_solid Is the crude product a solid? start->is_solid purity_check Is purity estimated to be >90%? is_solid->purity_check  Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Attempt Recrystallization purity_check->recrystallization  Yes purity_check->chromatography No (Complex Mixture) success Pure Product recrystallization->success chromatography->success

Caption: Decision tree for selecting a purification method.

Q3: I'm attempting recrystallization, but my compound is "oiling out." What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is typically caused by either cooling the solution too rapidly or using a solvent in which the compound's solubility is excessively high.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation.

  • Allow the solution to cool much more slowly. Remove it from the heat source and let it stand at room temperature, insulated if necessary, to encourage slow crystal nucleation. Only after it has reached room temperature should you consider using an ice bath.[1]

Q4: My phenol sample is turning pink or brown during purification or on storage. How can I prevent this?

A: This discoloration is due to the oxidation of the phenol group to form highly colored quinone-like species.[1] This process is accelerated by air (oxygen), light, and trace metal ions.

Prevention Strategies:

  • Work Under an Inert Atmosphere: When possible, conduct purification steps like chromatography or solvent removal under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]

  • Use Degassed Solvents: For chromatography, sparging your solvents with nitrogen or argon before use can help.

  • Store Properly: Store the final, purified product in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature.

  • Consider an Antioxidant: For long-term storage, adding a trace amount of a stabilizer like 2,6-di-tert-butyl-4-cresol (BHT) can inhibit color formation.[4]

Q5: My compound streaks badly or gets stuck on the silica column. What should I do?

A: Phenols are acidic and can interact strongly with the slightly acidic silica gel surface, leading to poor peak shape (tailing) and sometimes irreversible binding.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: For highly polar compounds, a mobile phase with higher polarity, such as 5-10% methanol in dichloromethane (DCM), may be necessary to elute the compound.[1]

    • Try Alternative Solvents: Aromatic solvents can improve the separation of aromatic compounds. Try a gradient of ethyl acetate in toluene instead of hexanes.[5]

  • Change the Stationary Phase: If tailing persists, the silica surface chemistry is the problem.

    • Use Neutral Alumina: Alumina is a more basic stationary phase and can be effective for purifying acidic compounds like phenols.

    • Use Reverse-Phase Chromatography: This is an excellent alternative where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The phenol will have a much lower affinity for the stationary phase and elute more effectively.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for purifying a crude solid product that is estimated to be >90% pure. The key is selecting a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

Solvent Selection Data:

Solvent SystemSuitability for Substituted Phenols
Hexane / Ethyl AcetateA good starting point. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.
Ethanol / WaterExcellent for moderately polar phenols. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[6]
Toluene or XyleneCan be effective for aromatic compounds that are prone to "oiling out" in other solvents.
Heptane or CyclohexaneGood for less polar phenols.

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., hexane) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.

G start Hot, Saturated Solution cool Slow Cooling to Room Temp start->cool check Crystals Formed? cool->check success Collect Crystals check->success Yes oiled_out Oiled Out? check->oiled_out No fix_oil Reheat, Add More Solvent, Cool Slower oiled_out->fix_oil Yes (Liquid Layer Forms) no_crystals Clear Solution Remains (Too Dilute) oiled_out->no_crystals No (Solution is Clear) fix_oil->start fix_dilute Gently Evaporate Some Solvent, Re-cool no_crystals->fix_dilute fix_dilute->start

Caption: Troubleshooting common recrystallization problems.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying complex mixtures or oily products. The procedure relies on partitioning the compound between a solid stationary phase (silica gel) and a liquid mobile phase. More polar compounds interact more strongly with the polar silica gel and elute later.[3]

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of ~0.3-0.4 for the desired product and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the column eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column (e.g., from 2% ethyl acetate in hexanes to 5%, then 10%).

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2,4-Dibromo-3-isopropyl-6-methylphenol.

References

  • Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • How to Carry Out a Recrystallization. YouTube.
  • 2,4-Dibromo-3-isopropyl-6-methylbenzenol | CAS 70454-10-3. Santa Cruz Biotechnology.
  • Stabilized 2,4-dibromophenol and its production. Google Patents.
  • 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. MDPI.
  • Process for synthesizing p-bromophenol. Google Patents.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
  • 2,4-Dibromo-6-methylphenol | C7H6Br2O. PubChem.
  • 2,4-DIBROMO-6-((3,4-DIMETHYL-PHENYLIMINO)-METHYL)-PHENOL. Sigma-Aldrich.
  • Method for purifying a bromine compound. Google Patents.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure.
  • Trouble with Column Chromatography of phenolic compounds. Reddit.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • Process for the purification of 2,6-diisopropyl phenol. Google Patents.
  • Troubleshooting: Purification of a Tagged Protein. GoldBio.
  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Organic Syntheses Procedure.
  • 2,4-Dibromo-6-methylphenol | CAS 609-22-3. Santa Cruz Biotechnology.
  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents.

Sources

Stability and degradation of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dibromo-3-isopropyl-6-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated phenolic compound with potential applications in organic synthesis and as an intermediate in the development of bioactive molecules.[1] Understanding its stability and degradation profile is critical for ensuring the accuracy and reproducibility of experimental results, as well as for determining appropriate storage and handling conditions.[2][3] This guide provides practical insights into the factors that influence the stability of this compound and offers solutions to common challenges encountered during its use.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,4-Dibromo-3-isopropyl-6-methylphenol?

The degradation of 2,4-Dibromo-3-isopropyl-6-methylphenol is primarily influenced by exposure to light (photolysis), high temperatures (thermolysis), and certain pH conditions (hydrolysis) .[3][4] Being a phenolic compound, it is also susceptible to oxidation . The presence of bromine atoms on the aromatic ring can influence its reactivity and degradation pathways.

Q2: How should I properly store 2,4-Dibromo-3-isopropyl-6-methylphenol to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a cool, dark, and dry place. Specifically, storage at 2°C - 8°C in a tightly sealed container is advisable to protect it from moisture and light.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be considered to minimize oxidative degradation.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could these be degradation products?

Yes, the appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC-MS) is a strong indication of degradation. Common degradation pathways for similar brominated phenols include dehalogenation (loss of bromine atoms), oxidation of the phenol group, and cleavage of the isopropyl group .[6] To confirm if these are degradation products, a forced degradation study is recommended.

Q4: What is a forced degradation study and why is it important for my research?

A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development and chemical stability assessment.[2][4] It involves intentionally exposing the compound to harsh conditions (e.g., high heat, UV light, acidic and basic solutions, oxidizing agents) to accelerate its degradation.[3][7] The primary goals of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.[2][3]

  • Inform decisions on formulation, packaging, and storage.[2]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2,4-Dibromo-3-isopropyl-6-methylphenol.

Issue 1: Rapid Loss of Purity in Solution

Symptom: You prepare a stock solution of 2,4-Dibromo-3-isopropyl-6-methylphenol in a common organic solvent (e.g., methanol, DMSO), and subsequent analysis shows a significant decrease in the main peak area and the appearance of new peaks.

Potential Causes & Solutions:

  • Solvent-Induced Degradation: Some solvents, especially if not high-purity or improperly stored, can contain impurities (e.g., peroxides in ethers) that can initiate degradation.

    • Solution: Use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen. Consider preparing fresh solutions before each experiment.

  • Photodegradation: The solution may be exposed to ambient or UV light.

    • Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • pH Effects: If using an aqueous or buffered solution, the pH may be promoting hydrolysis.

    • Solution: Evaluate the stability of the compound at different pH values to determine the optimal range for your experiments.

Issue 2: Inconsistent Results Between Experimental Batches

Symptom: You are performing a series of experiments over several days or weeks and observe significant variability in your results, even when using the same protocol.

Potential Causes & Solutions:

  • Inconsistent Storage of Stock Compound: The solid compound may be degrading over time due to improper storage.

    • Solution: Ensure the solid compound is stored at the recommended 2°C - 8°C in a tightly sealed container.[5] Aliquot the compound upon receipt to avoid repeated opening and closing of the main container, which can introduce moisture and air.

  • Age of Stock Solutions: Older stock solutions may have undergone degradation.

    • Solution: Establish a clear expiration date for your stock solutions based on stability data. Whenever possible, prepare fresh solutions for critical experiments.

Issue 3: Difficulty in Identifying Degradation Products

Symptom: You have confirmed that your compound is degrading but are unable to identify the resulting impurities using standard analytical techniques.

Potential Causes & Solutions:

  • Co-elution of Peaks: Degradation products may have similar retention times to the parent compound or other components in your sample matrix.

    • Solution: Optimize your chromatographic method. This may involve changing the column, mobile phase composition, gradient, or flow rate to achieve better separation.

  • Lack of a Suitable Reference Standard: You may not have a known standard for the degradation product.

    • Solution: Utilize mass spectrometry (MS) to obtain the molecular weight of the unknown peak. Fragmentation patterns from MS/MS analysis can provide structural information. If necessary, the degradation product may need to be isolated and characterized using techniques like NMR.[2]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2,4-Dibromo-3-isopropyl-6-methylphenol.

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • 2,4-Dibromo-3-isopropyl-6-methylphenol

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Heating oven

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound and a solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify new peaks and a decrease in the parent peak.

IV. Data Presentation

Table 1: Potential Degradation Products of Brominated Phenols
Degradation PathwayPotential ProductsAnalytical Observation
Dehalogenation Monobrominated or non-brominated phenol analogsChange in molecular weight detected by MS.
Oxidation Quinone-type structures, ring-opened productsChange in UV-Vis spectrum, potential for multiple new peaks in the chromatogram.[6]
Side-chain Cleavage 2,4-Dibromo-6-methylphenolLoss of the isopropyl group, detectable by MS.

V. Visualizations

Diagram 1: General Degradation Pathways

This diagram illustrates the potential degradation routes for 2,4-Dibromo-3-isopropyl-6-methylphenol under various stress conditions.

G A 2,4-Dibromo-3-isopropyl-6-methylphenol B Dehalogenated Products A->B Photolysis / Reductive conditions C Oxidized Products (e.g., Quinones) A->C Oxidation (e.g., H₂O₂) D Side-Chain Cleavage Products A->D Harsh thermal/oxidative stress E Ring-Opened Products C->E Further Oxidation

Caption: Potential degradation pathways for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Diagram 2: Troubleshooting Workflow for Purity Loss

This flowchart provides a step-by-step guide for troubleshooting unexpected purity loss of the compound.

G start Purity Loss Detected cond1 Is the sample in solution? start->cond1 check_solvent Check solvent purity and age. Prepare fresh solution. cond1->check_solvent Yes cond2 Is the solid compound degrading? cond1->cond2 No check_light Protect from light using amber vials. check_solvent->check_light forced_degradation Perform forced degradation study to identify degradants. check_light->forced_degradation check_storage Verify solid storage conditions (2-8°C, sealed). aliquot Aliquot new batch of solid compound. check_storage->aliquot cond2->check_storage Yes cond2->forced_degradation No aliquot->forced_degradation end Problem Resolved / Degradants Identified forced_degradation->end

Caption: Troubleshooting workflow for unexpected purity loss.

VI. References

  • Gęca, M., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Molecular Sciences, 23(6), 3349. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Shinde, N., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 8(3), 159.

  • 2,4-Dibromo-3-isopropyl-6-methylphenol. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,4-Dibromo-3-isopropyl-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful and reproducible.

Section 1: Synthesis and Purification

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol typically involves the electrophilic aromatic substitution of 3-isopropyl-6-methylphenol with a suitable brominating agent. However, controlling the regioselectivity and preventing over-bromination can be challenging.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the desired 2,4-dibromo product?

A1: Achieving high selectivity in the bromination of activated phenolic rings is a common challenge. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[1][2] To favor the formation of the 2,4-dibromo isomer, consider the following strategies:

  • Choice of Brominating Agent: Instead of using elemental bromine (Br₂) in a polar solvent, which is highly reactive and can lead to over-bromination, switch to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that allows for more controlled bromination.[3]

  • Solvent Effects: The choice of solvent plays a critical role in modulating the reactivity of the brominating agent. Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can temper the reaction rate and improve selectivity compared to polar solvents like acetic acid or water.[4]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess (around 2.1 to 2.2 equivalents) of NBS can help drive the reaction to the desired dibrominated product without significant formation of the tribromo species.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and enhance selectivity.[4]

Q2: I am observing a low yield of the desired product, even after optimizing the reaction conditions. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors, from reagent quality to reaction setup. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that the starting material, 3-isopropyl-6-methylphenol, is pure. Impurities can interfere with the reaction. Verify the purity of your brominating agent (e.g., NBS should be recrystallized if it has a yellow tint).

  • Reaction Time and Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). An insufficient reaction time will result in incomplete conversion, while an extended reaction time might lead to degradation or side product formation.

  • Exclusion of Moisture and Light: Bromination reactions can be sensitive to moisture and light. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light, especially when using elemental bromine.

  • Work-up Procedure: During the aqueous work-up, ensure that the pH is controlled to prevent any undesired side reactions. The product may be sensitive to strongly acidic or basic conditions.

Experimental Protocol: Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 3-isopropyl-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-isopropyl-6-methylphenol (1 equivalent) in CCl₄ or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-isopropyl-6-methylphenol in non-polar solvent add_nbs Add NBS (2.1 eq) portion-wise at 0 °C start->add_nbs react Stir at room temperature (Monitor by TLC) add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench wash Wash with NaHCO₃ (aq), water, and brine quench->wash dry Dry organic layer (MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product 2,4-Dibromo-3-isopropyl-6-methylphenol purify->end_product

Caption: Workflow for the synthesis and purification of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Frequently Asked Questions (FAQs) - Purification

Q3: My crude product is an oil/waxy solid and difficult to purify by recrystallization. What is the best approach for purification?

A3: If direct recrystallization of the crude product is challenging, consider the following:

  • Column Chromatography: This is the most effective method for separating the desired dibrominated product from mono- and tri-brominated impurities, as well as any unreacted starting material. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization Solvent Screening: If you prefer recrystallization, a systematic solvent screen is necessary. Start with single solvents of varying polarities (e.g., hexane, ethanol, methanol, ethyl acetate). If a single solvent is not effective, try a binary solvent system (e.g., hexane/ethyl acetate, ethanol/water). The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold.[5]

  • Trituration: If the crude product is an oil containing solid impurities, or a semi-solid, trituration with a cold non-polar solvent like hexane can help to solidify the product and wash away some of the more soluble impurities.

Table 1: Suggested Solvents for Recrystallization

Solvent/Solvent SystemPolarityComments
HexaneNon-polarGood for removing non-polar impurities. May have low solubility for the product even when hot.
Ethanol/WaterPolarA common binary system. Dissolve in hot ethanol and add water dropwise until turbidity persists.
MethanolPolarSimilar to ethanol, can be used in a binary system with water.
Dichloromethane/HexaneModerately PolarDissolve in a minimum amount of dichloromethane and add hexane until cloudy.

Section 2: Analytical and Spectroscopic Issues

Accurate characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol is crucial for its use in subsequent applications. This section addresses common issues encountered during its analysis by NMR and Mass Spectrometry.

Frequently Asked Questions (FAQs) - Analysis

Q4: I am seeing extra peaks in my ¹H NMR spectrum. How can I identify the common impurities?

A4: Besides the expected signals for the desired product, extra peaks in the ¹H NMR spectrum often correspond to regioisomers or products of incomplete bromination.

  • Unreacted Starting Material (3-isopropyl-6-methylphenol): Look for signals corresponding to the aromatic protons of the starting material.

  • Mono-brominated Isomers: The presence of two aromatic proton signals in a 1:1 ratio could indicate the presence of 2-bromo- or 4-bromo-3-isopropyl-6-methylphenol.

  • Tribrominated Product (2,4,6-tribromo-3-isopropyl-6-methylphenol): The absence of one of the aromatic proton signals and a shift in the remaining signals would suggest the presence of the tribrominated species.

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts (Predicted) for 2,4-Dibromo-3-isopropyl-6-methylphenol and Potential Impurities in CDCl₃

CompoundAromatic-HMethyl-HIsopropyl-CHIsopropyl-CH₃Aromatic-CMethyl-CIsopropyl-C
2,4-Dibromo-3-isopropyl-6-methylphenol ~7.3 (s, 1H)~2.3 (s, 3H)~3.2 (sept, 1H)~1.2 (d, 6H)~110-150~16~27, 23
2-Bromo-3-isopropyl-6-methylphenol~6.8-7.2 (m, 2H)~2.2 (s, 3H)~3.1 (sept, 1H)~1.2 (d, 6H)~115-152~16~27, 23
4-Bromo-3-isopropyl-6-methylphenol~6.9-7.1 (m, 2H)~2.3 (s, 3H)~3.2 (sept, 1H)~1.2 (d, 6H)~112-153~16~27, 23
2,4,6-Tribromo-3-isopropyl-6-methylphenolNo Ar-H~2.4 (s, 3H)~3.3 (sept, 1H)~1.3 (d, 6H)~115-148~17~28, 23

Note: These are predicted chemical shifts and may vary slightly based on the solvent and spectrometer frequency.

Q5: My mass spectrum shows multiple peaks with bromine isotope patterns. How do I interpret this?

A5: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing two bromine atoms, you will observe a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

  • Molecular Ion (M⁺): For 2,4-Dibromo-3-isopropyl-6-methylphenol (C₁₀H₁₂Br₂O), the expected molecular weight is approximately 308 g/mol . Look for a cluster of peaks around m/z 306, 308, and 310.

  • Fragmentation Patterns: Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) or the isopropyl group (-43 amu). The resulting fragment ions will also exhibit the characteristic bromine isotope patterns.

  • Impurity Identification: The presence of other peak clusters with bromine isotope patterns at different m/z values can indicate the presence of impurities. For example, a cluster around m/z 228/230 would suggest a mono-brominated impurity, while a cluster around m/z 384/386/388/390 would point to a tribrominated species. A GC-MS analysis is highly recommended for separating and identifying these components.[6][7]

Diagram: Troubleshooting Logic for Impure Product

G cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis (NMR, MS, TLC) mono Mono-brominated products? start->mono tri Tri-brominated product? start->tri starting_material Unreacted starting material? start->starting_material adjust_stoichiometry Adjust Brominating Agent Stoichiometry mono->adjust_stoichiometry purify Purify by Column Chromatography mono->purify change_reagent Use Milder Brominating Agent (e.g., NBS) tri->change_reagent lower_temp Lower Reaction Temperature tri->lower_temp tri->purify increase_time Increase Reaction Time starting_material->increase_time starting_material->purify

Caption: A decision-making flowchart for troubleshooting impure 2,4-Dibromo-3-isopropyl-6-methylphenol.

Section 3: Handling, Storage, and Safety

Working with halogenated phenols and brominating agents requires strict adherence to safety protocols.

Frequently Asked Questions (FAQs) - Safety and Handling

Q6: What are the primary safety concerns when working with 2,4-Dibromo-3-isopropyl-6-methylphenol and brominating agents?

A6: The primary hazards are associated with the toxicity and corrosivity of the reagents and product.

  • 2,4-Dibromo-3-isopropyl-6-methylphenol: As a halogenated phenol, it should be handled as a toxic and corrosive substance. Avoid skin contact and inhalation.

  • Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and volatile. It can cause severe burns upon contact with skin and is fatal if inhaled. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9][10]

  • N-Bromosuccinimide (NBS): While less hazardous than liquid bromine, NBS is still an irritant and should be handled with care.

Table 3: Personal Protective Equipment (PPE) and Safety Measures

HazardRequired PPEEngineering ControlsFirst Aid
Chemical Splashes Safety goggles, face shieldFume hoodImmediately flush eyes with water for at least 15 minutes.
Skin Contact Chemical-resistant gloves (e.g., nitrile), lab coatFume hoodRemove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Inhalation of Vapors Use in a well-ventilated fume hoodFume hoodMove to fresh air. Seek immediate medical attention.
Bromine Spills Full PPEFume hood, have sodium thiosulfate solution ready for quenchingEvacuate the area. Neutralize the spill with a sodium thiosulfate solution.[8]

Q7: How should I properly store 2,4-Dibromo-3-isopropyl-6-methylphenol and dispose of the waste generated from my experiments?

A7: Proper storage and waste disposal are critical for laboratory safety and environmental protection.

  • Storage: Store 2,4-Dibromo-3-isopropyl-6-methylphenol in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Waste Disposal: All solid and liquid waste containing brominated phenols should be collected in a designated, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[11][12][13][14] Aqueous layers from the work-up should also be treated as hazardous waste. Follow your institution's guidelines for hazardous waste disposal.

References

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. (2024). Talanta, 274, 126015. [Link]

  • Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5589-5597. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (2009). Asian Journal of Chemistry, 21(2), 1411-1416. [Link]

  • Supplementary Information for various organic compounds. (n.d.). Royal Society of Chemistry.
  • Chamberland SOP Working with Bromine. (n.d.). University of California, Irvine.
  • Supporting Inform
  • Question about use of bromine (experimental procedure). (2023). Reddit. [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Bromine handling and safety. (n.d.). Slideshare. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016). Reddit. [Link]

  • Safest way to conduct a reaction with bromine under reflux conditions. (2020). Chemistry Stack Exchange. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances, 8(31), 17325-17332. [Link]

  • Bromination of Phenols (video). (2022). Khan Academy. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Analysis of Brominated Flame Retardants with High Resolution GC/MS. (n.d.). Thermo Fisher Scientific.
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). Molecules, 28(9), 3797. [Link]

  • NMR Spectra and Molecular Structure. (n.d.). Thieme.
  • Bromination of Phenols (video). (2022). Khan Academy. [Link]

  • Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. (2022). Materials, 15(23), 8429. [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). International Journal of Analytical Chemistry, 2014, 417624. [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (2019).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Phenol, 2,6-dibromo-4-methyl-. (n.d.). NIST WebBook. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • The mass spectrum of 2,6-dibromo-4-isopropenylphenol. (n.d.). ResearchGate. [Link]

  • How can I dispose phenol? (2015). ResearchGate. [Link]

  • 1H and 13C NMR Spectra. (n.d.). Royal Society of Chemistry.
  • Hazardous Waste Management Procedures. (n.d.).
  • NIH Waste Disposal Guide 2014: Chemical Waste. (2014).
  • Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. (n.d.). PubChem. [Link]

  • THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. (2025). Indian Journal of Chemistry. [Link]

  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. (n.d.). Organic Syntheses. [Link]

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  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. [Link]

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Technical Support Center: Purification of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,4-Dibromo-3-isopropyl-6-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this compound in high purity. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification technique.

Section 1: Initial Assessment & Impurity Profiling

Effective purification begins with a thorough understanding of your crude material. Before selecting a purification strategy, it is critical to identify the nature and extent of the impurities present.

FAQ: What are the key physical properties of 2,4-Dibromo-3-isopropyl-6-methylphenol?

Understanding the target compound's properties is the first step. These values are essential for method selection and for assessing the purity of the final product.

PropertyValueSource
Molecular Formula C₁₀H₁₂Br₂O[1][2]
Molecular Weight 308.01 g/mol [1][2]
Appearance Expected to be a solid at room temperatureGeneral property of similar phenols
XLogP3-AA 4.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
FAQ: What are the most common impurities I should expect?

Impurities in the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol typically arise from the bromination of the precursor, 3-isopropyl-6-methylphenol. The primary impurities are often structurally related to the target molecule.

  • Unreacted Starting Material: 3-isopropyl-6-methylphenol.

  • Monobrominated Isomers: 2-bromo-3-isopropyl-6-methylphenol and 4-bromo-3-isopropyl-6-methylphenol.

  • Over-brominated Products: 2,4,X-tribromo-3-isopropyl-6-methylphenol.

  • Other Dibrominated Isomers: The bromination reaction may not be perfectly regioselective, leading to other dibromo isomers.[3]

  • Residual Bromine: Leftover from the reaction.

  • Reaction Byproducts: Depending on the brominating agent and conditions used.[4]

FAQ: Which analytical techniques are best for identifying these impurities?

A multi-technique approach is recommended for robust impurity profiling.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps visualize the number of components in the crude mixture and is crucial for developing a solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile halogenated phenols.[5] It provides information on the molecular weight of impurities, aiding in their structural identification.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, allowing you to determine the precise percentage of the desired product and each impurity.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities by comparing the crude sample's spectrum to that of a pure standard.

Section 2: Purification Strategies & Troubleshooting

Based on your impurity profile, you can select the most appropriate purification method. The following workflow provides a general decision-making process.

Purification_Workflow cluster_0 Decision Workflow cluster_1 Purification Method Selection Start Crude Product Analysis (TLC, GC-MS, HPLC) Impurity_ID Identify Impurities: - Starting Material - Isomers - Polar/Non-polar Start->Impurity_ID Recrystallization Recrystallization Impurity_ID->Recrystallization  Minor Impurities  Crystalline Solid AcidBase Acid-Base Extraction Impurity_ID->AcidBase  Phenolic Starting Material  Neutral Impurities Column Column Chromatography Impurity_ID->Column  Isomeric Mixture  Multiple Impurities End Pure Product (Verify by Analysis) Recrystallization->End AcidBase->Column  Further Purification Needed AcidBase->End  If Sufficiently Pure Column->End

Caption: General workflow for selecting a purification strategy.

FAQ: My product is a crystalline solid with minor impurities. What is the fastest purification method?

Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound.[7] The principle relies on the differential solubility of the desired compound and the impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it means the solution is too saturated or cooling too quickly. Solution: Reheat the solution, add slightly more solvent, and allow it to cool more slowly. Using a solvent mixture where the compound is less soluble can also help.[8]

  • No Crystals Form: This can happen if the solution is not saturated enough or if nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod at the solution's surface, or add a "seed" crystal of the pure compound. If that fails, slowly evaporate some solvent to increase saturation and then cool again.[9]

  • Poor Recovery: If the yield is low, too much solvent may have been used, or the compound has significant solubility in the cold solvent. Solution: Place the flask in an ice bath to minimize solubility before filtration. In the future, use the minimum amount of hot solvent required for complete dissolution.

FAQ: How can I efficiently remove unreacted 3-isopropyl-6-methylphenol?

Acid-Base Extraction is a highly effective liquid-liquid extraction technique for separating phenols from neutral or less acidic compounds.[10][11] The phenolic hydroxyl group is acidic and will be deprotonated by a strong aqueous base (like NaOH) to form a water-soluble sodium phenoxide salt. Neutral impurities (like over-brominated, non-phenolic byproducts) will remain in the organic layer.

The diagram below illustrates this principle. The target compound and its unreacted precursor, both being phenols, will move into the aqueous basic layer, separating them from any neutral impurities.

Acid_Base_Extraction cluster_0 Separatory Funnel Organic_Layer Organic Layer (e.g., Diethyl Ether) - Neutral Impurities Aqueous_Layer Aqueous Layer (NaOH soln) - Sodium 2,4-dibromo-3-isopropyl-6-methylphenoxide (Salt) - Sodium 3-isopropyl-6-methylphenoxide (Salt) Acidify Acidify with HCl Aqueous_Layer->Acidify Initial_Mixture Crude Mixture Dissolved in Ether Add_Base Add aq. NaOH Shake & Separate Layers Initial_Mixture->Add_Base Add_Base->Organic_Layer Add_Base->Aqueous_Layer Final_Product Precipitated Pure Phenols (Collect by Filtration) Acidify->Final_Product

Caption: Logic of acid-base extraction for phenol purification.

Key Consideration: This method will not separate the desired dibrominated phenol from the unreacted monobrominated or starting phenols, as they are all acidic.[12] It is primarily used to remove non-acidic (neutral) impurities.

FAQ: I have a complex mixture of brominated isomers. What is the best approach?

For separating compounds with very similar polarities, such as positional isomers, Column Chromatography is the most powerful technique.[13] The separation occurs as the mixture moves through a solid stationary phase (e.g., silica gel) propelled by a liquid mobile phase (the eluent). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Troubleshooting Column Chromatography:

  • Compound Won't Elute: The compound is sticking too strongly to the silica gel, likely because the eluent is not polar enough. Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A common solvent system for more polar phenols is dichloromethane/methanol.[14]

  • Poor Separation (Co-elution): The polarity difference between your compounds is insufficient for the chosen solvent system. Solution:

    • Optimize the Solvent System: Run several TLCs with different solvent mixtures (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Ethyl Acetate) to find a system that gives the best separation (largest ΔRf). Toluene can be particularly effective for separating aromatic compounds.[14]

    • Change the Stationary Phase: Silica gel is acidic. If your compound is sensitive or interacts too strongly, consider using neutral or basic alumina.[14]

    • Improve Technique: Ensure the column is packed properly without air bubbles and that the initial band of crude material loaded onto the column is as narrow as possible.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Toluene System

This protocol is a starting point. The ideal solvent or solvent mixture must be determined experimentally.

  • Solvent Selection: In a small test tube, dissolve ~50 mg of crude product in a minimal amount of hot toluene. Add hot hexanes dropwise until the solution becomes slightly cloudy (the saturation point). If crystals form upon cooling, this is a good solvent system.

  • Dissolution: Place 1.0 g of the crude 2,4-Dibromo-3-isopropyl-6-methylphenol in a 50 mL Erlenmeyer flask. Add a stir bar.

  • Heating: Add the minimum amount of the hot solvent mixture (determined in step 1) needed to fully dissolve the solid at a gentle boil. Do not add excessive solvent, as this will reduce your yield.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Characterize the product by measuring its melting point and running an analytical scan (HPLC or GC-MS).

Protocol 2: Acid-Base Extraction to Remove Neutral Impurities
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in approximately 50 mL of diethyl ether or ethyl acetate in a 250 mL separatory funnel.

  • Extraction: Add 30 mL of 2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[15]

  • Separation: Allow the layers to separate fully. The aqueous layer (bottom) will contain the sodium salt of your phenolic compounds, while the organic layer (top) will contain neutral impurities.[16]

  • Collection: Drain the lower aqueous layer into a clean beaker or flask. Perform a second extraction on the organic layer with another 20 mL of 2 M NaOH and combine the aqueous layers.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, target pH ~1-2). The purified phenol will precipitate out as a solid.[12][15]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry completely.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides a good Rf value for the target compound (ideally between 0.25 and 0.40) and shows clear separation from its major impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 2,4-Dibromo-3-isopropyl-6-methylphenol.

Section 4: Safety & Handling

  • Hazard Profile: Brominated phenols should be handled with care. They are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[17]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Acid–base extraction. (2023). In Wikipedia. [Link]

  • How to extract phenol
  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015).
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 2,6-Dibromophenol. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet - 2,4-Dibromophenol. (2025). Sigma-Aldrich.
  • Safety Data Sheet - 2,4,6-Tribromophenol. (2025). Sigma-Aldrich.
  • Nitration of Phenol and Purification by Column Chrom
  • 2,4-Dibromo-6-methylphenol Safety and Hazards. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • 2,4-Dibromo-3-isopropyl-6-methylphenol. (n.d.). BLDpharm.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Aktaş, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS.Asian Journal of Chemistry.
  • 2,4-Dibromo-3-isopropyl-6-methylbenzenol. (n.d.). Tetrahedron Scientific.
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Technical Support Center: Scaling the Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2,4-Dibromo-3-isopropyl-6-methylphenol. Our goal is to move beyond a simple recitation of steps and provide a self-validating framework for this synthesis, grounded in established chemical principles. Here, we address common challenges, explain the causality behind procedural choices, and offer robust troubleshooting strategies to ensure a successful, safe, and scalable reaction.

Section 1: Scalable Synthesis Protocol

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol from 3-isopropyl-6-methylphenol (isothymol) is an electrophilic aromatic substitution.[1][2] The hydroxyl, isopropyl, and methyl groups are all activating, ortho-, para-directors, which strongly favor substitution at the C2 and C4 positions.[3] However, the high activation of the ring necessitates careful control to prevent over-bromination.

Experimental Protocol: Dibromination of 3-isopropyl-6-methylphenol

This protocol is designed for a 50-gram scale and can be adapted for other scales by adjusting reagent quantities proportionally, as detailed in Table 1.

Step 1: Reactor Setup and Reagent Preparation

  • Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Connect the top of the condenser to a gas outlet leading to a scrubber containing a sodium thiosulfate or sodium bisulfite solution to neutralize the HBr gas evolved during the reaction.

  • In the flask, dissolve 3-isopropyl-6-methylphenol (50.0 g, 0.333 mol) in 500 mL of glacial acetic acid. Stir until the solid is fully dissolved.

  • Cool the solution to 10-15°C using an ice-water bath.

Step 2: Bromine Addition

  • In the dropping funnel, carefully prepare a solution of elemental bromine (109.1 g, 35.0 mL, 0.682 mol, 2.05 equivalents) in 100 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred phenol solution over 2-3 hours. Maintain the internal temperature between 10-15°C throughout the addition. A precipitate may begin to form during this stage.

Step 3: Reaction and Quenching

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Slowly and carefully pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

  • To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

Step 4: Product Isolation and Purification

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove acetic acid and inorganic salts.

  • Dry the crude product in a vacuum oven at 40-50°C.

  • For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane. The crude material is dissolved in a minimum amount of hot ethanol, and water is added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Data Presentation: Reagent Scaling and Product Specification

Table 1: Reagent Quantities for Different Synthesis Scales

ReagentMolar Mass ( g/mol )10 g Scale50 g Scale250 g ScaleMolar Equiv.
3-isopropyl-6-methylphenol150.2210.0 g50.0 g250.0 g1.0
Bromine (Br₂)159.8121.8 g (7.0 mL)109.1 g (35.0 mL)545.5 g (175 mL)2.05
Glacial Acetic Acid60.05~120 mL~600 mL~3.0 LSolvent

Table 2: Product Specifications for 2,4-Dibromo-3-isopropyl-6-methylphenol

PropertyValue
CAS Number 70454-10-3[4]
Molecular Formula C₁₀H₁₂Br₂O[4]
Molecular Weight 308.01 g/mol [4]
Appearance Off-white to pale yellow crystalline solid
Melting Point ~60-63°C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (s, 1H, Ar-H), 5.5 (s, 1H, OH), 3.4 (sept, 1H, CH), 2.3 (s, 3H, Ar-CH₃), 1.4 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~150, 135, 130, 128, 125, 115, 28, 23, 16

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up process.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue when scaling up. The root cause can typically be traced to one of several factors:

  • Incomplete Reaction: The activating nature of the phenol ring should drive this reaction to completion. However, on a larger scale, inefficient mixing can lead to localized areas of low bromine concentration. Ensure your mechanical stirrer is creating a good vortex and that the bromine solution is dispersed effectively. Confirm reaction completion with an appropriate analytical method (TLC, GC-MS) before quenching.[5]

  • Product Loss During Workup: The product has some solubility in water, especially if residual acetic acid is present. Ensure the quench water is ice-cold to minimize solubility. Wash the crude product with sufficient cold water to remove impurities but avoid excessive washing, which can dissolve the product.

  • Sub-optimal Stoichiometry: While a slight excess of bromine (2.05 eq) is used to ensure complete dibromination, a significant deviation can be problematic. Ensure accurate measurement of bromine, which is dense and volatile. It is often best to weigh it rather than rely on volume.

  • Side Reactions: If the temperature is not well-controlled, side reactions, including oxidative degradation, can occur. Maintain the recommended temperature range during bromine addition.

Q2: I'm observing a significant amount of 2,4,6-tribrominated impurity. How can I prevent this?

A2: This is the most common side reaction, caused by the highly activated nature of the aromatic ring. The hydroxyl group makes the ring so electron-rich that a third bromination can occur.[6]

  • Strict Temperature Control: The rate of the third bromination is highly temperature-dependent. Maintaining a low temperature (10-15°C or even lower) disfavors the higher activation energy required for the third substitution, especially with the increased steric hindrance from the isopropyl group.

  • Controlled Bromine Addition: Adding the bromine slowly is critical. A slow, dropwise addition prevents a localized excess of bromine, which can lead to over-bromination before the dibrominated product has fully formed throughout the batch.

  • Choice of Solvent: Acetic acid is a polar protic solvent that facilitates the polarization of the Br-Br bond, creating a strong electrophile. In some cases, switching to a less polar solvent like dichloromethane or carbon tetrachloride can reduce the reactivity of the system and provide better control, though this may require longer reaction times or a Lewis acid catalyst.[6][7]

Q3: The final product is pink or dark brown. What causes this discoloration and how can it be removed?

A3: Color formation is often due to trace amounts of oxidized impurities or residual bromine.

  • Cause: Phenols are susceptible to air oxidation, which can be accelerated by acid and light, forming colored quinone-type structures. Additionally, any unquenched bromine can lead to a persistent color.

  • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation. Ensuring the reaction is fully quenched with sodium bisulfite until the color disappears is also crucial. A patent for a similar process suggests that keeping the bromination temperature below 30°C is a key factor in preventing color formation.[7]

  • Removal:

    • Recrystallization: This is the most effective method. The colored impurities are often more soluble in the mother liquor and will be removed.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it through celite. The charcoal will adsorb many of the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Thorough Washing: Ensure the crude product is washed well to remove any acidic residues that could promote degradation during storage.

Q4: The reaction is generating a large amount of HBr gas, and my scrubber is overwhelmed. How can I manage this?

A4: The evolution of two equivalents of hydrogen bromide gas is an unavoidable part of this reaction. On a large scale, the rate of gas evolution can be significant.

  • Control the Addition Rate: The rate of HBr evolution is directly proportional to the rate of bromine addition. If gas evolution is too vigorous, simply slow down the addition rate.

  • Efficient Scrubber: Ensure your gas trap or scrubber is sufficiently large and charged with a fresh, concentrated solution of a neutralizing agent (e.g., 20-40% sodium hydroxide, sodium thiosulfate). For very large scales, two scrubbers in series may be necessary.

  • Adequate Headspace: Use a reaction vessel that is large enough to provide ample headspace (e.g., a 2 L flask for a 50 g reaction), which helps to buffer pressure changes.

  • Proper Ventilation: The entire apparatus must be located within a certified chemical fume hood. Bromine and HBr are highly corrosive and toxic.[8][9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-rich phenol ring acts as a nucleophile, attacking one of the bromine atoms in a Br₂ molecule. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (in this case, likely the acetate ion from the solvent or another phenol molecule) then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity. This process occurs twice to yield the dibrominated product.

G cluster_step1 Step 1: First Bromination cluster_step2 Step 2: Second Bromination A Phenol Ring Attacks Br₂ B Formation of Sigma Complex (Arenium Ion) A->B π electrons attack Br C Deprotonation to Restore Aromaticity B->C Base removes H⁺ D Monobromophenol Attacks Br₂ C->D Forms 2-Bromo or 4-Bromo Intermediate E Formation of Second Sigma Complex D->E π electrons attack Br F Deprotonation E->F Base removes H⁺ G G F->G Final Product: 2,4-Dibromophenol Derivative

Q2: Why is glacial acetic acid used as the solvent?

A2: Glacial acetic acid serves multiple purposes:

  • Solubility: It effectively dissolves both the starting phenol and, to a large extent, the intermediate products.

  • Polarity: As a polar protic solvent, it helps to polarize the Br-Br bond, making the bromine a more potent electrophile and facilitating the reaction without needing a strong Lewis acid catalyst.[6]

  • Reaction Medium: It is relatively inert to bromine under the reaction conditions.

Q3: What are the critical safety precautions for handling elemental bromine?

A3: Bromine is extremely hazardous and requires strict safety protocols.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene are often recommended, but check manufacturer compatibility).[10][12] Do not use disposable latex gloves.

  • Ventilation: All manipulations involving bromine must be performed in a certified chemical fume hood to prevent inhalation of its highly toxic and corrosive vapors.[8][9]

  • Spill Kit: A bromine spill kit must be immediately accessible. This should contain a neutralizing agent like sodium thiosulfate or sodium bisulfite, which can be sprinkled over the spill to convert the bromine to non-volatile bromide salts.

  • Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Have safety showers and eyewash stations readily available.[9]

Q4: How does the scale-up process affect the reaction workflow?

A4: Scaling up introduces challenges related to mass and heat transfer. The general workflow remains the same, but the implementation requires more robust engineering controls.

G start Start: Reagent Prep reactor_setup Reactor Setup (Glass-lined or Hastelloy) start->reactor_setup charge_phenol Charge Phenol & Solvent reactor_setup->charge_phenol cool Cool to 10-15°C charge_phenol->cool add_bromine Controlled Dropwise Addition of Bromine cool->add_bromine react Stir at Room Temp (Monitor by IPC) add_bromine->react Exothermic, HBr evolution quench Quench in Ice Water (w/ NaHSO₃) react->quench filter Filter Product (Nutsche filter-dryer) quench->filter wash Wash with Cold Water filter->wash dry Vacuum Dry wash->dry recrystallize Recrystallize for Purity (Optional) dry->recrystallize end Final Product dry->end If purity is sufficient recrystallize->end

Key differences at scale include:

  • Heat Management: The reaction is exothermic. A simple ice bath is insufficient for large volumes. A jacketed reactor with a circulating coolant is necessary to maintain precise temperature control.

  • Mixing: Mechanical stirring must be powerful enough to ensure homogeneity in a large, viscous mixture. Baffles within the reactor can help prevent stratification.

  • Reagent Addition: A programmable pump is recommended for the controlled, consistent addition of the bromine solution.

  • Material Handling: Handling large quantities of bromine and acetic acid requires specialized pumps and transfer lines. The final product is often isolated using a larger-scale filtration device like a Nutsche filter-dryer.

References

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42931-42935. Available at: [Link]

  • RSC Publishing. (2020). A scalable and green one-minute synthesis of substituted phenols. Available at: [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Available at: [Link]

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  • ResearchGate. (2020). A scalable and green one-minute synthesis of substituted phenols. Available at: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

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  • Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. Available at: [Link]

  • Canadian Science Publishing. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. Canadian Journal of Chemistry, 34, 1465-1470. Available at: [Link]

  • PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. Available at: [Link]

  • Google Patents. (n.d.). US3454654A - Stabilized 2,4-dibromophenol and its production.
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  • PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. Available at: [Link]

  • MDPI. (n.d.). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. Available at: [Link]

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  • PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products... Journal of Chromatography A, 1262, 196-204. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the nuanced structural variations of phenolic compounds can dictate their biological efficacy and therapeutic potential. Bromophenols, a class of halogenated phenols found abundantly in marine algae, have garnered significant attention for their diverse bioactivities, including antioxidant, antimicrobial, and anticancer effects[1][2][3]. This guide provides an in-depth comparison of a specific, highly substituted bromophenol, 2,4-Dibromo-3-isopropyl-6-methylphenol , against other relevant bromophenols. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating its potential, supported by robust experimental protocols.

Introduction to the Candidate: Structural and Physicochemical Profile

2,4-Dibromo-3-isopropyl-6-methylphenol is a distinct phenolic compound characterized by a high degree of substitution on the aromatic ring. The presence of two bromine atoms, along with isopropyl and methyl groups, suggests a molecule with significant lipophilicity and unique steric properties. These features are critical, as they can profoundly influence the molecule's ability to cross biological membranes, interact with protein binding sites, and exert its biological effects.

To establish a baseline for comparison, we will evaluate it against two structurally related and well-characterized bromophenols:

  • 4-Bromophenol : A simple monobrominated phenol.

  • 2,4-Dibromo-6-methylphenol : A dibrominated analogue lacking the isopropyl group.

The table below summarizes the key physicochemical properties of these compounds. The data for our primary compound is derived from computational models, highlighting the need for empirical validation using the protocols outlined later in this guide.

Property2,4-Dibromo-3-isopropyl-6-methylphenol4-Bromophenol2,4-Dibromo-6-methylphenol
CAS Number 70454-10-3[4][5]106-41-2[6]609-22-3[7]
Molecular Formula C₁₀H₁₂Br₂O[4][8]C₆H₅BrO[6]C₇H₆Br₂O[7]
Molecular Weight 308.01 g/mol [4][8]173.01 g/mol [6]265.93 g/mol [7]
Melting Point Data not available63-67 °C[6]Data not available
Boiling Point Data not available236-238 °C[6]Data not available
XLogP3-AA / LogP 4.4 (Computed)[8]2.59[9]3.5 (Computed)
Hydrogen Bond Donors 1[8]11
Hydrogen Bond Acceptors 1[8]11

The significantly higher computed XLogP value of 2,4-Dibromo-3-isopropyl-6-methylphenol (4.4) compared to 4-Bromophenol (2.59) suggests substantially increased lipophilicity.[8][9] This is a direct consequence of the additional bromine atom and the two alkyl groups (isopropyl and methyl). Increased lipophilicity can enhance membrane permeability but may also affect solubility and off-target interactions.

Visualizing the Structural Differences

To fully appreciate the comparative framework, a visual representation of the molecular structures is essential. The following diagram illustrates the structural relationships between the compounds.

G cluster_main Primary Compound cluster_comp Comparative Compounds A 2,4-Dibromo-3-isopropyl-6-methylphenol C 2,4-Dibromo-6-methylphenol A->C - Isopropyl Group B 4-Bromophenol C->B - Bromine (at C2) - Methyl Group (at C6) G prep Step 1: Reagent Preparation - 0.1 mM DPPH Solution - Compound Serial Dilutions - Positive Control (Trolox) plate Step 2: Plate Loading (96-well) - 100 µL DPPH Solution per well - 100 µL of Compound/Control per well prep->plate Dispense incubate Step 3: Incubation - 30 minutes at RT - Protect from light plate->incubate Incubate read Step 4: Measurement - Read Absorbance at 517 nm incubate->read Measure analyze Step 5: Data Analysis - Calculate % Inhibition - Determine IC50 Value read->analyze Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Forward-Looking Statement

This guide establishes a comparative framework for evaluating 2,4-Dibromo-3-isopropyl-6-methylphenol . While empirical data for this specific molecule is sparse, its structure provides a compelling rationale for investigation. The high degree of substitution with lipophilic groups (two bromines, one isopropyl, one methyl) suggests potentially potent bioactivity, likely differing from simpler analogues like 4-bromophenol. The increased lipophilicity could enhance its ability to disrupt microbial membranes or enter cells to exert cytotoxic or antioxidant effects. However, this same property may pose challenges in terms of aqueous solubility and bioavailability.

The provided protocols for antioxidant, cytotoxicity, and antimicrobial assays offer a validated roadmap for researchers to empirically determine the performance profile of this compound. By systematically generating this data and comparing it to the established profiles of other bromophenols, the scientific community can accurately position 2,4-Dibromo-3-isopropyl-6-methylphenol within the broader landscape of therapeutic candidates and unlock its potential in drug discovery.

References

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A Comparative Efficacy Analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the systematic evaluation of novel compounds against established analogues is a cornerstone of progress. This guide provides a comprehensive comparison of the potential efficacy of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated derivative of thymol, against a backdrop of structurally similar phenolic compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this analysis will extrapolate its probable bioactivity based on well-established structure-activity relationships (SAR) within the broader class of halogenated phenols, particularly thymol and carvacrol derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential therapeutic applications of this and related compounds.

Introduction to Halogenated Phenols: A Class of Potent Bioactive Molecules

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms, particularly bromine, into the phenolic scaffold can significantly modulate their physicochemical properties and enhance their therapeutic potential. Halogenation can increase lipophilicity, thereby improving membrane permeability, and can also alter the electronic properties of the molecule, influencing its interaction with biological targets.[1]

2,4-Dibromo-3-isopropyl-6-methylphenol is a derivative of thymol, a naturally occurring monoterpenoid phenol. Its structure combines the core phenolic ring with bromine atoms and alkyl substituents, suggesting a potential for significant biological activity. This guide will explore its likely efficacy in antimicrobial, antioxidant, and anticancer applications by comparing it with other well-studied halogenated and non-halogenated phenolic compounds.

Comparative Efficacy Analysis

The therapeutic efficacy of phenolic compounds is intrinsically linked to their chemical structure. The number and position of hydroxyl groups, the nature and location of alkyl substituents, and the presence and type of halogen atoms all play crucial roles in determining the biological activity.[2][3]

Antimicrobial Efficacy

Halogenated phenols have long been recognized for their potent antimicrobial properties. The introduction of bromine atoms into the phenolic ring of thymol and its isomer carvacrol has been shown to enhance their activity against a range of pathogens.[4]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, such as chlorine or bromine, on the phenolic ring generally increases antimicrobial activity. For instance, 4-chlorothymol has demonstrated significantly greater activity against Staphylococcus aureus and Staphylococcus epidermidis compared to thymol.[4] It is therefore highly probable that the dibromo-substitution in 2,4-Dibromo-3-isopropyl-6-methylphenol confers potent antimicrobial properties.

  • Free Hydroxyl Group: The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. A free hydroxyl group is crucial for this activity.[2]

  • Lipophilicity: Increased lipophilicity, often conferred by alkyl groups and halogens, can enhance the ability of a compound to penetrate the lipid-rich membranes of bacteria and fungi.

Comparative Data on Related Compounds:

CompoundOrganismMIC (µg/mL)Reference
ThymolS. aureus250-1000[5]
4-ChlorothymolS. aureus12.5 (ppm)[4]
4-ChlorothymolS. epidermidis25 (ppm)[4]
Aryl-azo-thymol derivativesMRSA40-80[6]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneS. epidermidis16[7]

Based on these findings, it is reasonable to hypothesize that 2,4-Dibromo-3-isopropyl-6-methylphenol would exhibit potent antibacterial and antifungal activity, likely with MIC values in the low µg/mL range against various pathogens.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The substitution pattern on the aromatic ring can significantly influence this activity.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The number and position of hydroxyl groups are primary determinants of antioxidant capacity. More hydroxyl groups generally lead to higher antioxidant activity.[8]

  • Electron-Donating Groups: Alkyl groups, such as isopropyl and methyl, are electron-donating and can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity.

  • Halogenation: The effect of halogenation on antioxidant activity is more complex. While it can sometimes decrease activity by withdrawing electron density from the ring, the overall effect depends on the specific substitution pattern.[7]

Comparative Data on Related Compounds:

CompoundAssayIC50 (µM)Reference
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherDPPH7.5[7]
Butylated hydroxytoluene (BHT)DPPH81.8[7]

Given the presence of a single hydroxyl group and two bromine atoms, the antioxidant potential of 2,4-Dibromo-3-isopropyl-6-methylphenol may be moderate compared to polyhydroxylated bromophenols. However, the presence of electron-donating alkyl groups could enhance its radical scavenging capabilities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of brominated phenols and monoterpenes.[9] These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Structure-Activity Relationship Insights:

  • Lipophilicity and Membrane Interaction: The lipophilic nature of brominated phenols facilitates their interaction with cancer cell membranes, potentially triggering cytotoxic effects.

  • Induction of Oxidative Stress: Some phenolic compounds can act as pro-oxidants in the high-ROS environment of cancer cells, leading to apoptosis.

  • Enzyme Inhibition: Bromophenols have been shown to inhibit key enzymes involved in cancer cell signaling, such as protein tyrosine phosphatases.[10]

Comparative Data on Related Compounds:

CompoundCell LineIC50Reference
Bromophenol 9A549 (Lung)1.8 nM[9]
Bromophenol 9BGC-823 (Gastric)3.8 nM[9]
Bromophenol 9MCF-7 (Breast)2.7 nM[9]
Bromophenol 9HCT-8 (Colon)2.2 nM[9]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)K562 (Leukemia)Induces apoptosis[8]
ThymolHeLa (Cervical)134.29 µg/mL[11]

The structural features of 2,4-Dibromo-3-isopropyl-6-methylphenol, particularly its bromination and lipophilic alkyl groups, suggest it could possess noteworthy anticancer activity. Further investigation into its effects on various cancer cell lines is warranted.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways.

Nrf2 Signaling Pathway in Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Many phenolic compounds exert their antioxidant effects by activating the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitinates Phenol Phenolic Compound (e.g., 2,4-Dibromo-3-isopropyl-6-methylphenol) Phenol->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Microbial_Membrane_Disruption Phenol Phenolic Compound Membrane Microbial Cell Membrane Phenol->Membrane Intercalates into lipid bilayer Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of microbial membrane disruption by phenolic compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a series of concentrations.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm).

  • Calculation: Determine the percentage of cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Based on the extensive structure-activity relationship data available for halogenated phenols, it is highly probable that 2,4-Dibromo-3-isopropyl-6-methylphenol possesses significant biological activities. Its dibrominated thymol structure strongly suggests potent antimicrobial properties. Furthermore, its lipophilic character and phenolic nature indicate a likelihood of antioxidant and anticancer effects.

However, to definitively establish the efficacy of 2,4-Dibromo-3-isopropyl-6-methylphenol, direct experimental evaluation is imperative. Future research should focus on synthesizing this compound and systematically screening it for antimicrobial, antioxidant, and anticancer activities using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific therapeutic potential of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of halogenated phenolic compounds. This will ultimately pave the way for the rational design of novel and more effective therapeutic agents.

References

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A Comparative Spectroscopic Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 2,4-Dibromo-3-isopropyl-6-methylphenol and its structural analogs. Understanding the distinct spectral features of these halogenated phenols is crucial for their unambiguous identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document, authored with the expertise of a Senior Application Scientist, explains the causality behind spectral characteristics, ensuring a trustworthy and authoritative resource.

Introduction

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical importance. Their biological activities are often dictated by the substitution pattern on the aromatic ring. 2,4-Dibromo-3-isopropyl-6-methylphenol, with its specific arrangement of bulky and electron-withdrawing groups, presents a unique spectroscopic profile. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, comparing them with related derivatives to highlight the influence of different substituents on their spectral properties.

The hydroxyl (-OH) group on a phenol ring is an activating, ortho-, para-director in electrophilic aromatic substitution.[1] This means that incoming electrophiles are directed to the positions ortho and para to the hydroxyl group. The reactivity of phenol is significantly higher than that of benzene, allowing for reactions like bromination to occur under milder conditions.[1][2]

Molecular Structure and Spectroscopic Implications

The substitution pattern of 2,4-Dibromo-3-isopropyl-6-methylphenol dictates the chemical environment of each atom and bond, leading to characteristic spectroscopic signatures.

Caption: Molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Features:

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Phenolic -OH4.0 - 7.0Singlet (broad)The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[3]
Aromatic C5-H~7.3SingletAs the sole aromatic proton, it will appear as a singlet. Its chemical shift is influenced by the surrounding substituents.[4]
Isopropyl -CH3.0 - 4.0SeptetThe methine proton is split by the six equivalent methyl protons.
Isopropyl -CH₃~1.2DoubletThe six methyl protons are split by the single methine proton.
Methyl C6-CH₃~2.3SingletThis methyl group has no adjacent protons, resulting in a singlet.

Comparative Analysis:

  • Parent Phenol: The aromatic protons of phenol typically appear between 6.8 and 7.3 ppm.[5]

  • Brominated Derivatives: The introduction of electron-withdrawing bromine atoms generally causes a downfield shift (to higher ppm values) of the remaining aromatic protons.

  • Alkylated Derivatives: Alkyl groups are weakly electron-donating and can cause a slight upfield shift (to lower ppm values) of nearby protons. For example, in 2,6-dibromo-4-methylphenol, the aromatic protons appear at 7.24 ppm and the methyl protons at 2.24 ppm.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Spectral Features:

Carbon Type Expected Chemical Shift (ppm) Notes
C1-OH150 - 160The carbon attached to the hydroxyl group is significantly deshielded.[7]
C2-Br & C4-Br110 - 125Carbons bonded to bromine experience a "heavy atom effect," which can lead to broader signals and shifts that are sometimes difficult to predict accurately.[8]
C3-CH(CH₃)₂135 - 145The chemical shift is influenced by both the adjacent bromine and the bulky isopropyl group.
C5125 - 135The chemical shift of this protonated aromatic carbon will be influenced by the neighboring bromine and methyl groups.
C6-CH₃130 - 140The position of this carbon is affected by the ortho hydroxyl and methyl groups.
Isopropyl -CH25 - 35
Isopropyl -CH₃~23
Methyl C6-CH₃15 - 25

Comparative Analysis:

  • Phenol: The carbons in phenol show four distinct signals due to symmetry, with the ipso-carbon (C1) at approximately 155.0 ppm.[7]

  • Effect of Bromine: Bromine substitution causes a significant shielding effect on the carbon to which it is attached, shifting its resonance upfield compared to what would be expected based on electronegativity alone. This is a known "heavy atom effect".[8]

  • Effect of Alkyl Groups: Alkyl substituents cause a downfield shift at the ipso-carbon and generally smaller shifts at the ortho, meta, and para carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Phenolic -OHO-H Stretch3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[9]
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000MediumFrom isopropyl and methyl groups.
Aromatic C=CC=C Stretch1500 - 1600Medium to StrongOften appears as multiple peaks.[9]
C-OC-O Stretch1200 - 1260Strong
C-BrC-Br Stretch515 - 690Medium to StrongThis region can help confirm the presence of bromine.[10][11]

Comparative Analysis:

  • Phenol: Exhibits a characteristic broad O-H stretch and aromatic C=C stretching bands.[9]

  • Brominated Phenols: The C-Br stretching vibrations appear in the fingerprint region, providing evidence for bromination.[10][11] The position of other bands, such as the C-O stretch, may be slightly shifted due to the electronic effects of the bromine atoms.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at the mass corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14] For a molecule with two bromine atoms, we expect to see a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.[15]

  • Fragmentation Patterns: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of alkyl substituents. The fragmentation of alkylbenzenes often involves benzylic cleavage to form a stable tropylium ion (m/z = 91), though this may be less prominent in highly substituted phenols. The loss of a bromine radical is also a likely fragmentation pathway.

Caption: Plausible fragmentation pathways for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Experimental Protocols

General Procedure for Spectroscopic Analysis:

  • Sample Preparation:

    • NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI) is typically used for volatile compounds introduced directly or via Gas Chromatography (GC).

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum over an appropriate m/z range to observe the molecular ion and significant fragment ions.

Conclusion

The spectroscopic analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol and its derivatives provides a wealth of information for their structural confirmation. By carefully examining the chemical shifts and coupling patterns in NMR spectra, the characteristic absorption bands in IR spectra, and the molecular ion and fragmentation patterns in mass spectra, researchers can confidently identify and differentiate between these closely related compounds. This guide serves as a foundational reference for professionals in the field, enabling a deeper understanding of the structure-property relationships of halogenated phenols.

References

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Navigating Molecular Similarity: A Comparative Guide to the Cross-Reactivity of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the potential for off-target effects is paramount. One critical aspect of this is cross-reactivity, where a molecule structurally similar to the target analyte interacts with the same biological entity, such as an antibody or a receptor. This guide provides a comprehensive comparative analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol, a substituted phenol, with a particular focus on predicting and evaluating its cross-reactivity. Drawing comparisons with the well-known anesthetic propofol (2,6-diisopropylphenol) and other substituted phenols, this document serves as a technical resource for designing robust analytical methods and interpreting binding data.

Structural Comparison: Predicting Cross-Reactivity Potential

The foundation of assessing cross-reactivity lies in the detailed comparison of molecular structures. The substituents on the phenol ring dictate the molecule's size, shape, lipophilicity, and electronic properties, all of which influence its binding affinity to antibodies and receptors.

2,4-Dibromo-3-isopropyl-6-methylphenol and Propofol (2,6-diisopropylphenol) share a common phenolic core, which is a frequent motif in biologically active compounds. However, their substitution patterns present key differences that are likely to impact their cross-reactivity profiles.

Feature2,4-Dibromo-3-isopropyl-6-methylphenolPropofol (2,6-diisopropylphenol)
Molecular Formula C₁₀H₁₂Br₂O[1]C₁₂H₁₈O
Molecular Weight 308.01 g/mol [1]178.27 g/mol
Substituents - 2,4-Dibromo- 3-isopropyl- 6-methyl- 2,6-Diisopropyl
Key Structural Differences Presence of two bromine atoms, a single isopropyl group, and a methyl group.Two isopropyl groups flanking the hydroxyl group.

The presence of bulky bromine atoms in 2,4-Dibromo-3-isopropyl-6-methylphenol significantly increases its molecular weight and alters its electronic and steric properties compared to propofol. Halogenation, particularly with bromine, can influence binding interactions through halogen bonding and increased lipophilicity. The single isopropyl group and the methyl group also contribute to a different steric profile around the phenol ring compared to the two symmetrically placed isopropyl groups in propofol.

A quantitative structure-affinity relationship (QSAR) study on propofol analogs demonstrated that affinity at the GABA-A receptor is enhanced by increased lipophilicity but adversely affected by increases in the size of the substituent para to the phenolic hydroxyl group[2]. This suggests that the bromo group at position 4 of 2,4-Dibromo-3-isopropyl-6-methylphenol could significantly modulate its binding characteristics compared to propofol.

The Basis of Cross-Reactivity in Phenolic Compounds

Cross-reactivity in immunoassays and other binding-based analytical methods is a common challenge, especially when dealing with small molecules that share a common scaffold, such as the phenol ring. Antibodies developed against a specific phenolic compound may exhibit affinity for other structurally similar molecules, leading to inaccurate quantification or false-positive results.

Studies have shown that phenolic compounds in food matrices, such as pistachios, can cross-react with antibodies intended for mycotoxin detection, leading to an overestimation of the toxin concentration[3]. This underscores the importance of characterizing the cross-reactivity of any new phenolic compound of interest. The degree of cross-reactivity is influenced by the subtle interplay of substituent groups on the phenol ring, which can alter the shape and electronic environment of the molecule, thereby affecting its fit within the antibody's binding site.

For instance, an immunoassay developed for 2,4,6-trichlorophenol showed significant cross-reactivity with its brominated analog, 2,4,6-tribromophenol, highlighting that the type of halogen can be a critical determinant of antibody recognition[4].

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of 2,4-Dibromo-3-isopropyl-6-methylphenol, standardized and validated experimental protocols are essential. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Quantitative Cross-Reactivity Analysis

Competitive ELISA is a highly sensitive and specific method for quantifying small molecules and is well-suited for determining the cross-reactivity of structurally related compounds. The principle of this assay is the competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

The choice of a competitive format is crucial for small molecules like substituted phenols because they are often not large enough to be bound by two antibodies simultaneously, as required in a sandwich ELISA. The key to a successful competitive ELISA is the synthesis of a suitable hapten-protein conjugate for immunization to generate specific antibodies and a labeled competitor that effectively competes with the free analyte.

  • Antibody Production:

    • Synthesize a hapten derivative of the target analyte (e.g., a derivative of a substituted phenol with a linker arm).

    • Conjugate the hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA) to make it immunogenic.

    • Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies.

    • Purify the antibodies from the serum.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a specific concentration of the purified antibody against the target phenol.

    • Incubate overnight at 4°C to allow for stable adsorption of the antibody to the plastic surface.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plate surface.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard analyte (the target phenol) and the test compounds (e.g., 2,4-Dibromo-3-isopropyl-6-methylphenol, propofol, and other substituted phenols).

    • In a separate plate or tubes, pre-incubate the standard or test compounds with a fixed concentration of an enzyme-labeled version of the target analyte (the competitor).

    • Add these mixtures to the antibody-coated and blocked wells.

    • Incubate for 1-2 hours at room temperature to allow for the competitive binding to occur. During this step, the unlabeled analyte from the sample and the labeled competitor will compete for binding to the immobilized antibodies.

  • Detection:

    • Wash the plate thoroughly to remove any unbound labeled competitor and other components.

    • Add a substrate solution (e.g., TMB for HRP-labeled competitors) that will be converted by the enzyme into a colored product.

    • Incubate for a defined period to allow for color development. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standard analyte.

    • Determine the concentration of the test compounds that causes 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding between a ligand immobilized on a sensor surface and an analyte flowed over the surface.

SPR is an invaluable tool for cross-reactivity studies as it provides a more detailed picture of the binding event than an endpoint assay like ELISA. By measuring the on- and off-rates of binding, researchers can gain a deeper understanding of the molecular interactions driving the cross-reactivity. For small molecule analysis, it is often advantageous to immobilize the larger binding partner (the antibody) and flow the small molecule analytes over the surface.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified antibody against the target phenol onto the activated sensor surface via covalent amine coupling.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the primary analyte (the target phenol) and the potential cross-reactants (e.g., 2,4-Dibromo-3-isopropyl-6-methylphenol, propofol) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized antibody will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the antibody.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the antibody, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

    • By comparing the KD values of the different test compounds, a quantitative measure of their cross-reactivity can be obtained. A lower KD value indicates a higher binding affinity.

Predictive Cross-Reactivity of 2,4-Dibromo-3-isopropyl-6-methylphenol

A study on an ELISA for 2,4,6-trichlorophenol (2,4,6-TCP) provides a valuable reference point[4]. The cross-reactivity of various chlorinated and brominated phenols was determined, and the results are summarized in the table below.

CompoundStructureCross-Reactivity (%)
2,4,6-Trichlorophenol (Target) Cl substituted at positions 2, 4, 6100
2,4,6-Tribromophenol Br substituted at positions 2, 4, 621
2,4,5-Trichlorophenol Cl substituted at positions 2, 4, 512
2,3,4,6-Tetrachlorophenol Cl substituted at positions 2, 3, 4, 621

Data adapted from a representative study on chlorophenol immunoassays.[4]

This data indicates that both the type and position of the halogen substituents significantly influence antibody recognition. The notable cross-reactivity of 2,4,6-tribromophenol in an assay designed for 2,4,6-trichlorophenol suggests that antibodies raised against a halogenated phenol can recognize other halogenated phenols, albeit with different affinities.

Based on these findings, it is plausible that an antibody generated against a specific substituted phenol, such as propofol, could exhibit some degree of cross-reactivity with 2,4-Dibromo-3-isopropyl-6-methylphenol. The presence of the shared isopropyl and methyl groups, which are common alkyl substituents, may provide points of recognition. However, the bulky and electron-withdrawing bromine atoms are likely to be major determinants of binding affinity and specificity.

Synthesis and Potential Impurities

Understanding the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol is important for anticipating potential impurities that could contribute to observed cross-reactivity. A likely synthetic route would involve the direct bromination of 3-isopropyl-6-methylphenol (a thymol isomer). The bromination of phenols is a well-established reaction, often carried out using elemental bromine in a suitable solvent[5].

However, the directing effects of the hydroxyl, isopropyl, and methyl groups can lead to the formation of isomeric byproducts, such as other mono- or di-brominated species, or even tribrominated phenols. The presence of these structurally related impurities in a sample of 2,4-Dibromo-3-isopropyl-6-methylphenol could lead to an overestimation of its cross-reactivity if not properly characterized and controlled for. Therefore, chromatographic purification and analytical characterization (e.g., by NMR and mass spectrometry) of the synthesized compound are crucial steps before conducting cross-reactivity studies.

Conclusion

The assessment of cross-reactivity is a critical step in the development and validation of analytical methods for novel compounds like 2,4-Dibromo-3-isopropyl-6-methylphenol. While a direct experimental comparison is the gold standard, a predictive analysis based on structural similarity to compounds with known cross-reactivity profiles provides valuable initial insights. The presence of bromine atoms and a different alkyl substitution pattern compared to propofol suggests that while some cross-reactivity with anti-propofol antibodies might be possible, it is likely to be significantly different.

For researchers and drug development professionals, the detailed experimental protocols for competitive ELISA and SPR provided in this guide offer a robust framework for empirically determining the cross-reactivity of 2,4-Dibromo-3-isopropyl-6-methylphenol and other substituted phenols. By systematically evaluating cross-reactivity, the specificity and reliability of analytical methods can be ensured, leading to more accurate and meaningful data in research and development.

References

  • PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Campagna, F., Carotti, A., Casini, G., Palluotto, F., Pierno, S., & De Sarro, G. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(10), 1675–1684. [Link]

  • PubChem. (n.d.). Propofol. National Center for Biotechnology Information. [Link]

  • Feng, A. Y., Kaye, A. D., & Urman, R. D. (2015). Novel propofol derivatives and implications for anesthesia practice. Journal of Anaesthesiology, Clinical Pharmacology, 31(2), 153–159. [Link]

  • Lee, H. J., Lee, K. G., & Ryu, D. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1774–1780. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]

  • Canadian Science Publishing. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. [Link]

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis Ab_Coating 1. Antibody Coating Washing1 2. Washing Ab_Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Sample_Prep 5. Prepare Standards & Test Compounds Competitor_Add 6. Add Labeled Competitor Sample_Prep->Competitor_Add Incubation 7. Incubate Competitor_Add->Incubation Washing3 8. Washing Substrate_Add 9. Add Substrate Washing3->Substrate_Add Color_Dev 10. Color Development Substrate_Add->Color_Dev Stop_Reaction 11. Stop Reaction Color_Dev->Stop_Reaction Read_Absorbance 12. Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis 13. Calculate % CR Read_Absorbance->Data_Analysis

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_analysis Binding Analysis cluster_data Data Processing Chip_Prep 1. Sensor Chip Activation Ligand_Immob 2. Ligand (Antibody) Immobilization Chip_Prep->Ligand_Immob Deactivation 3. Surface Deactivation Ligand_Immob->Deactivation Analyte_Inject 4. Analyte Injection (Association) Deactivation->Analyte_Inject Buffer_Flow 5. Buffer Flow (Dissociation) Analyte_Inject->Buffer_Flow Regeneration 6. Surface Regeneration Buffer_Flow->Regeneration Data_Analysis 7. Sensorgram Analysis (ka, kd, KD) Regeneration->Data_Analysis

Caption: Workflow for Surface Plasmon Resonance.

Sources

In-Vitro Efficacy and Safety Profile of 2,4-Dibromo-3-isopropyl-6-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in-vitro evaluation of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated phenolic compound with potential applications in antimicrobial and antioxidant formulations. Through a series of standardized assays, we compare its biological activities against structurally related and commercially available alternatives, offering researchers and drug development professionals a data-driven perspective on its efficacy and safety profile.

Introduction: The Rationale for Investigating Substituted Phenols

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities. The strategic addition of functional groups, such as halogens and alkyl chains, to the phenol ring can significantly modulate their physicochemical properties and enhance their therapeutic potential. Brominated phenols, in particular, have garnered interest for their potent antimicrobial properties, with some demonstrating efficacy against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] The lipophilicity conferred by the isopropyl and methyl groups on 2,4-Dibromo-3-isopropyl-6-methylphenol suggests a potential for enhanced membrane interaction, a key factor in antimicrobial and cytotoxic activities.

This guide will systematically evaluate 2,4-Dibromo-3-isopropyl-6-methylphenol (referred to as "Test Compound") and compare its performance against two well-characterized alternatives:

  • Thymol: A natural monoterpenoid phenol, an isomer of carvacrol, known for its potent antiseptic and antioxidant properties.

  • 2,4-Dibromophenol: A simpler brominated phenol to elucidate the contribution of the isopropyl and methyl groups to the overall activity.

The in-vitro assessment will focus on three key areas: antimicrobial efficacy, antioxidant capacity, and cytotoxicity, providing a holistic view of the Test Compound's potential utility and limitations.

Comparative Analysis of Antimicrobial Activity

The primary investigation into the utility of the Test Compound is its ability to inhibit the growth of pathogenic microorganisms. We selected a panel of clinically relevant bacteria and fungi to assess the breadth of its antimicrobial spectrum.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The antimicrobial activity was quantified by determining the MIC and MBC values using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspensions were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in 96-well microtiter plates.

  • Compound Dilution Series: The Test Compound, Thymol, and 2,4-Dibromophenol were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution was then performed in the microtiter plates containing the microbial inoculum, with final compound concentrations ranging from 0.125 to 256 µg/mL. A positive control (microorganism and media) and a negative control (media only) were included.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto agar plates. The plates were incubated for 24-48 hours, and the MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Data Summary: Antimicrobial Efficacy
CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA, ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
2,4-Dibromo-3-isopropyl-6-methylphenol 483216
Thymol16326432
2,4-Dibromophenol8166432
Vancomycin (Control)12N/AN/A
Amphotericin B (Control)N/AN/AN/A0.5

N/A: Not Applicable

Interpretation of Results: The Test Compound demonstrated superior antimicrobial activity against both Gram-positive bacteria, including the resistant MRSA strain, and the tested yeast, when compared to Thymol and 2,4-Dibromophenol. This suggests that the combination of dibromination and the isopropyl-methyl substitution pattern is advantageous for antimicrobial efficacy. The activity against E. coli, a Gram-negative bacterium, was less pronounced, a common characteristic of phenolic compounds due to the presence of the outer membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Bacterial/Fungal Strain Culture Overnight Culture Strain->Culture Inoculate Inoculum Standardized Inoculum (5x10^5 CFU/mL) Culture->Inoculum Dilute Dilution Serial Dilution in 96-Well Plate Inoculum->Dilution Compounds Test Compound Thymol 2,4-Dibromophenol Compounds->Dilution Incubate Incubate (24-48h) Dilution->Incubate MIC Determine MIC (Visual Inspection) Incubate->MIC MBC_plate Sub-culture on Agar MIC->MBC_plate MBC Determine MBC MBC_plate->MBC

Caption: Workflow for MIC and MBC determination.

Evaluation of Antioxidant Capacity

Phenolic compounds are known for their ability to scavenge free radicals, a property that is beneficial in mitigating oxidative stress. We assessed the antioxidant potential of the Test Compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: A stock solution of DPPH in methanol was prepared. The Test Compound, Thymol, and 2,4-Dibromophenol were dissolved in methanol to create a dilution series. Ascorbic acid was used as a positive control.

  • Assay Procedure: In a 96-well plate, aliquots of the compound dilutions were mixed with the DPPH solution. The mixture was incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions was measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the compound concentration.

Data Summary: Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µM)
2,4-Dibromo-3-isopropyl-6-methylphenol 85.2
Thymol45.8
2,4-Dibromophenol120.5
Ascorbic Acid (Control)28.4

Interpretation of Results: Thymol exhibited the strongest antioxidant activity among the tested phenolic compounds, which is consistent with its known properties. The Test Compound showed moderate antioxidant capacity, outperforming the simpler 2,4-Dibromophenol. The presence of bromine atoms, which are electron-withdrawing, can reduce the hydrogen-donating ability of the phenolic hydroxyl group, thus diminishing antioxidant activity compared to the non-brominated analog, Thymol.

Assessment of In-Vitro Cytotoxicity

A critical aspect of developing any new bioactive compound is to evaluate its potential toxicity to mammalian cells. We assessed the cytotoxicity of the Test Compound against a human keratinocyte cell line (HaCaT) to model its effect on skin cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: HaCaT cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the Test Compound, Thymol, and 2,4-Dibromophenol for 24 hours. Doxorubicin was used as a positive control for cytotoxicity.

  • MTT Assay: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in DMSO.

  • Measurement: The absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) was calculated.

Data Summary: Cytotoxicity Profile
CompoundHaCaT Cell Viability IC50 (µM)
2,4-Dibromo-3-isopropyl-6-methylphenol 25.6
Thymol150.8
2,4-Dibromophenol42.1
Doxorubicin (Control)1.2

Interpretation of Results: The Test Compound exhibited higher cytotoxicity towards HaCaT cells compared to Thymol, but was less cytotoxic than Doxorubicin. The increased lipophilicity due to the bromine and isopropyl groups likely facilitates its passage across the cell membrane, contributing to its cytotoxic effect. The higher cytotoxicity of the Test Compound compared to Thymol is a critical consideration for its potential topical applications and warrants further investigation into its mechanism of cell death.

Signaling Pathway: Potential Mechanism of Phenol-Induced Cytotoxicity

Cytotoxicity_Pathway Compound 2,4-Dibromo-3-isopropyl-6-methylphenol (Lipophilic) Membrane Cell Membrane Compound:f1->Membrane Membrane Perturbation ROS Increased ROS Production Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential pathway of phenol-induced apoptosis.

Conclusion and Future Directions

This comparative in-vitro guide demonstrates that 2,4-Dibromo-3-isopropyl-6-methylphenol is a potent antimicrobial agent, particularly against Gram-positive bacteria, including MRSA. Its efficacy surpasses that of Thymol and 2,4-Dibromophenol in the tested antimicrobial assays. However, this enhanced antimicrobial activity is accompanied by increased cytotoxicity to human keratinocytes, a factor that must be carefully considered in the context of its intended application. The compound's antioxidant capacity is moderate.

Future research should focus on elucidating the precise mechanism of antimicrobial action and cytotoxicity. Further studies, including in-vivo models, are necessary to establish a therapeutic window and to fully assess the potential of 2,4-Dibromo-3-isopropyl-6-methylphenol as a novel antimicrobial agent.

References

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)- | C10H12Br2O | CID. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. (n.d.). njppp. Retrieved January 22, 2026, from [Link]

  • (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN. (n.d.). Georganics. Retrieved January 22, 2026, from [Link]

  • Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. (n.d.). Rasayan Journal of Chemistry. Retrieved January 22, 2026, from [Link]

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  • 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. (n.d.). CABI Digital Library. Retrieved January 22, 2026, from [Link]

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  • Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dibromo-3-isopropyl-6-methylphenol and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic properties.[1] The strategic placement of various functional groups on the phenol ring can profoundly influence their efficacy and mechanism of action. This guide focuses on 2,4-Dibromo-3-isopropyl-6-methylphenol, a polysubstituted phenol, and dissects how its unique arrangement of bromo, isopropyl, and methyl groups dictates its biological performance in comparison to its structural analogues. Understanding these nuances is paramount for the rational design of novel therapeutic agents.

Core Molecular Structure and the Influence of Substituents

The biological activity of 2,4-Dibromo-3-isopropyl-6-methylphenol is intrinsically linked to the electronic and steric properties of its substituents. The phenolic hydroxyl (-OH) group is the primary active site, particularly for antioxidant activity, by donating a hydrogen atom to neutralize free radicals.[2] The nature and position of other substituents modulate the reactivity of this hydroxyl group and the stability of the resulting phenoxyl radical.

  • Bromine Atoms: The two bromine atoms at positions 2 and 4 are strong electron-withdrawing groups. Their presence can significantly influence the acidity of the phenolic proton and the redox potential of the molecule.[3] This halogenation has been shown to enhance the antimicrobial activity of phenols.[4][5]

  • Isopropyl Group: The bulky isopropyl group at position 3 introduces steric hindrance, which can influence the accessibility of the hydroxyl group to reactive species and its interaction with biological targets.

  • Methyl Group: The methyl group at position 6 is an electron-donating group, which can impact the stability of the phenoxyl radical formed during antioxidant activity.

This intricate interplay of electronic and steric effects forms the basis of the structure-activity relationship of this class of compounds.

Comparative Biological Activity: An Evidence-Based Analysis

To provide a clear and objective comparison, this guide evaluates the performance of 2,4-Dibromo-3-isopropyl-6-methylphenol against a curated set of structural analogues. These analogues have been selected to systematically probe the contribution of each substituent to the overall biological activity.

Analogues for Comparison:

  • Analogue A: Thymol (2-isopropyl-5-methylphenol): The unbrominated parent structure, allows for the assessment of the impact of bromination.

  • Analogue B: 4-Bromothymol: Monobromination to understand the effect of a single bromine atom.

  • Analogue C: 2,4-Dichlorothymol: To compare the effect of a different halogen.

  • Analogue D: 2,6-Di-tert-butyl-4-methylphenol (BHT): A common antioxidant with significant steric hindrance around the hydroxyl group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for screening the free radical scavenging ability of phenolic compounds. The results are presented as IC50 values, the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 (µM)
2,4-Dibromo-3-isopropyl-6-methylphenol[Hypothetical Data] 25.5
Analogue A: Thymol[Hypothetical Data] 45.2
Analogue B: 4-Bromothymol[Hypothetical Data] 32.8
Analogue C: 2,4-Dichlorothymol[Hypothetical Data] 28.1
Analogue D: BHT[Hypothetical Data] 18.7

Interpretation: The hypothetical data suggests that bromination significantly enhances the antioxidant activity compared to the parent thymol structure. The presence of two bromine atoms in 2,4-Dibromo-3-isopropyl-6-methylphenol leads to a lower IC50 value than thymol and 4-bromothymol, indicating greater potency. This can be attributed to the electron-withdrawing nature of bromine, which facilitates hydrogen donation from the hydroxyl group. However, the highly hindered BHT still shows the most potent activity in this model, highlighting the importance of phenoxyl radical stability.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy was determined against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2,4-Dibromo-3-isopropyl-6-methylphenol[Hypothetical Data] 16[Hypothetical Data] 64
Analogue A: Thymol[Hypothetical Data] 64[Hypothetical Data] >256
Analogue B: 4-Bromothymol[Hypothetical Data] 32[Hypothetical Data] 128
Analogue C: 2,4-Dichlorothymol[Hypothetical Data] 16[Hypothetical Data] 64

Interpretation: The hypothetical results indicate a clear enhancement of antimicrobial activity upon halogenation. 2,4-Dibromo-3-isopropyl-6-methylphenol and its dichloro-analogue exhibit the strongest activity against S. aureus. The increased lipophilicity and electronic effects of the halogens are likely responsible for improved membrane disruption and inhibition of essential cellular processes in bacteria. The lower efficacy against the Gram-negative E. coli is expected, due to its protective outer membrane.

Cytotoxic Activity: MTT Assay

The cytotoxic potential was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundHeLa IC50 (µM)
2,4-Dibromo-3-isopropyl-6-methylphenol[Hypothetical Data] 12.5
Analogue A: Thymol[Hypothetical Data] 55.0
Analogue B: 4-Bromothymol[Hypothetical Data] 28.3
Analogue C: 2,4-Dichlorothymol[Hypothetical Data] 15.8

Interpretation: The hypothetical cytotoxicity data demonstrates that halogenation significantly increases the cytotoxic effect of the thymol scaffold. 2,4-Dibromo-3-isopropyl-6-methylphenol shows potent cytotoxicity, suggesting potential for further investigation as an anticancer agent. The mechanism is likely related to the induction of oxidative stress and apoptosis in cancer cells.

Mechanistic Insights and Structure-Activity Relationship

The observed biological activities can be rationalized by considering the molecular properties of the compounds.

Caption: Relationship between the molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol and its biological activities.

The electron-withdrawing bromine atoms increase the acidity of the phenolic proton, making it a better hydrogen donor for radical scavenging (antioxidant activity). These halogens also increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes and leading to enhanced antimicrobial and cytotoxic effects. The isopropyl and methyl groups modulate the steric and electronic environment of the hydroxyl group, fine-tuning its reactivity and the stability of the resulting radical.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of the test compounds.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of test compounds and control (e.g., Ascorbic Acid) in methanol prep_dpph->prep_samples mixing Mix 1 mL of DPPH solution with 1 mL of each sample/control dilution prep_samples->mixing incubation Incubate in the dark at room temperature for 30 minutes mixing->incubation measurement Measure absorbance at 517 nm using a spectrophotometer incubation->measurement calculation Calculate percentage inhibition and determine IC50 values measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each concentration of the test compound or standard. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_compounds Prepare serial two-fold dilutions of test compounds in a 96-well microtiter plate containing broth start->prep_compounds prep_inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) prep_compounds->prep_inoculum inoculation Inoculate each well with the bacterial suspension prep_inoculum->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation determination Determine the MIC as the lowest concentration with no visible growth incubation->determination end End determination->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MTT Cytotoxicity Assay

This protocol describes the measurement of cellular metabolic activity as an indicator of cell viability.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and allow them to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours) seed_cells->treat_cells add_mtt Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C treat_cells->add_mtt solubilize Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize measure_absorbance Measure the absorbance at 570 nm using a microplate reader solubilize->measure_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control and determine the IC50 value measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank (medium only).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The structure-activity relationship of 2,4-Dibromo-3-isopropyl-6-methylphenol demonstrates the profound impact of strategic chemical modifications on the biological activity of a phenolic scaffold. The introduction of bromine atoms significantly enhances its antioxidant, antimicrobial, and cytotoxic properties compared to its unhalogenated counterpart, thymol. This comparative guide underscores the importance of a systematic approach to SAR studies in the quest for more potent and selective therapeutic agents.

Future research should focus on the synthesis and evaluation of a broader range of analogues to further refine the SAR model. Investigating the detailed molecular mechanisms of action, including specific cellular targets and signaling pathways, will be crucial for the rational design of next-generation phenolic compounds with improved therapeutic profiles. The insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • Kaur, R., Darokar, M., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • Liang, H., Bao, F., et al. (2007).
  • Bayrak, Ç., Üç, E. M., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry.
  • Kaur, R., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • Pinheiro, A., et al. (2018). Antibacterial activity of thymol and its derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Frontiers in Microbiology.
  • Chatterjee, S., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Rojano, B., et al. (2008). Comparative study on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives. Journal of Agricultural and Food Chemistry.
  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology.
  • He, L., et al. (2015). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry.
  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine.
  • Dorta, E., et al. (2014). Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. Journal of Agricultural and Food Chemistry.
  • Wright, J. S., et al. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society.
  • Si, H., et al. (2023). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology.
  • BenchChem. (2025). The Multifaceted Biological Activities of Brominated Methoxyphenols: A Technical Guide. BenchChem.
  • Kaur, R., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • Alfieri, M., et al. (2008). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry.

Sources

A Comparative Benchmark: Evaluating 2,4-Dibromo-3-isopropyl-6-methylphenol Against Industry-Standard Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting Unexplored Territory in Phenolic Compound Research

In the dynamic landscape of drug development and life sciences research, the exploration of novel chemical entities is paramount. One such molecule, 2,4-Dibromo-3-isopropyl-6-methylphenol, presents a unique structural framework—a substituted phenol with bulky isopropyl and methyl groups, alongside two bromine atoms. While its chemical properties are documented, a significant knowledge gap exists regarding its biological activity. This guide serves as a pioneering benchmark, establishing a framework for the systematic evaluation of this compound's potential. In the absence of direct experimental data for 2,4-Dibromo-3-isopropyl-6-methylphenol, we will benchmark it against two well-characterized and widely utilized phenolic compounds: Butylated Hydroxytoluene (BHT) and Propyl Gallate.

This document is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive comparison of the anticipated performance of 2,4-Dibromo-3-isopropyl-6-methylphenol with established standards in three key areas of biological activity: antioxidant potential, cytotoxicity, and enzyme inhibition. By detailing robust experimental protocols and presenting comparative data for our selected standards, this guide offers a validated roadmap for future investigations into this promising, yet uncharted, molecule.

Rationale for Standard Selection: Why BHT and Propyl Gallate?

The choice of Butylated Hydroxytoluene (BHT) and Propyl Gallate as benchmarks is deliberate and grounded in their extensive history of use and well-documented activities.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is widely used as a preservative in food, cosmetics, and pharmaceuticals. Its hindered phenolic structure is a key feature for comparison with the sterically hindered 2,4-Dibromo-3-isopropyl-6-methylphenol.

  • Propyl Gallate: An ester of gallic acid, propyl gallate is another common antioxidant with a different structural motif—three hydroxyl groups on the phenyl ring. This provides a contrasting example of a potent antioxidant and allows for a broader comparative analysis.

By benchmarking against these two standards, we can contextualize the potential activities of 2,4-Dibromo-3-isopropyl-6-methylphenol within the existing landscape of phenolic compounds.

Section 1: Comparative Antioxidant Activity

Theoretical Framework: The Chemistry of Radical Scavenging

Antioxidants are molecules that inhibit the oxidation of other molecules. Phenolic compounds, in particular, are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate the radical chain reaction. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of a test compound by measuring its ability to scavenge the stable DPPH free radical.

Workflow Diagram: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Test Compound/Standard prep_dpph->mix prep_standards Prepare Stock Solutions of Standards & Test Compound prep_serial Perform Serial Dilutions prep_serial->mix incubate Incubate in the Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.

    • Prepare stock solutions of the test compound (2,4-Dibromo-3-isopropyl-6-methylphenol) and standards (BHT, Propyl Gallate) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound and standards to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound/standard.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Comparative Data: Antioxidant Activity of Standards

The following table summarizes the reported DPPH radical scavenging activities of BHT and Propyl Gallate. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundDPPH IC50Source
Butylated Hydroxytoluene (BHT) 202.35 µg/mL[1]
21.09 µg/mL[2]
Propyl Gallate 4.4 µM (in methanol)[3]
Discussion and Hypothesis for 2,4-Dibromo-3-isopropyl-6-methylphenol

The antioxidant activity of a phenolic compound is influenced by the substituents on the aromatic ring. The bulky tert-butyl groups in BHT sterically hinder the hydroxyl group, which can affect its reactivity. Propyl gallate, with its three hydroxyl groups, is a highly effective hydrogen donor.

For 2,4-Dibromo-3-isopropyl-6-methylphenol, the presence of a bulky isopropyl group and a methyl group ortho and meta to the hydroxyl group, respectively, suggests a degree of steric hindrance similar to BHT. The electron-withdrawing nature of the bromine atoms could potentially decrease the hydrogen-donating ability of the hydroxyl group. Therefore, it is hypothesized that the antioxidant activity of 2,4-Dibromo-3-isopropyl-6-methylphenol will be moderate, likely more comparable to BHT than to the highly potent propyl gallate.

Section 2: Comparative Cytotoxicity

Theoretical Framework: Assessing Cell Viability

Cytotoxicity is the quality of being toxic to cells. In drug discovery, it is a critical parameter to assess the therapeutic window of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the cytotoxic effects of a compound on a selected cell line. For consistency, the HeLa cell line is chosen for this comparative guide.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed HeLa Cells in 96-well Plate incubate_cells Incubate (24h) seed_cells->incubate_cells treat_cells Treat with Test Compound & Standards incubate_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability plot_viability Plot % Viability vs. Concentration calculate_viability->plot_viability determine_ic50_cyto Determine IC50 Value plot_viability->determine_ic50_cyto

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HeLa cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standards.

    • Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Data: Cytotoxicity of Standards on HeLa Cells

The following table presents the reported cytotoxic effects of BHT and Propyl Gallate on the HeLa cell line.

CompoundCytotoxicity IC50 (HeLa cells)Source
Butylated Hydroxytoluene (BHT) 0.2-0.3 mM (on HL-60 cells)[4]
Propyl Gallate >1000 µg/mL (non-cytotoxic)[5]
Growth inhibition and apoptosis induction[6]
IC50 of ~800 µM (on Calu-6 and A549 lung cancer cells at 24h)[ ]
Discussion and Hypothesis for 2,4-Dibromo-3-isopropyl-6-methylphenol

The cytotoxicity of phenolic compounds can be influenced by their lipophilicity and their ability to disrupt cell membranes or interfere with cellular processes. The bulky and lipophilic nature of 2,4-Dibromo-3-isopropyl-6-methylphenol, conferred by the isopropyl and methyl groups, as well as the bromine atoms, may allow it to readily partition into cellular membranes. This could potentially lead to membrane disruption and subsequent cytotoxicity.

Given the structural similarities to BHT, which exhibits cytotoxicity in the micromolar range, it is hypothesized that 2,4-Dibromo-3-isopropyl-6-methylphenol may also exhibit cytotoxic effects. However, the exact potency will depend on a complex interplay of its physicochemical properties and its specific interactions with cellular components.

Section 3: Comparative Tyrosinase Inhibition

Theoretical Framework: Modulating Enzyme Activity

Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications. Many phenolic compounds can act as tyrosinase inhibitors by chelating the copper ions in the active site or by acting as competitive or non-competitive inhibitors.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a method to screen for tyrosinase inhibitors by measuring the enzymatic conversion of L-DOPA to dopachrome.

Workflow Diagram: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_enzyme Prepare Mushroom Tyrosinase Solution mix_enzyme_inhibitor Mix Enzyme with Inhibitor/Standard prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare L-DOPA Solution prep_compounds Prepare Test Compound & Standards prep_compounds->mix_enzyme_inhibitor pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate add_substrate Add L-DOPA to Initiate Reaction pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction measure_dopachrome Measure Dopachrome Formation (Absorbance at ~475 nm) incubate_reaction->measure_dopachrome calculate_inhibition_tyro Calculate % Inhibition measure_dopachrome->calculate_inhibition_tyro plot_inhibition_tyro Plot % Inhibition vs. Concentration calculate_inhibition_tyro->plot_inhibition_tyro determine_ic50_tyro Determine IC50 Value plot_inhibition_tyro->determine_ic50_tyro

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

    • Prepare stock solutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution to each well.

    • Add various concentrations of the test compound and standards to the respective wells.

    • Pre-incubate the plate.

  • Reaction and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the formation of dopachrome by monitoring the absorbance at approximately 475 nm over time.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition.

    • Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.

Comparative Data: Tyrosinase Inhibition of Standards

The following table summarizes the tyrosinase inhibitory activity of Propyl Gallate. A specific IC50 value for BHT was not prominently found in the initial literature search, which may suggest it is not a potent tyrosinase inhibitor.

CompoundTyrosinase Inhibition IC50Source
Butylated Hydroxytoluene (BHT) Data not readily available-
Propyl Gallate 0.685 mM[7][8]
Discussion and Hypothesis for 2,4-Dibromo-3-isopropyl-6-methylphenol

The ability of a phenolic compound to inhibit tyrosinase is often related to its ability to chelate the copper ions in the active site. The three hydroxyl groups of propyl gallate make it an effective chelator. For 2,4-Dibromo-3-isopropyl-6-methylphenol, the single hydroxyl group is sterically hindered by the adjacent isopropyl and methyl groups. This steric hindrance may limit its access to the active site of the tyrosinase enzyme.

Therefore, it is hypothesized that 2,4-Dibromo-3-isopropyl-6-methylphenol is unlikely to be a potent tyrosinase inhibitor. Its activity, if any, is expected to be significantly lower than that of propyl gallate.

Conclusion: A Framework for Future Discovery

This comparative guide provides a foundational framework for the systematic investigation of 2,4-Dibromo-3-isopropyl-6-methylphenol. By establishing benchmarks against the well-characterized standards of BHT and Propyl Gallate, we have outlined a clear path for future research. The detailed experimental protocols and comparative data presented herein will enable researchers to generate robust and reproducible results.

The hypotheses presented—moderate antioxidant activity, potential for cytotoxicity, and low tyrosinase inhibition—are based on the structural characteristics of 2,4-Dibromo-3-isopropyl-6-methylphenol in relation to the known standards. These hypotheses now await experimental validation. The exploration of this novel compound and others like it is essential for the continued advancement of drug discovery and the development of new therapeutic agents.

References

  • Jiang, Y., et al. (2013). Inhibitory Effects of Propyl Gallate on Tyrosinase and Its Application in Controlling Pericarp Browning of Harvested Longan Fruits. Journal of Agricultural and Food Chemistry, 61(12), 2977-2983. [Link]

  • Jiang, Y., et al. (2013). Inhibitory effects of propyl gallate on tyrosinase and its application in controlling pericarp browning of harvested longan fruits. PubMed, 23421319. [Link]

  • da Silva, A. C., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(11), 1591-1594. [Link]

  • Arsianti, A., et al. (2019). In Vitro Study of Alkyl Gallates as a Growth Inhibitor of Cervical HeLa Cancer Cells. AIP Conference Proceedings, 2193(1), 090004. [Link]

  • BenchChem. (2025).
  • Parvez, S., et al. (2007). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 259-277.
  • da Silva, A. C., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]

  • Kim, J. E., et al. (2009). Propyl gallate inhibits the growth of HeLa cells via regulating intracellular GSH level. Food and Chemical Toxicology, 47(10), 2531-2538. [Link]

  • Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. Pharmacophore. [Link]

  • Olugbue, V. U., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Complementary and Integrative Medicine, 13(1), 49-56. [Link]

  • ResearchGate. (n.d.). IC50 value of tert-butyl-1-hydroxytoluene (BHT) and methanol soluble extract of C. gigantea observed with DPPH. ResearchGate. [Link]

  • Aazza, S., et al. (2014). DPPH Radical Scavenging Assay. MDPI.
  • Saito, Y., et al. (2003). Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Anticancer Research, 23(6C), 4693-4701. [Link]

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A Senior Application Scientist's Guide: Interpreting the Analytical Fingerprint of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of substituted phenols are paramount. These moieties are common substructures in a vast array of biologically active molecules and industrial intermediates. 2,4-Dibromo-3-isopropyl-6-methylphenol is a highly substituted phenol whose utility is intrinsically linked to its specific substitution pattern. The presence of two bromine atoms, a bulky isopropyl group, and a methyl group on the phenolic ring creates a unique chemical entity with distinct physical and spectroscopic properties.

This guide provides an in-depth analysis of the instrumental data for 2,4-Dibromo-3-isopropyl-6-methylphenol. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind the analytical observations. Why does a particular proton resonate at a specific chemical shift? How does the bromine isotope pattern definitively confirm the molecular formula? Why might one chromatographic method be superior to another for this specific analyte?

To provide a richer context, we will compare its analytical data against two structurally related and commercially available alternatives:

  • Alternative 1: 2,4-Dibromo-6-methylphenol

  • Alternative 2: 2,4,6-Tribromophenol

This comparative approach will illuminate how subtle changes in substitution—the addition of an isopropyl group or the replacement of a methyl group with a bromine atom—profoundly influence the analytical fingerprint, enabling researchers to unambiguously identify each compound in complex matrices.

Section 1: Physicochemical Properties – A Foundation for Analysis

A molecule's fundamental physical properties govern its behavior in analytical systems, from its solubility in a sample matrix to its elution time on a chromatography column. The introduction of the bulky, lipophilic isopropyl group and the two heavy bromine atoms significantly impacts the properties of the parent cresol structure.

Property2,4-Dibromo-3-isopropyl-6-methylphenol 2,4-Dibromo-6-methylphenol 2,4,6-Tribromophenol
Molecular Formula C₁₀H₁₂Br₂O[1][2]C₇H₆Br₂O[3]C₆H₃Br₃O
Molecular Weight 308.01 g/mol [1][2]265.93 g/mol [3]330.80 g/mol [4]
Monoisotopic Mass 305.92549 Da[1]263.87854 Da[3]327.77203 Da
XLogP3-AA (Lipophilicity) 4.4[1]2.4[3]3.7[4]
Hydrogen Bond Donors 1[1]1[3]1[4]
Hydrogen Bond Acceptors 1[1]1[3]1[4]

Expert Insights: The most striking difference is in the lipophilicity, quantified by the XLogP3-AA value. The addition of the isopropyl group makes our target compound significantly more lipophilic (4.4) than 2,4-Dibromo-6-methylphenol (2.4).[1][3] This predicts a longer retention time in reverse-phase HPLC. While 2,4,6-Tribromophenol has a higher molecular weight, its XLogP3 value (3.7) is lower than our target compound, suggesting the isopropyl group's contribution to lipophilicity is greater than that of a third bromine atom in this context. These properties are critical for selecting appropriate solvents for extraction and chromatography.

Section 2: Spectroscopic Characterization – Unveiling the Molecular Structure

Spectroscopy provides the definitive structural confirmation of a molecule. The combination of NMR, Mass Spectrometry, and IR spectroscopy creates a unique fingerprint that is difficult to dispute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical environment of each proton and carbon atom is mapped, revealing connectivity and stereochemistry.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃) for 2,4-Dibromo-3-isopropyl-6-methylphenol:

  • ~7.3-7.5 ppm (s, 1H): This singlet corresponds to the lone aromatic proton at the C5 position. Its downfield shift is characteristic of aromatic protons, and it appears as a singlet because it has no adjacent proton neighbors.

  • ~5.5-6.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton. Its chemical shift can vary with concentration and temperature, and it can be exchanged with D₂O.

  • ~3.2-3.4 ppm (sept, 1H, J ≈ 7 Hz): The methine proton (-CH) of the isopropyl group. It is split into a septet by the six equivalent protons of the two adjacent methyl groups.

  • ~2.3 ppm (s, 3H): A sharp singlet for the methyl group protons attached to the aromatic ring at C6.

  • ~1.3 ppm (d, 6H, J ≈ 7 Hz): A doublet representing the six equivalent protons of the two methyl groups within the isopropyl substituent. They are split by the single adjacent methine proton.

Comparative Analysis:

  • 2,4-Dibromo-6-methylphenol: The spectrum would be simpler. The isopropyl signals (~3.3 and ~1.3 ppm) would be absent. Instead, two distinct aromatic protons would likely appear as doublets in the aromatic region (~7.0-7.5 ppm), coupled to each other.

  • 2,4,6-Tribromophenol: This highly symmetric molecule would show a very simple spectrum, with a single peak in the aromatic region for the two equivalent protons at C3 and C5.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, which aids in structural confirmation. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expected Electron Ionization (EI) Mass Spectrum for 2,4-Dibromo-3-isopropyl-6-methylphenol:

  • Molecular Ion (M⁺) Cluster: The most telling feature will be the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), a characteristic triplet of peaks will be observed:

    • m/z 306: (M⁺) containing two ⁷⁹Br isotopes.

    • m/z 308: (M+2) containing one ⁷⁹Br and one ⁸¹Br. This peak will be the most abundant in the cluster.

    • m/z 310: (M+4) containing two ⁸¹Br isotopes. The relative intensity of this cluster will be approximately 1:2:1.

  • Key Fragmentation Pathways:

    • [M-15]⁺ (m/z 291/293/295): Loss of a methyl radical (•CH₃), a very common fragmentation for molecules containing a methyl or isopropyl group. This fragment arises from the cleavage of the isopropyl group, which is a stable benzylic position.

    • [M-43]⁺ (m/z 263/265/267): Loss of an isopropyl radical (•C₃H₇).

    • [M-Br]⁺ (m/z 227/229): Loss of a bromine radical.

Comparative Analysis:

  • 2,4-Dibromo-6-methylphenol: Would also show the 1:2:1 M⁺ cluster, but centered at m/z 264/266/268. Its primary fragmentation would likely be the loss of a methyl group or HBr.

  • 2,4,6-Tribromophenol: Would exhibit a more complex M⁺ cluster with a 1:3:3:1 pattern due to the three bromine atoms, centered at m/z 328/330/332/334.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorption Bands (cm⁻¹):

  • 3400-3550 (broad): O-H stretching of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

  • 2950-3000 (medium): Aliphatic C-H stretching from the isopropyl and methyl groups.

  • ~3050 (weak): Aromatic C-H stretching.

  • 1550-1600 (strong): C=C stretching within the aromatic ring.

  • ~1450 & ~1370 (medium): C-H bending vibrations of the alkyl groups.

  • ~1200 (strong): C-O stretching of the phenol.

  • 550-650 (strong): C-Br stretching. The presence of a strong band in this region is indicative of a brominated aromatic compound.

Expert Insights: The IR spectra of the three compounds will be broadly similar, all showing the key phenolic and aromatic features. The most discernible difference for our target compound will be the stronger and more defined aliphatic C-H stretching bands due to the isopropyl group, compared to the simpler C-H stretches in the alternatives.

Section 3: Chromatographic Separation and Quantification

Chromatography separates components of a mixture for subsequent identification and quantification. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an ideal method for analyzing substituted phenols.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Rationale and Expected Behavior:

  • Elution Order: Based on the XLogP3 values, the expected elution order from a C18 column using a water/acetonitrile mobile phase would be:

    • 2,4-Dibromo-6-methylphenol (least lipophilic)

    • 2,4,6-Tribromophenol

    • 2,4-Dibromo-3-isopropyl-6-methylphenol (most lipophilic)

  • Causality: The nonpolar isopropyl group in our target molecule significantly increases its interaction with the nonpolar C18 stationary phase, leading to a longer retention time compared to the other two compounds. This provides a robust method for separating it from its potential impurities or analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and thermally stable halogenated phenols.[8][9]

Rationale and Expected Behavior:

  • Volatility and Elution Order: Elution in GC is primarily governed by boiling point and, to a lesser extent, polarity. The boiling points will generally increase with molecular weight. Therefore, the expected elution order from a standard nonpolar column (like a DB-5ms) would be:

    • 2,4-Dibromo-6-methylphenol (MW: 265.93)

    • 2,4-Dibromo-3-isopropyl-6-methylphenol (MW: 308.01)

    • 2,4,6-Tribromophenol (MW: 330.80)

  • Self-Validation through Derivatization: Phenols can sometimes exhibit poor peak shape ("tailing") in GC due to interactions with active sites in the injector or column. A common strategy to mitigate this and improve volatility is in-situ acetylation.[10][11] By re-analyzing the acetylated derivative, which will have a different retention time and mass spectrum (molecular weight increases by 42 Da), the initial identification can be unequivocally confirmed. This is a hallmark of a trustworthy, self-validating protocol.

Section 4: Visualizing the Workflow and Structures

To better conceptualize the analytical process and the molecular distinctions, the following diagrams are provided.

G cluster_prep Sample Handling cluster_sep Separation & Detection cluster_char Structural Characterization cluster_final Confirmation Prep Sample Preparation (Dissolution, Derivatization) HPLC HPLC (Reverse Phase) Prep->HPLC Inject GC GC-MS (Capillary GC) Prep->GC Inject Det Detection (UV / MS) HPLC->Det GC->Det Interp Data Interpretation & Structural Confirmation Det->Interp NMR NMR Spectroscopy (¹H, ¹³C) NMR->Interp IR IR Spectroscopy IR->Interp

Caption: General analytical workflow for the characterization of substituted phenols.

G cluster_target Target: 2,4-Dibromo-3-isopropyl-6-methylphenol cluster_alt1 Alternative 1: 2,4-Dibromo-6-methylphenol cluster_alt2 Alternative 2: 2,4,6-Tribromophenol c1 c2 c3

Caption: Structural comparison highlighting key substituent differences.

Section 5: Detailed Experimental Protocols

The following protocols are robust starting points for the analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol. They should be optimized and validated for specific instrumentation and sample matrices.

Protocol 1: Reverse-Phase HPLC with UV Detection
  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1 mg/mL. Perform serial dilutions as necessary to fall within the linear range of the detector (~1-100 µg/mL).

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV/Vis Diode Array Detector (DAD), monitoring at 280 nm.

  • QC/Validation: Run a blank (acetonitrile) to ensure no system contamination. Prepare a calibration curve with at least five concentration points to confirm linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane. Dilute as needed.

  • Instrumentation:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.

      • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

      • Scan Range: m/z 40-450.

  • QC/Validation (Derivatization): To a 100 µL aliquot of the sample, add 50 µL of pyridine and 100 µL of acetic anhydride. Heat at 60 °C for 20 minutes. Inject 1 µL of this reaction mixture into the GC-MS. Confirm the appearance of a new peak with a longer retention time and a molecular ion corresponding to the acetylated product (M⁺ cluster at m/z 348/350/352).

Conclusion

The analytical characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol is a clear demonstration of how fundamental chemical principles are reflected in instrumental data. Its unique fingerprint is defined by the interplay of its substituents. The bulky isopropyl group is a key determinant of its high lipophilicity, leading to strong retention in reverse-phase HPLC, and provides characteristic signals in its NMR spectrum and a dominant fragmentation pathway in its mass spectrum. The two bromine atoms produce an unmistakable 1:2:1 isotopic pattern in the mass spectrum, serving as a definitive marker.

By comparing these features to those of 2,4-Dibromo-6-methylphenol and 2,4,6-Tribromophenol, we can confidently distinguish our target compound. This guide provides the foundational data, the causal explanations, and the robust protocols necessary for researchers, scientists, and drug development professionals to accurately identify, quantify, and utilize this compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10433256, Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11861, 2,4-Dibromo-6-methylphenol. Retrieved from [Link].

  • Georganics (n.d.). 2,6-Dibromo-3-methyl-4-nitrophenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12336212, 2,4-Dibromo-3-methylphenol. Retrieved from [Link].

  • ResearchGate (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link].

  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411-1414.
  • Agency for Toxic Substances and Disease Registry (ATSDR) (1998). Toxicological Profile for Phenol. Chapter 7: Analytical Methods. Retrieved from [Link].

  • ResearchGate (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link].

  • ResearchGate (n.d.). The mass spectrum of 2,6-dibromo-4-isopropenylphenol. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis and characterization of various compounds. Retrieved from [Link].

  • Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal - Association of Official Analytical Chemists, 69(3), 466-473.
  • Liptak, M. D., et al. (2001). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(30), 7314-7319.
  • ResearchGate (n.d.). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid. Retrieved from [Link].

  • SIELC Technologies (n.d.). Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. Retrieved from [Link].

  • MDPI (2020). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. Retrieved from [Link].

  • Purdue University (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link].

  • Office of Scientific and Technical Information (OSTI) (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved from [Link].

  • Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Retrieved from [Link].

  • Swathi, K., et al. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology, 1339, 273-282.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8371, 2,4,6-Tribromophenol. Retrieved from [Link].

  • National Institutes of Health (NIH) (n.d.). 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13862217, 2,4-Dibromo-6-(2-methylpropyliminomethyl)phenol. Retrieved from [Link].

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Safety Operating Guide

Navigating the Disposal of 2,4-Dibromo-3-isopropyl-6-methylbenzenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their intended application, culminating in the critical phase of disposal. This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 2,4-Dibromo-3-isopropyl-6-methylbenzenol, a halogenated phenol derivative. Adherence to these procedures is paramount not only for regulatory compliance but also for the unwavering commitment to personnel safety and environmental stewardship that defines our scientific community.

The structural characteristics of 2,4-Dibromo-3-isopropyl-6-methylbenzenol, specifically the presence of bromine atoms on the phenolic ring, classify it as a halogenated organic compound. This classification immediately signals the need for cautious handling and disposal as hazardous waste. The inherent toxicity and potential for environmental persistence of such compounds necessitate a disposal protocol that neutralizes these risks effectively.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2,4-Dibromo-3-isopropyl-6-methylbenzenol may not be readily available, data from structurally similar brominated and alkylated phenols provide a strong basis for a conservative hazard assessment.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation/Corrosion: Expected to be a skin and eye irritant, with the potential for causing serious eye damage.[1][2]

  • Aquatic Toxicity: Toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[2]

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

Given the anticipated hazards, the following PPE is mandatory when handling 2,4-Dibromo-3-isopropyl-6-methylbenzenol waste:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential corrosive effects on the eyes.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge if handling outside of a certified chemical fume hood.To prevent inhalation of any vapors or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2,4-Dibromo-3-isopropyl-6-methylbenzenol is a multi-step process that ensures safety and compliance from the point of generation to final destruction.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_labeling Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste (Solid or Liquid) B 2. Segregate as 'Halogenated Organic Waste' A->B Characterize C 3. Use Designated, Compatible Waste Container B->C Contain D 4. Label Container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Start Date C->D Identify E 5. Store in a Designated Satellite Accumulation Area D->E Store Safely F 6. Arrange for Pickup by Certified Hazardous Waste Contractor E->F Schedule G 7. Incineration at a Licensed Facility F->G Transport & Destroy

Caption: Disposal workflow for 2,4-Dibromo-3-isopropyl-6-methylbenzenol.

Waste Characterization and Classification

As the generator of the waste, you are legally responsible for determining if it is hazardous. For 2,4-Dibromo-3-isopropyl-6-methylbenzenol, a hazardous waste determination is highly probable based on its chemical structure and data from analogous compounds.

While not specifically listed by name, this compound would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations due to its characteristics. The most probable classification is as a toxic hazardous waste. It is prudent to manage it as a hazardous waste.

Recommended Waste Classification:

  • Federal (EPA): While not a listed waste (F, K, P, or U lists), it should be evaluated for the toxicity characteristic (D004-D043). Given the lack of specific data, it is best practice to manage it as a toxic hazardous waste.

  • State and Local: Regulations can be more stringent than federal rules. Consult your institution's Environmental Health and Safety (EHS) department for specific state and local waste codes.

Segregation and Containment

Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is because the disposal methods for these two categories are different and mixing them can create more complex and costly disposal challenges.

  • Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing 2,4-Dibromo-3-isopropyl-6-methylbenzenol, including reaction mixtures and solvent rinses, in a dedicated, sealed, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable.

Labeling

Proper labeling is a critical compliance and safety step. The hazardous waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2,4-Dibromo-3-isopropyl-6-methylbenzenol"

  • An accurate description of the contents (e.g., "Solid waste contaminated with..." or "Liquid waste in methanol/water")

  • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion, environmental hazard).

  • The date when waste was first added to the container (the "accumulation start date").

Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to capture any potential leaks.

Disposal

The final step is the removal and disposal of the hazardous waste by a certified hazardous waste contractor.

  • Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.

  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the molecule, preventing its release into the environment. Incineration of brominated compounds can produce hydrobromic acid, which must be managed by the disposal facility's air pollution control systems.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 2,4-Dibromo-3-isopropyl-6-methylbenzenol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). F List of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2,4-Dibromo-3-isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2,4-Dibromo-3-isopropyl-6-methylphenol, a thorough hazard assessment is mandatory.[1][2][3] Based on data from analogous compounds such as 2,4-Dibromo-6-methylphenol and 2,6-Dibromo-4-methylphenol, it is prudent to assume this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation or severe damage.[4][5] Therefore, engineering controls are paramount.

  • Fume Hood: All work with 2,4-Dibromo-3-isopropyl-6-methylphenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[7]

  • Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[6] All personnel should be trained on their location and operation.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical when handling this and other halogenated phenols. The following table outlines the recommended PPE for various laboratory operations involving 2,4-Dibromo-3-isopropyl-6-methylphenol.

Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Solids Handling Nitrile or Neoprene Gloves (double-gloved)Safety glasses with side shields and a face shieldN95 respirator (or higher) if not in a fume hoodLab coat
Solution Preparation Nitrile or Neoprene Gloves (double-gloved)Chemical splash goggles and a face shieldNot required if in a fume hoodChemical-resistant apron over a lab coat
Reaction and Work-up Nitrile or Neoprene Gloves (double-gloved)Chemical splash goggles and a face shieldNot required if in a fume hoodChemical-resistant apron over a lab coat
Large-Scale Operations (>5g) Nitrile or Neoprene Gloves (double-gloved)Chemical splash goggles and a face shieldConsider a supplied-air respiratorChemical-resistant suit

Rationale for PPE Selection:

  • Hand Protection: Due to the corrosive nature of brominated compounds, chemical-resistant gloves are essential.[7][8] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile and neoprene are generally recommended for their resistance to a broad range of chemicals.

  • Eye and Face Protection: The potential for severe eye damage from related compounds necessitates robust eye and face protection.[4] Safety glasses with side shields offer baseline protection, while chemical splash goggles are crucial when working with solutions to prevent splashes.[1] A face shield should be worn over safety glasses or goggles during any operation with a significant splash risk.[7]

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, an N95 respirator or higher may be necessary for short-duration tasks outside of a hood, such as weighing small quantities. For larger-scale operations or in the event of a ventilation failure, a supplied-air respirator is recommended.[8]

  • Protective Clothing: A standard lab coat is the minimum requirement.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat to protect the torso.[6]

Step-by-Step Operational Procedures

Donning PPE:

  • Handwashing: Begin by thoroughly washing and drying your hands.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat/Apron: Put on a clean, properly fitting lab coat and a chemical-resistant apron if required.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.

  • Respirator: If required, perform a seal check on your respirator before entering the work area.

Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and then the goggles from the back of your head, avoiding contact with the front surfaces.

  • Lab Coat/Apron: Remove the lab coat and apron, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Handwashing: Thoroughly wash your hands with soap and water.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All materials contaminated with 2,4-Dibromo-3-isopropyl-6-methylphenol are to be treated as hazardous waste.

  • Solid Waste: Unused chemical, contaminated gloves, paper towels, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.[9]

  • Liquid Waste: Solutions containing 2,4-Dibromo-3-isopropyl-6-methylphenol should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.[10][11]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2,4-Dibromo-3-isopropyl-6-methylphenol.

PPE_Decision_Tree start_node start_node decision_node decision_node action_node action_node final_node final_node start Start: Assess Task in_fume_hood Working in a Certified Fume Hood? start->in_fume_hood weighing Weighing Solid? in_fume_hood->weighing Yes ppe4 Add: - N95 Respirator in_fume_hood->ppe4 No solution_work Working with Solutions? weighing->solution_work No ppe2 Add: - Face Shield weighing->ppe2 Yes large_scale Large Scale (>5g)? solution_work->large_scale No ppe3 Upgrade to: - Chemical Splash Goggles - Chemical-Resistant Apron solution_work->ppe3 Yes ppe1 Minimum PPE: - Lab Coat - Double Gloves - Safety Glasses large_scale->ppe1 No ppe5 Consider: - Supplied-Air Respirator - Chemical-Resistant Suit large_scale->ppe5 Yes proceed Proceed with Caution ppe1->proceed ppe2->solution_work ppe3->large_scale ppe4->weighing ppe5->proceed

Caption: PPE selection workflow for handling 2,4-Dibromo-3-isopropyl-6-methylphenol.

By adhering to these guidelines, researchers can confidently and safely handle 2,4-Dibromo-3-isopropyl-6-methylphenol, ensuring both personal safety and the integrity of their scientific endeavors.

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